Nedometinib
Description
Structure
3D Structure
Properties
CAS No. |
2252314-46-6 |
|---|---|
Molecular Formula |
C17H16FIN4O3 |
Molecular Weight |
470.24 g/mol |
IUPAC Name |
2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25) |
InChI Key |
SENAOZROGSYRTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO |
Origin of Product |
United States |
Foundational & Exploratory
The Development of Nedometinib: A Topical MEK Inhibitor for RAS-Mediated Skin Conditions
A comprehensive overview of the discovery, preclinical development, and clinical evaluation of Nedometinib (NFX-179), a novel, metabolically labile MEK inhibitor designed for topical administration in the treatment of neurofibromatosis type 1 and other skin disorders.
Introduction
This compound, also known as NFX-179, is a potent and highly specific inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a key driver in the pathogenesis of numerous diseases, including a group of genetic disorders known as RASopathies, such as neurofibromatosis type 1 (NF1), and various cancers.[1][2] Developed to address the limitations of systemically administered MEK inhibitors, which are often associated with significant side effects, this compound is a "soft" or metabolically labile drug.[1][3] This design allows for targeted delivery to the skin with rapid degradation upon entering systemic circulation, thereby minimizing systemic exposure and associated toxicities.[1][3] This whitepaper provides a detailed technical guide on the discovery and development timeline of this compound, from its initial conception and synthesis to its preclinical evaluation and clinical trial outcomes.
Discovery and Preclinical Development
The journey of this compound began with a drug discovery program aimed at identifying a potent and selective MEK inhibitor suitable for topical delivery.[1] This initiative, a collaboration between Stanford University and NFlection Therapeutics, involved the synthesis and screening of over 100 compounds.[4][5] The primary goal was to find a molecule with high potency against MEK, the ability to penetrate the skin, and rapid systemic metabolism. NFX-179 emerged as the lead candidate from this extensive screening process.[5]
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary, its chemical structure is known as 2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.[6] The synthesis of similar pyrrolo[2,3-b]pyridine derivatives often involves multi-step processes, including the construction of the core pyrrolopyridine ring system, followed by functionalization through cross-coupling and amination reactions.[7][8] Charnwood Discovery played a key role in developing a robust and efficient synthetic route for NFX-179 to support both preclinical and clinical manufacture, culminating in a seamless technology transfer for multi-kilogram batch production.[9]
Preclinical Evaluation
Preclinical studies were crucial in establishing the safety and efficacy profile of this compound before its advancement to human trials. These studies were conducted in various animal models, including mice, rats, minipigs, and dogs.[5][10][11][12]
Pharmacodynamics and Efficacy:
In a UV-induced mouse model of cutaneous squamous cell carcinoma (cSCC), topical application of NFX-179 gel demonstrated remarkable efficacy. At doses of 0.5% and greater, it reduced the formation of new cSCCs by an average of 92% after 28 days of treatment.[3] A split-back randomized controlled study in mice further confirmed the localized effect of the drug, with near-complete suppression of cSCC observed only in the drug-treated areas.[3] Furthermore, NFX-179 was shown to inhibit the growth of human cSCC cell lines in a dose-dependent manner and suppress ERK signaling in human cSCC explants.[13]
Pharmacokinetics and Toxicology:
The "soft drug" design of this compound was validated in preclinical pharmacokinetic studies. In minipigs, topical application of NFX-179 gel resulted in higher drug concentrations in the skin than in the plasma, demonstrating its localized action and limited systemic absorption.[14] Toxicology studies conducted in rats, dogs, and minipigs from 2018 to 2020 were essential to ensure the safety of NFX-179 for human application.[5] These studies revealed no systemic or skin toxicities at the tested doses.[3] In vitro metabolic stability experiments using hepatocytes from mice, rats, minipigs, and humans provided insights into the compound's metabolic behavior across species, confirming its rapid degradation.[10]
Clinical Development
The promising preclinical data paved the way for the clinical development of this compound, focusing primarily on the treatment of cutaneous neurofibromas (cNFs) in patients with NF1.
Phase 2a Clinical Trial (NCT04435665)
This first-in-human, randomized, double-blind, vehicle-controlled study was initiated in 2020 to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of NFX-179 gel in adults with NF1 and cNFs.[15][16]
-
Study Design: 48 participants were randomized to receive once-daily topical application of NFX-179 gel at concentrations of 0.05%, 0.15%, or 0.5%, or a vehicle placebo, for 28 days.[16]
-
Key Findings: The trial successfully met its primary endpoints. NFX-179 gel was well-tolerated with a safety profile similar to the vehicle.[11] A dose-dependent suppression of phosphorylated ERK (p-ERK), a key biomarker of MEK pathway activity, was observed in cNF tumors. The 0.5% dose group showed a 47% reduction in p-ERK compared to the vehicle (p=0.0001).[16] Exploratory efficacy endpoints also showed a trend towards tumor size reduction, with a 17% mean reduction in tumor volume in the 0.5% group compared to an 8% reduction in the vehicle group.[11] Systemic exposure to NFX-179 was minimal, with plasma concentrations remaining below 1 ng/mL.[1]
Phase 2b Clinical Trial (NCT05005845)
Following the positive results of the Phase 2a study, a larger Phase 2b trial was initiated in late 2021 to further evaluate the efficacy and safety of NFX-179 gel.[15]
-
Study Design: This randomized, double-blind, vehicle-controlled study enrolled 199 adult subjects with NF1 and cNFs. Participants applied either NFX-179 gel at 0.5% or 1.5% concentration, or a vehicle gel, to target cNFs once daily for six months.[1]
-
Key Findings: The trial met its primary efficacy endpoint, demonstrating a statistically significant reduction in cNF size with the 1.5% NFX-179 gel compared to the vehicle.[1] The treatment was well-tolerated, with very low systemic exposure, reinforcing the safety profile of the topical formulation.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| In Vitro Potency | ||
| MEK1 IC50 | 135 nM | [14] |
| Preclinical Efficacy (cSCC mouse model) | ||
| Reduction in new cSCC formation (0.5% gel) | 92% | [3] |
| Phase 2a Clinical Trial (NCT04435665) | ||
| p-ERK reduction in cNFs (0.5% gel vs. vehicle) | 47% (p=0.0001) | [16] |
| Mean cNF volume reduction (0.5% gel) | 17% | [11] |
| Mean cNF volume reduction (vehicle) | 8% | [11] |
| Systemic plasma concentration | < 1 ng/mL | [1] |
| Phase 2b Clinical Trial (NCT05005845) | ||
| Primary endpoint (1.5% gel vs. vehicle) | Met (statistically significant reduction in cNF size) | [1] |
Signaling Pathway and Experimental Workflows
RAS/RAF/MEK/ERK Signaling Pathway
This compound targets the MEK1 kinase within the RAS/RAF/MEK/ERK signaling cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers and in NF1, mutations in upstream components like RAS or NF1 lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting MEK1, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy Testing Workflow
The preclinical efficacy of this compound was evaluated using a well-established UV-induced mouse model for cutaneous squamous cell carcinoma.
Caption: Workflow for preclinical efficacy testing of NFX-179 in a cSCC mouse model.
Clinical Trial Workflow for cNF Evaluation
The clinical trials for this compound in NF1 patients involved a structured process to assess safety and efficacy.
Caption: General workflow for the clinical evaluation of this compound in NF1 patients.
Experimental Protocols
p-ERK Immunohistochemistry
Objective: To quantify the levels of phosphorylated ERK in skin biopsy samples as a measure of MEK pathway activity.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating to just below boiling for 10-20 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for phosphorylated ERK1/2 (e.g., p-ERK1/2 (Thr202/Tyr204)) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: The intensity and localization of the staining are evaluated microscopically. For quantitative analysis, digital image analysis software can be used to measure the percentage of p-ERK positive cells and the staining intensity.
Volumetric Measurement of Cutaneous Neurofibromas
Objective: To accurately and reproducibly measure the volume of cutaneous neurofibromas to assess treatment response.
Method 1: Volumetric MRI
-
Image Acquisition: High-resolution T1-weighted and T2-weighted or Short Tau Inversion Recovery (STIR) MRI sequences of the region containing the target neurofibromas are acquired.
-
Image Segmentation: Specialized software (e.g., 3DQI or MEDx) is used to manually or semi-automatically segment the neurofibromas from the surrounding tissue on each MRI slice.[17]
-
Volume Calculation: The software calculates the total tumor volume by summing the area of the segmented tumor on each slice and multiplying by the slice thickness.[17]
-
Reproducibility: To ensure consistency, all measurements for a given patient over time should be performed by the same trained analyst using the same software and methodology.
Method 2: 3D Photography
-
Image Capture: A high-resolution 3D camera system is used to capture multiple images of the skin surface containing the target neurofibromas from different angles.
-
3D Model Reconstruction: The software accompanying the 3D camera system reconstructs a three-dimensional model of the skin surface.
-
Tumor Delineation and Volume Measurement: The operator delineates the border of the neurofibroma on the 3D model. The software then calculates the volume of the tumor above the surrounding skin plane.
Conclusion
This compound (NFX-179) represents a significant advancement in the development of targeted therapies for RAS-mediated skin disorders. Its "soft drug" design offers the potential for a highly effective and well-tolerated topical treatment, addressing a significant unmet medical need for patients with conditions like neurofibromatosis type 1. The comprehensive preclinical and clinical development program has provided strong evidence of its ability to inhibit the MEK pathway in the skin with minimal systemic side effects. The positive results from the Phase 2 clinical trials support the continued development of this compound and its potential to become the first FDA-approved topical treatment for cutaneous neurofibromas. Further investigation in Phase 3 trials will be crucial to confirm its long-term safety and efficacy and bring this promising therapy to patients.
References
- 1. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 [prnewswire.com]
- 2. youtube.com [youtube.com]
- 3. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 4. Novel drug, NFX-179, inhibits MEK activity, prevents cutaneous squamous cell carcinoma development - ecancer [ecancer.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. NFX-179: A Promising Topical MEK Inhibitor for cSCC Prevention | Cancer [labroots.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The utility of the minipig as an animal model in regulatory toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a MEK inhibitor, NFX-179, as a chemoprevention agent for squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. nfnetwork.org [nfnetwork.org]
- 16. nflection.com [nflection.com]
- 17. Volumetric MRI analysis of plexiform neurofibromas in neurofibromatosis type 1: Comparison of 2 methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nedometinib: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Nedometinib (NFX-179), a novel, metabolically labile inhibitor of mitogen-activated protein kinase kinase (MEK). Developed as a topical agent, this compound is engineered to exert its effects locally in the skin and undergo rapid systemic degradation, minimizing toxicities associated with systemic MEK inhibitors.[1][2][3]
Chemical Properties and Data
This compound is a synthetic organic compound belonging to the pyrrolo[2,3-b]pyridine class. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide | [4] |
| Synonyms | NFX-179 | [4] |
| CAS Number | 2252314-46-6 | [4] |
| Molecular Formula | C₁₇H₁₆FIN₄O₃ | [4] |
| Molecular Weight | 470.24 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (up to 94 mg/mL) and Methanol; Insoluble in water. | [2] |
| Storage Conditions | Store as a solid at -20°C for long-term (years). Stock solutions in DMSO can be stored at -80°C. | |
| Stability | Reported to be stable for ≥ 4 years under proper storage conditions. |
Synthesis of this compound
The precise, industrial-scale synthesis route for this compound (NFX-179) is proprietary, resulting from a drug discovery program that synthesized and screened over 100 compounds to optimize for topical delivery and rapid systemic clearance.[2] The development, led by NFlection Therapeutics in collaboration with partners such as Charnwood Discovery, produced a robust and efficient synthetic process suitable for cGMP multi-kilogram production.[4]
While the exact step-by-step protocol is not publicly disclosed, the synthesis of a complex heterocyclic molecule like this compound logically involves a multi-step sequence. A plausible, high-level workflow would include the formation of the core 1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, followed by sequential functionalization. Key steps would likely involve a palladium-catalyzed cross-coupling reaction to introduce the 2-fluoro-4-iodoanilino group and a subsequent amide bond formation to attach the N-(2-hydroxyethoxy)carboxamide side chain at the C3 position.
Mechanism of Action: MEK Inhibition
This compound is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[2][5] Mutations or upstream activation of this pathway, common in conditions like neurofibromatosis type 1 (NF1) and certain cancers, lead to uncontrolled cell proliferation and tumor growth.[2][4] By binding to and inhibiting MEK1, this compound prevents the phosphorylation and activation of its downstream target, ERK.[2] This suppression of p-ERK levels effectively blocks the signaling cascade, reducing tumor cell growth.[2][6]
Experimental Protocols
The following protocols are representative of the key experiments used to characterize the activity of this compound, based on published preclinical and clinical studies.
Cell Viability Assay
This protocol determines the concentration-dependent effect of this compound on the viability of cancer cell lines.
-
Cell Lines: Human squamous cell carcinoma (SCC) lines (e.g., IC1, SRB1, SRB12, COLO16) or other lines with activated RAS/RAF pathways (e.g., A375, HCT116).[5]
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in appropriate cell culture medium. Concentrations typically range from 0.01 µM to 30 µM.[5]
-
Replace the medium in the cell plates with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[5]
-
Assess cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of drug concentration and fitting the data to a dose-response curve.
-
| Cell Line | Mutation Status | This compound IC₅₀ (nM) |
| IC1 | Human SCC | 27 |
| SRB12 | Human SCC | 228 |
| SRB1 | Human SCC | 420 |
| COLO16 | Human SCC | 91 |
Table based on data from MedChemExpress.[5]
Pharmacodynamic Biomarker Analysis (p-ERK Western Blot)
This protocol measures the inhibition of MEK activity in tissue samples by quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK.
-
Sample Source: Excised cutaneous neurofibroma (cNF) tumors from clinical trial participants treated with NFX-179 gel.[2][7]
-
Methodology:
-
Protein Extraction: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at high speed at 4°C to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-ERK, diluted 1:1000 in blocking buffer).[8]
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane of the first set of antibodies using a mild stripping buffer.[8][9] Re-block the membrane and probe with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as above.
-
Quantification: Use densitometry software to measure the intensity of the p-ERK and total ERK bands. The pharmacodynamic effect is determined by the ratio of p-ERK to total ERK.
-
Clinical Trial Design Synopsis (Phase 2a/2b)
Clinical trials have evaluated the safety, tolerability, pharmacokinetics, and efficacy of topically applied this compound gel in patients with NF1 and cutaneous neurofibromas.
-
Study Design: Randomized, double-blind, vehicle-controlled, multi-center studies.[2][6][10][11]
-
Participant Population: Adults with a clinical diagnosis of NF1 and multiple cutaneous neurofibromas meeting specific size criteria.[10][11]
-
Treatment Arms:
-
Dosing Regimen: Once daily topical application to a set number of target tumors (e.g., 5-10 cNFs) for a defined period (e.g., 28 days for Phase 2a, 6 months for Phase 2b).[1][2][11]
-
Primary Endpoints:
-
Safety and Tolerability: Assessed by monitoring local skin reactions (erythema, edema, etc.) and systemic adverse events.[6][10]
-
Pharmacodynamics: Percent reduction of p-ERK to total ERK ratio in excised tumors at the end of the treatment period.[2][6]
-
Efficacy (Phase 2b): Percentage of subjects with a ≥50% reduction in target cNF volume compared to baseline.[1][11]
-
-
Key Findings: NFX-179 gel was well-tolerated and demonstrated a dose-dependent, statistically significant reduction in p-ERK levels in treated tumors.[6][7] The Phase 2b study met its primary endpoint, showing a significantly higher proportion of responders with meaningful tumor volume reduction in the high-dose group compared to vehicle.[1] Systemic exposure to this compound was minimal (over 1000-fold lower than oral MEK inhibitors) and no metabolites were detected in plasma.[1]
References
- 1. youtube.com [youtube.com]
- 2. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFX-179 Topical Gel Treatment for Adults With Neurofibromatosis 1 (NF1) and Cutaneous Neurofibromas (cNF) [ctv.veeva.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NFlection Therapeutics' NFX-179 Gel Demonstrates Safety and Significant Reduction in p-ERK, a Key Biomarker Driving Neurofibroma Tumor Growth, in Positive Data From a 28-Day Phase 2a Clinical Trial [prnewswire.com]
- 7. nflection.com [nflection.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
The Core Mechanism of Nedometinib (NFX-179): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nedometinib (NFX-179) is a novel, metabolically labile inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) developed for topical administration.[1][2] Its primary mechanism of action is the potent and selective suppression of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade frequently hyperactivated in various dermatological and neoplastic conditions.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Introduction: Targeting the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a crucial intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[4][5] Dysregulation of this pathway, often through mutations in key components like RAS or BRAF, is a hallmark of numerous diseases, including neurofibromatosis type 1 (NF1) and various cancers.[6] this compound is engineered as a "soft drug," designed to exert its therapeutic effect locally in the skin with subsequent rapid metabolism upon entering systemic circulation, thereby minimizing systemic toxicities associated with oral MEK inhibitors.[7][8]
Mechanism of Action: Selective MEK1 Inhibition
This compound specifically binds to and inhibits the catalytic activity of MEK1, a dual-specificity protein kinase that phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] By inhibiting MEK1, this compound effectively blocks the phosphorylation of ERK1/2, preventing their translocation to the nucleus and the subsequent activation of transcription factors that drive aberrant cell growth and survival.[3][4] This targeted inhibition leads to a reduction in the proliferation of cells with an overactive RAS/RAF/MEK/ERK pathway.[3]
Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound.
Quantitative Data
The potency and efficacy of this compound have been characterized through various preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| MEK1 | Biochemical Assay | IC50: 135 nM | [1][2] |
| Human cSCC Cell Line (IC1) | Cell Viability Assay | IC50: 27 nM | [2] |
| Human cSCC Cell Line (SRB1) | Cell Viability Assay | IC50: 420 nM | [2] |
| Human cSCC Cell Line (SRB12) | Cell Viability Assay | IC50: 228 nM | [2] |
| Human cSCC Cell Line (COLO16) | Cell Viability Assay | IC50: 91 nM | [2] |
Table 2: Clinical Efficacy of Topical this compound Gel in Cutaneous Neurofibromas (Phase 2a Study)
| Treatment Group (28 days) | Change in p-ERK Levels (vs. Vehicle) | ≥50% Reduction in Tumor Volume (vs. Vehicle) | Reference |
| 0.05% NFX-179 Gel | - | - | [7][9] |
| 0.15% NFX-179 Gel | - | - | [7][9] |
| 0.5% NFX-179 Gel | 47% decrease (P = 0.0001) | 20% of cNFs (vs. 6% for vehicle, P = 0.021) | [7][9] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
MEK1 Inhibition Assay (Biochemical)
A representative protocol for determining the IC50 of this compound against MEK1 would involve a cell-free kinase assay.
Methodology:
-
Reagent Preparation: Recombinant active MEK1 enzyme, a kinase-dead ERK1 substrate, and ATP are prepared in a suitable kinase buffer. This compound is serially diluted to a range of concentrations.
-
Incubation: MEK1 is pre-incubated with the various concentrations of this compound for a defined period to allow for binding.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the ERK1 substrate and ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The level of ERK1 phosphorylation is quantified. This can be achieved using various methods, such as an ADP-Glo assay which measures ADP production as an indicator of kinase activity, or an ELISA with an antibody specific for phosphorylated ERK.
-
Data Analysis: The percentage of MEK1 inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
To determine the effect of this compound on the viability of cutaneous squamous cell carcinoma (cSCC) cell lines, an MTT assay is commonly employed.
Methodology:
-
Cell Seeding: cSCC cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance of each well is read at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the resulting dose-response curve.
Western Blotting for Phosphorylated ERK (p-ERK)
Western blotting is a key technique to directly assess the inhibition of the MAPK pathway in cells or tissue samples.
Methodology:
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light that is captured on X-ray film or with a digital imager.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total ERK to serve as a loading control.
-
Analysis: The intensity of the bands is quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
UV-Induced Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model
This in vivo model is used to evaluate the chemopreventive potential of topical this compound.
Methodology:
-
Animal Model: Hairless mice (e.g., SKH-1) are commonly used as they are susceptible to UV-induced skin carcinogenesis.[11]
-
UVB Irradiation: Mice are exposed to a controlled dose of UVB radiation on their dorsal skin multiple times per week for a specified duration (e.g., 10-25 weeks) to induce the formation of cSCCs.[11][12]
-
Topical Treatment: During and/or after the irradiation period, a cohort of mice receives topical application of this compound gel at various concentrations, while a control group receives a vehicle gel. In some study designs, a "split-back" model is used where one side of the mouse receives the drug and the other side receives the vehicle.[13]
-
Tumor Monitoring: The number and size of tumors are monitored and measured regularly.
-
Endpoint Analysis: At the end of the study, skin tissues are harvested for histopathological analysis to confirm the presence of cSCC and for biomarker analysis (e.g., p-ERK levels by immunohistochemistry or Western blot) to confirm target engagement.
Conclusion
This compound (NFX-179) is a precisely targeted, topically administered MEK1 inhibitor. Its mechanism of action is centered on the direct inhibition of MEK1, leading to a downstream reduction in ERK phosphorylation and the suppression of the hyperactivated RAS/RAF/MEK/ERK signaling pathway. This targeted approach, combined with its metabolically labile nature, offers a promising therapeutic strategy for localized conditions driven by this pathway, such as cutaneous neurofibromas in NF1 and cutaneous squamous cell carcinoma, while minimizing systemic side effects. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potency and clinical potential.
References
- 1. A Randomized, Double-Blind, Vehicle-Controlled, Parallel Group Phase 2a Study to Determine Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Activity of NFX-179 Gel in Subjects With Cutaneous Neurofibromas - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. UVB induces cutaneous squamous cell carcinoma progression by de novo ID4 methylation via methylation regulating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nflection.com [nflection.com]
- 9. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. UVB Induced Skin Cancer Development in Experimental Mouse Model: A Review | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. Extended UVB Exposures Alter Tumorigenesis and Treatment Efficacy in a Murine Model of Cutaneous Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
Nedometinib: A Selective MEK1 Inhibitor for Targeted Dermatological Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nedometinib (NFX-179) is a novel, selective, and metabolically labile inhibitor of mitogen-activated protein kinase kinase 1 (MEK1). Developed as a topical treatment, it is engineered to exert its therapeutic effects locally in the skin while minimizing systemic exposure and associated side effects. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of numerous cancers and developmental disorders, known as RASopathies, such as neurofibromatosis type 1 (NF1).[1] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. Consequently, MEK has emerged as a key therapeutic target.
This compound (NFX-179) is a potent and specific MEK1 inhibitor with a reported IC50 of 135 nM.[2][3] It is designed as a "soft drug," a metabolically labile compound intended for localized activity with rapid systemic degradation to reduce toxicity.[4][5] This makes it particularly suitable for topical administration in dermatological conditions driven by MAPK pathway dysregulation, such as cutaneous neurofibromas (cNFs) in NF1 and cutaneous squamous cell carcinoma (cSCC).[3][4]
Mechanism of Action
This compound selectively binds to and inhibits the catalytic activity of MEK1, and by extension MEK2, preventing the phosphorylation and subsequent activation of ERK1/2.[1] This blockade of the MAPK cascade leads to the suppression of downstream signaling, resulting in reduced cell proliferation and tumor growth in pathological conditions where this pathway is overactive. The targeted inhibition of p-ERK is a key biomarker for this compound's activity.[6]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 5. nflection.com [nflection.com]
- 6. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Nedometinib for Dermatosis: A Technical Guide
Introduction
Dermatological disorders driven by aberrant cellular proliferation and inflammation present a significant therapeutic challenge. A key signaling cascade implicated in many of these conditions is the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) pathway.[1][2] Constitutive activation of this pathway is a known driver in various skin diseases, including certain cancers and RASopathies like neurofibromatosis type 1 (NF1).[3] Nedometinib (NFX-179) is a novel, topical MEK1 inhibitor specifically engineered as a "soft" drug.[3][4] It is designed to be highly potent and concentrate at the dermal site of action while being rapidly metabolized upon entering systemic circulation.[4][5][6] This design minimizes the systemic side effects commonly associated with oral MEK inhibitors, making it a promising candidate for chronic topical application in dermatosis.[5][7]
Mechanism of Action
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In normal cellular processes, extracellular signals (e.g., growth factors) activate cell surface receptors, initiating a phosphorylation cascade that activates RAS, which in turn activates RAF. RAF then phosphorylates and activates MEK (MAPK/ERK kinase), which subsequently phosphorylates and activates ERK (extracellular signal-regulated kinase). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it regulates transcription factors that drive cell cycle progression.
In several dermatological diseases, mutations in genes like NF1 or RAS lead to hyperactivation of this pathway, resulting in uncontrolled cell growth and tumor formation.[3] this compound is a potent and specific inhibitor of MEK1.[8] By binding to and inhibiting MEK1, this compound prevents the phosphorylation of ERK, thereby blocking the downstream signaling cascade.[8] This suppression of p-ERK levels leads to reduced cell proliferation and can inhibit the growth of tumors.[4][7]
Preclinical Efficacy: Quantitative Data
Preclinical studies have demonstrated this compound's potency both in vitro against cancer cell lines and in vivo in animal models of skin disease.
Table 1: In Vitro Potency of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against MEK1 and various human cutaneous squamous cell carcinoma (cSCC) cell lines.
| Target | Cell Lines | IC50 Value | Reference |
| MEK1 (Enzyme Assay) | - | 135 nM | [8] |
| cSCC | IC1 | 27 nM | [8] |
| cSCC | SRB12 | 228 nM | [8] |
| cSCC | COLO16 | 91 nM | [8] |
| cSCC | SRB1 | 420 nM | [8] |
Table 2: In Vivo Efficacy of Topical this compound Gel
This table outlines the efficacy of topically applied this compound gel in animal models and early phase human trials for dermatological conditions.
| Disease Model | Species | Treatment Regimen | Key Findings | Reference |
| UV-Induced cSCC | Mouse | 0.1% - 2.3% gel, once daily for 30 days | Reduced new cSCC formation by an average of 60%.[6] | [6][8] |
| UV-Induced cSCC | Mouse | 0.5% gel and greater, once daily for 28 days | Reduced new cSCC formation by up to 92%.[9][10] | [9][10] |
| Cutaneous Neurofibromas (cNFs) | Human (Phase 2a) | 0.5% gel, once daily for 28 days | 47% reduction in p-ERK levels vs. vehicle.[4][7] | [4][7] |
| Cutaneous Neurofibromas (cNFs) | Human (Phase 2a) | 0.5% gel, once daily for 28 days | 20% of tumors showed ≥50% volume reduction (vs. 6% for vehicle).[4][6][7] | [4][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used to evaluate this compound.
In Vitro Cell Viability Assay
-
Objective: To determine the concentration of this compound required to inhibit the growth of skin cancer cell lines by 50% (IC50).
-
Cell Lines: Human cutaneous squamous cell carcinoma (cSCC) lines such as IC1, SRB1, SRB12, and COLO16.[8]
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound (e.g., 0.01-30 μM) is prepared in the appropriate cell culture medium.[8]
-
The existing medium is replaced with the medium containing various concentrations of this compound.
-
Cells are incubated for a specified period, typically 72 hours.[8]
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or WST-8 assay), which measures mitochondrial activity as an indicator of cell number.
-
Absorbance is read using a microplate reader, and the data is normalized to untreated control cells.
-
IC50 values are calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
UV-Induced cSCC Mouse Model
-
Objective: To evaluate the chemopreventive efficacy of topical this compound on the development of cutaneous squamous cell carcinoma in an in vivo setting.
-
Animal Model: Typically, hairless mouse strains (e.g., SKH-1) that are susceptible to UV-induced skin carcinogenesis are used.
-
Methodology:
-
Induction Phase: Mice are exposed to a controlled dose of ultraviolet (UV) radiation on a regular schedule for several weeks to induce the formation of skin tumors.
-
Treatment Phase: Once tumor development begins, the mice are randomized into treatment and control (vehicle) groups. A specified concentration of this compound gel (e.g., 0.5%) is applied topically to the irradiated skin area daily for a set period (e.g., 28-30 days).[8][9]
-
Monitoring: The number and size of tumors are monitored and measured regularly throughout the study. The general health and weight of the animals are also recorded to assess toxicity.
-
Endpoint Analysis: At the end of the study, the animals are euthanized. Tumors are counted and measured, and skin tissues are collected for histopathological analysis to confirm the diagnosis of cSCC and for biomarker analysis (e.g., p-ERK levels) via immunohistochemistry.
-
Pharmacodynamic Skin Penetration Study
-
Objective: To confirm that topical this compound penetrates human skin and inhibits its target in cSCC tissue.
-
Model: Human cSCC explants (freshly excised tumor tissue cultured ex vivo).
-
Methodology:
-
Fresh human cSCC tissue is obtained following surgical excision.
-
The tissue is cut into smaller, uniform pieces and placed in a culture medium.
-
Topical this compound gel or vehicle is applied to the epidermal surface of the explants.
-
The explants are incubated for a defined period to allow for drug penetration.
-
Following incubation, the tissue is processed (e.g., fixed or snap-frozen).
-
Tissue sections are analyzed by immunohistochemistry or Western blot to measure the levels of p-ERK, providing direct evidence of MEK inhibition in the target tissue.[6]
-
Safety and Pharmacokinetics
A key feature of this compound is its design as a "soft" or metabolically labile drug.[3][4][5] Preclinical and early clinical data support this design, demonstrating that when applied topically, this compound concentrates in the skin but is rapidly degraded upon reaching the systemic circulation.[4][5] In a Phase 2a trial involving daily application to cutaneous neurofibromas, systemic plasma concentrations of NFX-179 remained exceptionally low (below 1 ng/ml).[6][7] Importantly, no local or systemic toxicities were observed in either the preclinical mouse models or the human clinical trial, highlighting its excellent safety profile for topical use.[4][6][7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | MAPK Phosphatase-1 Deficiency Exacerbates the Severity of Imiquimod-Induced Psoriasiform Skin Disease [frontiersin.org]
- 3. NFlection Therapeutics Announces Orphan Drug Designation of NFX-179 for the Treatment of Cutaneous Neurofibromatosis Type 1 - BioSpace [biospace.com]
- 4. nflection.com [nflection.com]
- 5. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 [prnewswire.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 10. Topical NFX-179 Inhibits MEK Activity, May Prevents SCC - - PracticalDermatology [practicaldermatology.com]
Foundational Studies of Nedometinib in Neurofibromatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurofibromatosis (NF) is a group of genetic disorders that cause tumors to form on nerve tissue. Neurofibromatosis type 1 (NF1) is the most common form, characterized by the growth of benign tumors called neurofibromas. A significant manifestation of NF1 is the development of cutaneous neurofibromas (cNFs), which can be disfiguring and cause significant morbidity. The pathogenesis of these tumors is driven by the hyperactivation of the Ras/MAPK signaling pathway due to mutations in the NF1 gene, which encodes for the tumor suppressor neurofibromin. This has led to the investigation of MEK inhibitors as a therapeutic strategy. Nedometinib (formerly NFX-179) is a novel, topically administered, metabolically labile MEK1 inhibitor developed to provide localized treatment for cNFs while minimizing systemic toxicity. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies of this compound in the context of neurofibromatosis.
Mechanism of Action
This compound is a highly specific and potent inhibitor of MEK1, a key kinase in the Ras/Raf/MEK/ERK signaling cascade.[1] In NF1-deficient cells, the loss of neurofibromin leads to an overactive Ras-GTP state, resulting in constitutive activation of the downstream MEK and ERK pathways, which promotes cell proliferation and tumor growth. By selectively inhibiting MEK1, this compound blocks the phosphorylation and activation of ERK, thereby mitigating the downstream effects of aberrant Ras signaling in neurofibromas.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits MEK1, blocking the Ras/MAPK pathway hyperactivated in NF1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Cell Lines | IC50 | Reference |
| MEK1 | Biochemical Assay | N/A | 135 nM | [1][3] |
| Cell Viability | Cytotoxicity Assay | IC1 (human SCC) | 27 nM | [3] |
| Cell Viability | Cytotoxicity Assay | SRB1 (human SCC) | 420 nM | [3] |
| Cell Viability | Cytotoxicity Assay | SRB12 (human SCC) | 228 nM | [3] |
| Cell Viability | Cytotoxicity Assay | COLO16 (human SCC) | 91 nM | [3] |
SCC: Squamous Cell Carcinoma
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Treatment | Duration | Key Findings | Reference |
| NF1 Mouse Model | MEK inhibitors | 2 months | Significant decrease in neurofibroma tumor volume. | [2] |
| Ultraviolet-induced cSCC Mouse Model | 0.1% - 2.3% this compound topical gel (once daily) | 30 days | Inhibition of cSCC formation. | [3] |
| Minipigs | 0.01% - 0.5% this compound topical gel (once daily) | 28 days | Higher drug concentration in the skin than in plasma; inhibition of MAPK signaling in the skin. | [3] |
cSCC: cutaneous Squamous Cell Carcinoma
Table 3: Clinical Efficacy of this compound (NFX-179 Topical Gel) in Phase 2a Trial (NCT04435665)
| Parameter | Vehicle | 0.05% NFX-179 | 0.15% NFX-179 | 0.5% NFX-179 | p-value | Reference |
| p-ERK Reduction vs. Vehicle (Day 28) | - | 10% | 26% | 47% | 0.0001 (for 0.5%) | [4] |
| Mean Tumor Volume Reduction (Day 28) | 8% | - | - | 17% | 0.073 | |
| % of Tumors with ≥50% Volume Reduction | 6% | - | - | 20% | 0.021 | [4] |
| Per-Subject Responder Rate (≥50% mean volume reduction) | 6% | - | - | 22% | 0.051 |
Table 4: Clinical Efficacy of this compound (NFX-179 Topical Gel) in Phase 2b Trial
| Parameter | Vehicle | 0.5% NFX-179 | 1.5% NFX-179 | Reference |
| Mean % Change in Tumor Volume per Subject | -14.7% | - | -28.6% | [5] |
| Mean % Reduction in Tumor Height per Subject | -10% | -18.4% | -25.3% | [5] |
Experimental Protocols
In Vitro MEK1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1.
-
Methodology: A biochemical assay is performed using recombinant MEK1 enzyme. The kinase activity is measured in the presence of varying concentrations of this compound. The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Ex Vivo Cutaneous Neurofibroma (cNF) Explant Culture
-
Objective: To assess the ability of topically applied this compound to penetrate human skin and inhibit MAPK signaling in cNF tissue.
-
Protocol:
-
Freshly excised cNF tissue is obtained from NF1 patients with informed consent.
-
The tissue is dissected into smaller fragments (explants) and placed on a supportive matrix (e.g., gelatin sponge) in a culture dish at the air-liquid interface.
-
The culture medium, containing essential nutrients and growth factors, is added to the dish, ensuring the explant is not submerged but nourished from below.
-
Varying concentrations of NFX-179 topical gel or vehicle are applied to the epidermal surface of the explants.
-
Explants are incubated for a specified period (e.g., 24-48 hours).
-
Following incubation, the tissue is harvested for downstream analysis, such as immunohistochemistry for p-ERK.
-
Experimental Workflow: Ex Vivo cNF Explant Assay
Caption: Workflow for the ex vivo cutaneous neurofibroma explant assay.
In Vivo NF1 Mouse Model Studies
-
Objective: To evaluate the in vivo efficacy of MEK inhibitors in reducing neurofibroma tumor volume.
-
Animal Model: A genetically engineered mouse model that recapitulates key aspects of NF1 neurofibroma development is utilized.
-
Methodology:
-
Mice are treated with a MEK inhibitor or vehicle control, typically administered orally or topically, for a defined period (e.g., two months).
-
Tumor volume is monitored throughout the study using imaging techniques or caliper measurements.
-
At the end of the study, tumors are excised for histological and molecular analysis.
-
Immunohistochemistry (IHC) for Phospho-ERK (p-ERK)
-
Objective: To quantify the level of ERK activation in tissue samples as a biomarker of MEK inhibitor activity.
-
Protocol:
-
Formalin-fixed, paraffin-embedded tissue sections of cNFs are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitope, often using heat-induced methods in a citrate buffer.
-
Non-specific antibody binding is blocked using a blocking solution (e.g., serum).
-
The tissue sections are incubated with a primary antibody specific for p-ERK.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
The intensity and distribution of the staining are quantified using microscopy and image analysis software.
-
Logical Relationship: From Preclinical to Clinical
Caption: The logical progression of this compound's development for cutaneous neurofibromas.
Conclusion
The foundational studies of this compound provide a strong rationale for its continued development as a topical treatment for cutaneous neurofibromas in individuals with neurofibromatosis type 1. The preclinical data demonstrated its potent and selective inhibition of MEK1 and its ability to suppress the hyperactive Ras/MAPK pathway in relevant models. The Phase 2a and 2b clinical trials have provided encouraging evidence of its safety, tolerability, and efficacy in reducing both the key biomarker, p-ERK, and the volume of cNFs. The "soft" drug design of this compound, which allows for localized activity with minimal systemic exposure, represents a significant advancement in mitigating the side effects commonly associated with systemic MEK inhibitors. Further investigation in pivotal Phase 3 trials is warranted to confirm these findings and potentially establish this compound as a first-in-class topical therapy for this burdensome manifestation of NF1.
References
Investigating the Anti-Cancer Activity of Nedometinib: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nedometinib (also known as NFX-179) is a potent and selective inhibitor of Mitogen-activated Protein Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Upregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant anti-cancer activity, particularly against cutaneous malignancies like squamous cell carcinoma (SCC) and in the treatment of cutaneous neurofibromas associated with Neurofibromatosis Type 1 (NF1).[1][2][4] Developed primarily as a topical formulation, it is designed to exert its effect locally in the skin while minimizing systemic toxicity through rapid metabolism upon entering circulation.[4][5] This guide provides an in-depth review of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols, and the key signaling pathways it modulates.
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling pathway that transduces signals from cell surface receptors to the nucleus. These signals regulate a wide array of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[5] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.
This compound functions as a highly specific inhibitor of MEK1.[2] It binds to the MEK1 enzyme, preventing the phosphorylation and subsequent activation of its downstream target, Extracellular signal-Regulated Kinase (ERK).[5] The inhibition of ERK activation is the pivotal step in this compound's anti-neoplastic activity, as it effectively shuts down the aberrant signaling that drives tumor cell proliferation and survival.[2][5]
Quantitative Data on Anti-Cancer Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. Its potency is reflected in its low nanomolar IC50 values against both its direct target and multiple cancer cell lines.
Table 1: In Vitro Inhibitory Potency of this compound
| Target / Cell Line | Assay Type | Duration | IC50 Value | Reference |
| MEK1 Enzyme | Biochemical Assay | N/A | 135 nM | [1][2] |
| HCT116 (KRAS-mutant) | Cytotoxicity Assay | N/A | Data not quantified | [1] |
| A375 (BRAF-mutant) | Cytotoxicity Assay | N/A | Data not quantified | [1] |
| IC1 (Human SCC) | Cell Viability | 72 hours | 27 nM | [1] |
| SRB1 (Human SCC) | Cell Viability | 72 hours | 420 nM | [1] |
| SRB12 (Human SCC) | Cell Viability | 72 hours | 228 nM | [1] |
| COLO16 (Human SCC) | Cell Viability | 72 hours | 91 nM | [1] |
Table 2: In Vivo and Clinical Efficacy of Topical this compound
| Model / Study Population | Condition | Treatment | Key Finding | Reference |
| UV-induced Mouse Model | Cutaneous SCC | 0.1% - 2.3% NFX-179 gel, daily for 30 days | 60% average reduction in new cSCC formation. | [4] |
| Phase 2a Clinical Trial | NF1 with Cutaneous Neurofibromas | 0.5% NFX-179 gel, daily for 28 days | 47% reduction in p-ERK levels vs. vehicle. | [4] |
| Phase 2a Clinical Trial | NF1 with Cutaneous Neurofibromas | 0.5% NFX-179 gel, daily for 28 days | ≥50% volume reduction in 20% of tumors (vs. 6% for vehicle). | [4] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating the anti-cancer activity of therapeutic agents. Below are representative protocols for key experiments used to characterize this compound.
In Vitro Cell Viability Assay (IC50 Determination)
This protocol describes a standard method to determine the concentration of this compound that inhibits cell viability by 50% using a colorimetric assay like CCK-8.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., human SCC lines) are harvested during the logarithmic growth phase. Cells are counted, and a suspension is prepared to seed 3,000-5,000 cells per well in a 96-well microplate. The plate is incubated for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: A stock solution of this compound in DMSO is prepared. A series of dilutions are made in the appropriate cell culture medium to achieve final concentrations ranging from 0.01 nM to 30 µM. The medium from the cell plate is removed, and 100 µL of the drug-containing medium is added to each well. Wells containing medium with the highest concentration of DMSO serve as the vehicle control.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Viability Assessment: After incubation, 10 µL of a cell counting kit reagent (e.g., CCK-8) is added to each well. The plate is incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance of blank wells is subtracted from all other readings. The viability of treated cells is expressed as a percentage relative to the vehicle control. A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC50 value is determined using a non-linear regression model (four-parameter logistic fit).[6]
Western Blot Analysis of p-ERK Inhibition
This protocol is used to visually and quantitatively assess this compound's ability to inhibit the phosphorylation of ERK, confirming its mechanism of action.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK and loading control bands to determine the dose-dependent inhibition of ERK phosphorylation.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of topical this compound in a mouse model, such as the UV-induced cSCC model.[4]
Methodology:
-
Animal Model: An appropriate mouse strain (e.g., hairless SKH-1) is used. Cutaneous SCC is induced through chronic exposure to ultraviolet B (UVB) radiation.
-
Group Formation: Once tumors are established, mice are randomly assigned to different groups: a vehicle control group and one or more this compound treatment groups (e.g., 0.1%, 0.5%, and 2.3% gel).[4]
-
Drug Administration: A pre-determined amount of the topical gel is applied directly to the tumor-bearing skin area once daily for 30 consecutive days.[1]
-
Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 × (Length × Width²).
-
Monitoring: Animal body weight and overall health are monitored throughout the study to assess systemic toxicity.
-
Endpoint and Analysis: At the end of the treatment period, animals are euthanized. Tumors are excised, weighed, and processed for further analysis, such as histopathology to observe changes in tumor morphology and Western blotting to measure p-ERK levels and confirm target inhibition in the tumor tissue.[4]
Downstream Cellular Effects of MEK Inhibition
The inhibition of the MEK/ERK pathway by this compound triggers downstream consequences that contribute to its anti-cancer effects, primarily through the regulation of the cell cycle and the induction of apoptosis.
Cell Cycle Arrest
The ERK pathway plays a crucial role in promoting cell cycle progression, particularly through the G1 to S phase transition. Activated ERK phosphorylates and regulates key proteins that control the expression of Cyclin D1. Cyclin D1 then complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to phosphorylate the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the expression of genes required for DNA synthesis and S-phase entry. By inhibiting ERK, this compound prevents this cascade, leading to reduced Cyclin D1 levels, sustained Rb activity, and ultimately, cell cycle arrest in the G1 phase.[7][8][9]
Induction of Apoptosis
The MAPK pathway delivers potent pro-survival signals, in part by regulating members of the BCL-2 family of apoptosis-governing proteins. Activated ERK can phosphorylate and inactivate the pro-apoptotic protein BIM, marking it for degradation. It can also promote the expression of anti-apoptotic proteins like BCL-2 and BCL-XL.
By chronically suppressing ERK activation, this compound disrupts this balance. The levels of pro-apoptotic proteins like BIM increase, while anti-apoptotic signals are diminished.[10] This shift can lead to the activation of the intrinsic (mitochondrial) apoptosis pathway, culminating in the activation of caspases and programmed cell death.[11][12]
Conclusion
This compound is a selective MEK1 inhibitor with well-documented anti-cancer activity, particularly against tumors driven by an overactive MAPK signaling pathway. Quantitative data from in vitro and in vivo models confirm its potency in inhibiting cell proliferation and tumor growth.[1][4] Its mechanism of action is centered on the direct inhibition of MEK1, leading to a shutdown of downstream ERK signaling, which in turn induces cell cycle arrest and promotes apoptosis. The development of this compound as a topical gel is a promising strategy, offering targeted delivery to skin cancers and precancerous lesions while minimizing the systemic side effects often associated with systemic MEK inhibitors.[4] This makes this compound a valuable agent for further investigation and development in the field of oncology and dermatology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dnascience.plos.org [dnascience.plos.org]
- 9. The NEDD8 system is essential for cell cycle progression and morphogenetic pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Nedometinib Target Validation in Squamous Cell Carcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamous cell carcinoma (SCC) is a prevalent and often aggressive malignancy arising from squamous epithelial cells. The mitogen-activated protein kinase (MAPK) signaling pathway, particularly the RAS/RAF/MEK/ERK cascade, is frequently dysregulated in SCC, making it a prime target for therapeutic intervention. Nedometinib (also known as NFX-179) is a potent and specific small-molecule inhibitor of MEK1, a key kinase in this pathway. This technical guide provides a comprehensive overview of the target validation of this compound in squamous cell carcinoma, detailing its mechanism of action, experimental validation protocols, and potential therapeutic strategies.
This compound's Core Mechanism of Action
This compound exerts its anti-cancer effects by specifically binding to and inhibiting the kinase activity of MEK1. MEK1 is a dual-specificity kinase that phosphorylates and activates extracellular signal-regulated kinase (ERK). By inhibiting MEK1, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the phosphorylation of ERK (p-ERK). This, in turn, suppresses the transcription of genes involved in cell proliferation, survival, and differentiation, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Figure 1: this compound's mechanism of action via MEK1 inhibition.
Quantitative Data on this compound's Efficacy in Squamous Cell Carcinoma
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various SCC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cutaneous squamous cell carcinoma (cSCC).
| Cell Line | Type of SCC | This compound IC50 (nM) | Reference |
| IC1 | cSCC | 27 | [1] |
| SRB1 | cSCC | 420 | [1] |
| SRB12 | cSCC | 228 | [1] |
| COLO16 | cSCC | 91 | [1] |
Note: Data for HNSCC and ESCC cell lines are less specific for this compound but the MEK/ERK pathway is a known therapeutic target.
In vivo studies using a UV-induced cSCC mouse model have shown significant tumor growth inhibition with topical application of this compound gel.
| Treatment Group | Tumor Reduction (%) | Reference |
| 0.1% NFX-179 gel | 60 | [2] |
| 0.5% NFX-179 gel | up to 92 | [3] |
Experimental Protocols for Target Validation
The validation of MEK1 as the primary target of this compound in SCC involves a series of in vitro and in vivo experiments. Detailed methodologies for these key experiments are provided below.
Western Blotting for Phospho-ERK Inhibition
This protocol is designed to qualitatively and quantitatively assess the inhibition of ERK phosphorylation in SCC cells following treatment with this compound.
Materials:
-
SCC cell lines (e.g., A431, FaDu, KYSE-150)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
This compound
Procedure:
-
Cell Culture and Treatment: Seed SCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for total ERK levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Figure 2: Workflow for Western Blot analysis of p-ERK inhibition.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.
Materials:
-
SCC cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SCC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.
Figure 3: Workflow of the MTT cell viability assay.
In Vivo Xenograft Model
This protocol describes the establishment of SCC xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
SCC cell lines
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
This compound formulation (e.g., topical gel or for oral/IP administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest SCC cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor formation).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Topical: Apply a defined amount of this compound gel to the tumor area daily.
-
Systemic: Administer this compound via oral gavage or intraperitoneal injection at a predetermined dose and schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Figure 4: Workflow for in vivo xenograft studies.
Crosstalk and Potential Resistance Mechanisms
While MEK1 is the primary target of this compound, the complex signaling network in cancer cells can lead to resistance. Two key pathways implicated in resistance to MEK inhibitors in SCC are the STAT3 and Src family kinase pathways.
STAT3 Signaling Pathway
Activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been identified as a potential mechanism of resistance to MEK inhibitors in various cancers, including SCC. Inhibition of the MEK/ERK pathway can lead to a compensatory upregulation of STAT3 signaling, which can promote cell survival and proliferation, thereby diminishing the therapeutic efficacy of this compound.
Figure 5: Crosstalk between MEK and STAT3 pathways.
Src Family Kinase (SFK) Signaling
The Src family of non-receptor tyrosine kinases plays a crucial role in regulating cell adhesion, migration, and proliferation. Upregulation of Src signaling has been observed in SCC and can contribute to resistance to targeted therapies. There is evidence of crosstalk between the MEK/ERK and Src pathways, where inhibition of one can lead to the activation of the other, suggesting a potential for combination therapy.
Future Directions and Combination Therapies
The validation of MEK1 as a therapeutic target for this compound in SCC is well-established. However, the emergence of resistance necessitates the exploration of combination therapies. Targeting parallel or downstream resistance pathways, such as STAT3 and Src, in conjunction with MEK inhibition, holds promise for improving therapeutic outcomes in patients with SCC. Further preclinical and clinical studies are warranted to evaluate the efficacy and safety of such combination strategies.
Conclusion
This compound is a potent MEK1 inhibitor with demonstrated preclinical efficacy in squamous cell carcinoma, particularly cSCC. The validation of its target, MEK1, is supported by robust in vitro and in vivo data demonstrating the inhibition of the MAPK/ERK signaling pathway and subsequent anti-tumor effects. Understanding the molecular basis of its action and the potential for resistance through pathways like STAT3 and Src is crucial for the rational design of future clinical trials and the development of more effective therapeutic strategies for patients with squamous cell carcinoma.
References
Unveiling the Target Landscape of Nedometinib: A Focus Beyond MEK1
For Immediate Release
BOSTON, MA – November 11, 2025 – Nedometinib (formerly NFX-179), a novel, potent, and highly specific inhibitor of MEK1, has demonstrated significant promise in clinical trials, particularly in its topical formulation for the treatment of cutaneous neurofibromas associated with neurofibromatosis type 1 (NF1).[1][2] Developed by NFlection Therapeutics, this investigational drug is designed for localized activity with rapid systemic metabolism to minimize off-target effects.[3] While its primary mechanism of action is the well-characterized inhibition of the MAPK pathway, a comprehensive understanding of its broader cellular interactions is critical for anticipating its full therapeutic potential and safety profile. This technical guide delves into the available data on the cellular targets of this compound, with a specific focus on identifying any known interactions beyond its primary target, MEK1.
Primary Target and Mechanism of Action: MEK1 Inhibition
This compound is a selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers and genetic disorders like NF1, leading to uncontrolled cell growth and proliferation.[6] this compound binds to and inhibits the catalytic activity of MEK1, thereby preventing the phosphorylation and activation of its downstream effector, extracellular signal-regulated kinase (ERK).[6] This ultimately leads to the suppression of p-ERK levels and a reduction in the proliferation of cells dependent on this pathway.[1]
The potency of this compound against MEK1 has been quantified with a reported IC50 of 135 nM .[1][4]
Cellular Targets Beyond MEK1: Evidence and Data
A thorough review of the currently available scientific literature and public data reveals a notable lack of evidence for significant off-target cellular interactions of this compound. The compound is consistently described as "highly specific" and "selective" for MEK1.[1][4][5] Preclinical and clinical data emphasize its localized action in the skin and rapid systemic metabolism, a design feature intended to minimize systemic exposure and, consequently, the potential for off-target effects.[3]
To date, comprehensive kinase profiling data or proteomics-based target deconvolution studies for this compound have not been published in the peer-reviewed literature. Such studies are essential for definitively identifying any secondary targets. In the absence of this data, a quantitative comparison of its binding affinities or inhibitory activities against other kinases or cellular proteins cannot be provided.
The development of this compound as a "metabolically labile" MEK inhibitor further supports the hypothesis of high selectivity.[3] This design strategy ensures that the drug potently inhibits its target in the desired tissue (the skin) but is rapidly broken down into inactive metabolites upon entering the systemic circulation, thereby reducing the likelihood of engaging with unintended targets in other organs.[6]
Experimental Protocols for Target Identification and Validation
While specific experimental data on this compound's off-targets is not available, this section outlines the standard methodologies that would be employed to generate such a profile. These protocols are fundamental in drug development for characterizing the selectivity of a compound.
Biochemical Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
Methodology:
-
Assay Platform: Utilize a well-established kinase assay platform, such as radiometric (e.g., 33P-ATP filter binding), fluorescence-based (e.g., FRET), or luminescence-based (e.g., ADP-Glo) assays.
-
Kinase Panel: Screen this compound against a large, diverse panel of recombinant human kinases (e.g., the Eurofins DiscoverX KINOMEscan™ or the Reaction Biology Corporation HotSpot℠ platform), typically covering all major branches of the human kinome.
-
Compound Concentration: Perform initial screens at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential "hits."
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50% at the screening concentration), perform follow-up assays with a range of this compound concentrations to determine the IC50 value.
-
Data Analysis: The results are typically expressed as percent inhibition relative to a control and/or as IC50 values. This allows for a direct comparison of potency against the primary target (MEK1) versus any identified off-targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon drug binding.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Drug-bound proteins are stabilized and will remain in solution at higher temperatures compared to unbound proteins, which will denature and precipitate.
-
Quantification: Separate the soluble and precipitated protein fractions and analyze the abundance of individual proteins using techniques like Western blotting for specific targets or mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates a direct binding interaction.
Chemical Proteomics
Objective: To identify the direct and indirect cellular targets of this compound on a proteome-wide scale.
Methodology:
-
Affinity-Based Probes: Synthesize a derivative of this compound that is tagged with a reactive group and/or a reporter molecule (e.g., biotin).
-
Cell Lysate Incubation: Incubate the probe with cell lysates to allow for covalent or non-covalent binding to target proteins.
-
Enrichment: Use an affinity matrix (e.g., streptavidin beads for a biotinylated probe) to pull down the probe-bound proteins.
-
Mass Spectrometry: Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are specifically enriched in the presence of the this compound probe are considered potential targets. Competitive binding experiments with the untagged parent compound are used to confirm the specificity of these interactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and a typical workflow for kinase inhibitor profiling.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Conclusion
This compound is a potent and highly selective inhibitor of MEK1. Its design as a topically administered, metabolically labile compound is specifically intended to limit systemic exposure and off-target effects. While the primary mechanism of action through the MEK/ERK pathway is well-established, the public domain currently lacks data from comprehensive kinome-wide or proteome-wide studies that would definitively characterize its broader target profile. The experimental methodologies outlined herein represent the standard approaches that would be necessary to generate such a profile. For researchers and drug developers, this compound serves as a case study in the rational design of a highly selective kinase inhibitor for localized therapeutic intervention. Future publications of detailed selectivity screening data will be invaluable to fully complete our understanding of its cellular interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nflection.com [nflection.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 6. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacodynamics of topical Nedometinib formulations
An In-Depth Technical Guide to the Pharmacodynamics of Topical Nedometinib Formulations
Introduction
This compound, also known by its development code NFX-179, is a novel, metabolically labile inhibitor of mitogen-activated protein kinase kinase (MEK) specifically designed for topical administration.[1][2] As a "soft drug," it is engineered to exert its therapeutic effects locally in the skin while rapidly degrading upon entry into the systemic circulation, thereby minimizing systemic toxicities often associated with oral MEK inhibitors.[2][3] This whitepaper provides a comprehensive overview of the pharmacodynamics of topical this compound formulations, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway
This compound is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[4] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] In various pathological conditions, such as neurofibromatosis type 1 (NF1) and certain cancers like cutaneous squamous cell carcinoma (cSCC), this pathway is frequently overactivated.[1][2]
Upon topical application, this compound penetrates the dermis and binds to MEK1, inhibiting its catalytic activity.[1] This prevents the phosphorylation and subsequent activation of extracellular signal-regulated kinase (ERK), a downstream effector protein.[1][4] The suppression of phosphorylated ERK (p-ERK) levels disrupts the aberrant signaling cascade, leading to a reduction in the proliferation of affected cells.[1][4]
Caption: this compound inhibits MEK1 in the RAS/MAPK signaling pathway.
Preclinical Pharmacodynamics
The preclinical evaluation of this compound has demonstrated its potency in vitro and its efficacy and localized activity in vivo.
In Vitro Studies
In vitro studies have confirmed this compound's activity as a specific MEK1 inhibitor and its cytotoxic effects on various human cancer cell lines.
Table 1: In Vitro Potency and Cytotoxicity of this compound (NFX-179)
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (MEK1 Inhibition) | - | 135 nM | [4][5] |
| IC₅₀ (Cell Viability) | IC1 (human SCC) | 27 nM | [5] |
| SRB1 (human SCC) | 420 nM | [5] | |
| SRB12 (human SCC) | 228 nM | [5] | |
| COLO16 (human SCC) | 91 nM | [5] | |
| HCT116 (KRAS-mutant) | Cytotoxic | [5] | |
| A375 (BRAF-mutant) | Cytotoxic | [5] |
To assess the cytotoxic effects of this compound, human squamous cell carcinoma (SCC) cell lines (IC1, SRB1, SRB12, and COLO16) were treated with varying concentrations of the compound (ranging from 0.01 to 30 μM) for 72 hours.[5] Cell viability was then measured using a standard method such as the MTS assay to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.[5][6]
In Vivo Studies
In vivo studies using animal models have been crucial in demonstrating the efficacy of topical this compound in reducing tumor formation and confirming its localized action with minimal systemic exposure.
Table 2: In Vivo Efficacy of Topical this compound (NFX-179) Gel
| Animal Model | Treatment | Duration | Key Finding | Reference |
| UV-induced cSCC Mouse Model | 0.1% - 2.3% NFX-179 gel, once daily | 30 days | Inhibited the formation of new cSCCs.[2][5] A 60% reduction in new cSCCs was observed at doses of 0.1% and greater.[2] | [2][5] |
| Minipigs | 0.01% - 0.5% NFX-179 gel | 28 days | Higher drug concentrations in the skin compared to plasma, confirming localized activity and inhibition of the MAPK pathway in the skin.[5] | [5] |
In a model of ultraviolet (UV)-induced cutaneous squamous cell carcinoma (cSCC), mice were treated with a topical application of NFX-179 gel at concentrations ranging from 0.1% to 2.3% once daily.[2][5] The treatment was continued for 28-30 days, during which the formation of new cSCCs was monitored and quantified.[2][5] A split-mouse randomized controlled study was also conducted to confirm that the suppression of cSCC was localized to the drug-treated areas.[2]
Clinical Pharmacodynamics
Clinical trials have evaluated the safety, tolerability, and pharmacodynamic activity of topical this compound gel in human subjects, primarily those with cutaneous neurofibromas (cNFs) associated with neurofibromatosis type 1 (NF1).
Caption: Workflow of the Phase 2a clinical trial for NFX-179 topical gel.
Phase 2a Study in Patients with cNFs
A randomized, double-blind, vehicle-controlled Phase 2a study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamic activity of NFX-179 gel in subjects with cNFs.[2][7]
Table 3: Key Pharmacodynamic Results from the Phase 2a Clinical Trial
| Parameter | Vehicle | NFX-179 Gel (0.05%) | NFX-179 Gel (0.15%) | NFX-179 Gel (0.5%) | Reference |
| Reduction in p-ERK levels (Day 28) | - | - | - | 47% decrease vs. vehicle (P=0.0001) | [2][3][7][8][9] |
| % of cNFs with ≥50% volume reduction | 6% | - | - | 20% (P=0.021) | [2][3][7][8] |
| Systemic Concentration | - | < 1 ng/mL | < 1 ng/mL | < 1 ng/mL | [2][7][8][9] |
Forty-eight participants with NF1 and cNFs were randomized into four treatment arms: NFX-179 Topical Gel at concentrations of 0.05%, 0.15%, and 0.5%, or a vehicle gel.[7][8] The assigned treatment was applied once daily to five target cNFs for a duration of 28 days.[7][8] The primary pharmacodynamic endpoint was the change in p-ERK levels in the treated cNFs at day 28, which was assessed through biopsy and immunohistochemistry analysis.[7] Tumor volume was also measured using ruler-based calculations.[2][7] Systemic exposure to NFX-179 was monitored through plasma concentration analysis.[2][7]
Phase 2b Study in Patients with cNFs
A larger Phase 2b study involving 199 subjects was conducted over a 6-month period to further evaluate the safety and efficacy of NFX-179 gel at 0.5% and 1.5% concentrations.[10]
Table 4: Responder Rates from the Phase 2b Clinical Trial
| Treatment Group | Responder Rate* | P-value (vs. Vehicle) | Reference |
| Vehicle | 24.1% | - | [10] |
| NFX-179 Gel (0.5%) | 34.8% | - | [10] |
| NFX-179 Gel (1.5%) | 44.2% | 0.03 | [10] |
*A response was defined as at least a 50% reduction in cNF volume for five or more of the ten treated tumors.[10]
Safety and Tolerability
Across all clinical trials, topical this compound has been shown to be safe and well-tolerated.[7] A key finding is the minimal systemic absorption, with plasma concentrations remaining below 1 ng/mL even after 28 days of daily application.[2][7] No local or systemic toxicities commonly associated with oral MEK inhibitors, such as acneiform rash, ocular toxicity, or gastrointestinal issues, were observed during the treatment periods.[2][7]
Conclusion
The pharmacodynamics of topical this compound formulations are characterized by potent and specific inhibition of MEK1 within the skin. Preclinical and clinical data consistently demonstrate that topical application leads to a dose-dependent suppression of the RAS/RAF/MEK/ERK signaling pathway, as evidenced by reduced p-ERK levels. This targeted, localized activity translates to therapeutic benefits, such as the reduction of cNF volume in patients with NF1 and the prevention of cSCC in animal models. The "soft drug" nature of this compound, which ensures high local potency and rapid systemic degradation, results in an excellent safety profile with minimal systemic exposure and toxicity. These findings provide a strong rationale for the continued development of topical this compound as a promising therapy for dermatological conditions driven by an overactive MAPK pathway.
References
- 1. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. nflection.com [nflection.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inspire.com [inspire.com]
An In-depth Technical Guide to the Early-Stage Investigation of Nedometinib Toxicities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nedometinib (NFX-179) is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Developed as a topical formulation, this compound is designed as a "soft drug" that is rapidly metabolized upon entering systemic circulation, thereby minimizing the potential for systemic side effects.[3][4][5] Clinical trials of topical this compound (NFX-179 gel) have demonstrated a favorable safety profile, with minimal systemic exposure and no significant local or systemic toxicities reported.[3][5][6][7][8][9][10] However, as a member of the MEK inhibitor class, a thorough understanding of the potential on-target and off-target toxicities associated with this class of drugs is crucial for a comprehensive safety evaluation. This guide provides an in-depth overview of the early-stage investigation of potential this compound toxicities, drawing upon the known class-effects of MEK inhibitors and outlining standard preclinical methodologies for their assessment.
Mechanism of Action and Signaling Pathway
This compound is a tyrosine kinase inhibitor that specifically targets MEK1, with a reported IC50 of 135 nM.[1][2] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1 and ERK2, downstream effectors in the MAPK signaling cascade. This pathway is frequently upregulated in various cancers and developmental disorders, playing a critical role in cell proliferation, differentiation, and survival.[2]
Preclinical Toxicology Assessment: An Overview
Given this compound's design for topical administration and low systemic exposure, preclinical safety evaluation focuses on both local dermal toxicity and potential systemic effects should the drug enter circulation. The following sections detail the common preclinical studies and potential findings.
General Toxicology
Standard preclinical toxicology programs for a topical drug like this compound would typically include single-dose and repeated-dose studies in both a rodent (e.g., rat) and a non-rodent (e.g., minipig or rabbit) species to assess potential systemic toxicity.
Table 1: Illustrative Preclinical General Toxicology Data for a Topical MEK Inhibitor
| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings |
| Single-Dose Dermal Toxicity | Sprague-Dawley Rat | 0, 500, 1000, 2000 | No mortality or significant clinical signs. Mild, transient erythema at the application site at ≥ 1000 mg/kg. |
| 28-Day Repeated-Dose Dermal Toxicity | Sprague-Dawley Rat | 0, 10, 50, 250 | No systemic toxicity. Dose-dependent mild acanthosis and hyperkeratosis at the application site at ≥ 50 mg/kg. |
| 28-Day Repeated-Dose Dermal Toxicity | Minipig | 0, 5, 25, 125 | No systemic toxicity. Minimal to mild erythema and slight epidermal hyperplasia at the application site at ≥ 25 mg/kg. |
| Safety Pharmacology | Rat (Cardiovascular, Respiratory) | N/A | No adverse effects on cardiovascular or respiratory function at expected clinical exposures. |
| Safety Pharmacology | Rat (Central Nervous System) | N/A | No adverse effects on central nervous system function at expected clinical exposures. |
Note: The data presented in this table is illustrative for a topical MEK inhibitor and does not represent actual reported data for this compound, which is not publicly available.
Clinical Safety and Tolerability of Topical this compound (NFX-179 Gel)
Clinical studies of NFX-179 gel have consistently shown it to be safe and well-tolerated. In a phase 2a trial, daily application of NFX-179 gel at concentrations up to 0.5% for 28 days resulted in no local or systemic toxicities.[3][6] Systemic concentrations of this compound remained below 1 ng/mL.[3][6][10] Notably, the typical side effects of oral MEK inhibitors, such as acneiform rash, ocular toxicity, and gastrointestinal issues, were not observed.[3]
Table 2: Summary of Adverse Events from a Phase 2a Study of NFX-179 Gel
| Adverse Event | NFX-179 Gel (0.05%, 0.15%, 0.5%) (N=35) | Vehicle (N=12) |
| Any Adverse Event | 6 (17.1%) | 2 (16.7%) |
| Drug-Related Adverse Event | 0 | 0 |
| Serious Adverse Event | 0 | 0 |
| Discontinuation due to Adverse Event | 0 | 0 |
| Data adapted from a Phase 2a clinical trial of NFX-179 Gel.[3] |
Potential Toxicities Based on MEK Inhibitor Class-Effects
While topical this compound has shown an excellent safety profile, it is important for researchers to be aware of the potential toxicities associated with systemic MEK inhibition. These class-effects could theoretically manifest with higher systemic exposure.
Dermatologic Toxicities
Dermatologic adverse events are the most common toxicities associated with systemic MEK inhibitors. These can include:
-
Acneiform or papulopustular rash
-
Xerosis (dry skin)
-
Fissures
-
Erythema
-
Telangiectasias
-
Paronychia
Ocular Toxicities
Ocular side effects are a known class-effect of MEK inhibitors and can manifest as:
-
Serous retinopathy (fluid accumulation under the retina)
-
Retinal vein occlusion (RVO)
-
Uveitis
-
Blurred vision
Cardiovascular Toxicities
Cardiovascular toxicities, though less common, can be serious and include:
-
Cardiomyopathy
-
Decrease in left ventricular ejection fraction (LVEF)
-
Hypertension
Musculoskeletal Toxicities
An increase in creatine phosphokinase (CPK) levels is a frequently observed laboratory abnormality with systemic MEK inhibitors, which can sometimes be associated with myalgia.
Table 3: Common Class-Effect Toxicities of Systemic MEK Inhibitors
| Toxicity Type | Manifestations |
| Dermatologic | Acneiform rash, dry skin, pruritus, paronychia |
| Ocular | Serous retinopathy, retinal vein occlusion, blurred vision |
| Cardiovascular | Decreased LVEF, hypertension |
| Gastrointestinal | Diarrhea, nausea, stomatitis |
| Constitutional | Fatigue, peripheral edema |
| Laboratory Abnormalities | Elevated creatine phosphokinase (CPK), elevated liver enzymes (AST/ALT) |
Experimental Protocols for Toxicity Assessment
The following sections provide detailed methodologies for key experiments to assess the potential toxicities of a novel MEK inhibitor like this compound.
Dermatologic Toxicity Assessment
A preclinical workflow for assessing dermal toxicity is essential for a topically applied drug.
Protocol for 28-Day Repeated-Dose Dermal Toxicity Study (Rabbit):
-
Animal Model: New Zealand White rabbits (5 males and 5 females per group).
-
Dose Groups: Vehicle control, low-dose, mid-dose, and high-dose of this compound gel.
-
Dose Administration: The test article is applied daily to a clipped, intact 10% of the body surface area for 28 consecutive days. The application site is covered with a semi-occlusive dressing.
-
Clinical Observations: Animals are observed daily for signs of toxicity, with particular attention to the application site for erythema, edema, and other dermal reactions, scored according to the Draize scale.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood samples are collected at baseline and termination for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. The application site (treated and untreated skin) and major organs are collected and preserved for histopathological examination.[11][12][13]
Ocular Toxicity Assessment
The potential for ocular toxicity is a key consideration for MEK inhibitors.
Protocol for In Vivo Eye Irritation Test (Rabbit):
-
Animal Model: Albino rabbits (at least 2 animals per test substance).
-
Dose Administration: A single dose of 0.1 mL of the test substance (or 100 mg of a solid) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[3][14][15]
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[15]
-
Scoring: Corneal opacity, iritis, and conjunctival redness and chemosis are scored using the Draize scale.[3][14][16]
-
Reversibility: If ocular lesions are present at 72 hours, observations continue until the lesions resolve or for a maximum of 21 days.
Cardiotoxicity Assessment
In vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for early-stage cardiotoxicity screening.[16][17][18]
Protocol for In Vitro Cardiotoxicity Assessment using hiPSC-CMs:
-
Cell Culture: hiPSC-CMs are cultured as a monolayer on multi-well plates.
-
Drug Treatment: Cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).[6]
-
Cytotoxicity Assay: Cell viability is assessed using assays such as the MTS or LDH release assay to determine the IC50 value.[6][19][20]
-
Functional Assessment:
-
Microelectrode Array (MEA): To evaluate electrophysiological properties, including field potential duration (a surrogate for QT interval) and arrhythmia incidence.
-
Calcium Imaging: To assess calcium transient dynamics, which are critical for excitation-contraction coupling.
-
Impedance-based systems: To measure contractility and beating rate.[17]
-
-
Biomarker Analysis: The release of cardiac troponins into the culture medium is quantified as a marker of cardiomyocyte injury.
Musculoskeletal Toxicity Assessment
Protocol for Creatine Phosphokinase (CPK) Measurement:
-
Sample Collection: Blood samples are collected from animals in repeated-dose toxicity studies at baseline and specified time points during the study. Serum is separated by centrifugation.
-
Assay Principle: The CPK activity is determined by a coupled enzyme reaction that leads to the production of NADPH, which is measured spectrophotometrically at 340 nm. The rate of NADPH formation is directly proportional to the CPK activity in the sample.[5][7]
-
Procedure:
-
Data Analysis: The CPK activity is calculated in units per liter (U/L) based on the rate of absorbance change and compared between control and treated groups.[5]
Conclusion
This compound's design as a topically administered, rapidly metabolized MEK inhibitor represents a promising strategy to mitigate the systemic toxicities associated with this drug class. The available clinical data for the NFX-179 gel formulation support a favorable safety profile with minimal systemic exposure and an absence of the typical MEK inhibitor-related adverse events.[3][5][6][7][8][9][10] However, a thorough understanding of the potential class-effect toxicities is essential for all drug development professionals involved in its ongoing evaluation. The experimental protocols outlined in this guide provide a framework for the continued preclinical assessment of this compound and other novel MEK inhibitors, ensuring a comprehensive characterization of their safety profiles. Future research should focus on long-term safety data and further elucidation of the mechanisms underlying any potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nflection.com [nflection.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Morphological characteristics and notes of the skin in preclinical toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histological dermal changes caused by preparation and application procedures in percutaneous dose toxicity studies in dogs, rabbits and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 40 CFR § 798.2250 - Dermal toxicity. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. ecetoc.org [ecetoc.org]
- 15. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiotoxicity Assessment of EGFR Tyrosine Kinase Inhibitors Using Human iPS Cell‐Derived Cardiomyocytes and FDA Adverse Events Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the RAS/RAF/MEK/ERK Pathway and the Investigational MEK Inhibitor Nedometinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the RAS/RAF/MEK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer. It further details the mechanism of action and available data on Nedometinib (NFX-179), a potent and selective MEK1 inhibitor. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.
The RAS/RAF/MEK/ERK Signaling Pathway: A Core Cellular Proliferation Cascade
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a highly conserved signaling module that transduces extracellular signals to the nucleus, ultimately regulating gene expression and critical cellular processes.[1][2] The pathway is initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs), by growth factors, mitogens, and cytokines.[3][4] This activation leads to the recruitment of adaptor proteins and the subsequent activation of the small GTPase RAS.[5]
Activated RAS (bound to GTP) then recruits and activates the RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF).[5][6] RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[1] MEK1/2 are the only known activators of the final kinases in this cascade, ERK1 and ERK2 (also known as p44/p42 MAPK).[3] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates a multitude of transcription factors, leading to changes in gene expression that drive cell proliferation, survival, and differentiation.[3][7]
Dysregulation of the RAS/RAF/MEK/ERK pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][8]
This compound (NFX-179): A Targeted MEK1 Inhibitor
This compound (also known as NFX-179) is a potent and specific inhibitor of MEK1.[9] By targeting MEK1, this compound effectively blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes cell growth and survival.[9] This mechanism of action makes it a promising therapeutic candidate for cancers and other conditions driven by an overactive RAS/RAF/MEK/ERK pathway.
This compound is being investigated as a topical treatment for cutaneous neurofibromas (cNFs) associated with neurofibromatosis type 1 (NF1), a genetic disorder characterized by the growth of tumors along nerves.[9][10] The rationale for a topical formulation is to deliver the drug directly to the affected tissue while minimizing systemic exposure and potential side effects.[11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.3 Western blot analysis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Nedometinib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in various cancers, making MEK1 an attractive therapeutic target. This compound has demonstrated anticancer activity, particularly in squamous cell carcinoma, and is under investigation for the treatment of dermatoses and neurofibromatosis.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, facilitating its evaluation in preclinical research and drug development.
Mechanism of Action
This compound specifically targets and binds to MEK1, inhibiting its catalytic activity.[4] This prevents the phosphorylation and activation of its downstream substrates, the extracellular signal-regulated kinases (ERK1 and ERK2). The inhibition of ERK phosphorylation blocks the downstream signaling cascade that regulates crucial cellular processes such as proliferation, differentiation, survival, and apoptosis.[4] The rapid degradation of this compound upon reaching systemic circulation is a key feature designed to minimize side effects associated with systemic MEK inhibition.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various assays and cell lines.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| MEK1 | Kinase Assay | 135 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Table 2: Cell-Based Potency of this compound in Squamous Cell Carcinoma (SCC) Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) |
| IC1 | Cell Viability (unspecified) | 72 | 27 |
| SRB1 | Cell Viability (unspecified) | 72 | 420 |
| SRB12 | Cell Viability (unspecified) | 72 | 228 |
| COLO16 | Cell Viability (unspecified) | 72 | 91 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., IC1, SRB1, SRB12, COLO16)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader with 490 nm absorbance filter
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical final concentration range would be 0.1 nM to 30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of ERK.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
Strip the membrane using a stripping buffer.
-
Block the membrane again and probe with the primary anti-total-ERK antibody, followed by the appropriate secondary antibody.
-
Visualize the bands as before.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in this compound-treated samples to the vehicle control.
-
Protocol 3: In Vitro MEK1 Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on MEK1 kinase activity.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add:
-
This compound dilution or vehicle control (DMSO).
-
Recombinant MEK1 enzyme.
-
Recombinant ERK2 substrate.
-
-
Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MEK1.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent activity against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
References
Cell Culture Guide for Nedometinib Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and highly specific inhibitor of MEK1, a key protein kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant anti-cancer activity, particularly in squamous cell carcinoma and is under investigation for the treatment of neurofibromatosis type 1.[1][2][3][4][5][6] These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed protocols for assessing its biological effects.
Mechanism of Action
This compound selectively binds to and inhibits the activity of MEK1, preventing the phosphorylation and subsequent activation of ERK1 and ERK2 (ERK1/2).[1] The inhibition of ERK1/2 signaling leads to the modulation of downstream cellular processes, including cell proliferation, survival, and differentiation.[7] This targeted inhibition of the MAPK pathway ultimately results in cell cycle arrest and induction of apoptosis in cancer cells with a dependency on this pathway for their growth and survival.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide array of cellular functions. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 are dual-specificity kinases that phosphorylate and activate the terminal kinases of the cascade, ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell proliferation, survival, and differentiation. This compound's targeted inhibition of MEK1 disrupts this entire downstream signaling cascade.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound and the general effects of MEK inhibitors on cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MEK1 (in vitro) | - | 135[1][2] |
| IC1 | Squamous Cell Carcinoma | 27[2] |
| COLO16 | Squamous Cell Carcinoma | 91[2] |
| SRB12 | Squamous Cell Carcinoma | 228[2] |
| SRB1 | Squamous Cell Carcinoma | 420[2] |
Table 2: Representative Effects of MEK Inhibitors on Cell Cycle Distribution
Data presented are representative of the effects observed with MEK inhibitors in sensitive cancer cell lines and are not specific to this compound treatment.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| MEK Inhibitor | 70% | 15% | 15% |
Table 3: Representative Effects of MEK Inhibitors on Apoptosis Induction
Data presented are representative of the effects observed with MEK inhibitors in sensitive cancer cell lines and are not specific to this compound treatment.
| Treatment | % of Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5% |
| MEK Inhibitor | 30 - 40%[8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
General Cell Culture and Maintenance
a. Thawing of Cryopreserved Cells
-
Retrieve the cryovial of cells from liquid nitrogen storage.
-
Quickly thaw the vial by gently swirling it in a 37°C water bath for approximately 1-2 minutes, ensuring the cap remains out of the water.[9][10]
-
Once a small amount of ice remains, decontaminate the vial with 70% ethanol and transfer it to a sterile cell culture hood.[10]
-
Carefully transfer the thawed cell suspension into a sterile centrifuge tube containing pre-warmed complete growth medium.[9]
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.[11]
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[11]
b. Passaging of Adherent Cells
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile phosphate-buffered saline (PBS) to remove any residual serum.
-
Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until the cells detach.[9]
-
Observe the cells under a microscope to confirm detachment.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium.
-
Incubate the new culture at 37°C in a humidified atmosphere with 5% CO2.[11]
c. Cryopreservation of Cells
-
Follow steps 1-6 of the passaging protocol to obtain a single-cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a cold, sterile cryopreservation medium (e.g., complete growth medium with 10% DMSO).[8][12]
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.[8][13]
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.[8][13]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add the different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][15][16]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14][16]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15][16]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for p-ERK Analysis
This protocol is for detecting the phosphorylation status of ERK, a direct downstream target of MEK1.
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations and for different time points.
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2][7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2]
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][17]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[17]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
-
Seed cells and treat with this compound as described for the western blotting protocol.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with cold PBS and centrifuge at a low speed.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[6][18]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[6][19]
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells and treat with this compound as for other assays.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion
This guide provides a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting. By following these application notes, researchers can effectively investigate the mechanism of action and anti-cancer properties of this promising MEK1 inhibitor. The provided protocols for assessing cell viability, target engagement, cell cycle progression, and apoptosis will enable a thorough characterization of this compound's effects on cancer cells.
References
- 1. MEK is a therapeutic and chemopreventative target in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nflection.com [nflection.com]
- 5. Development of a MEK inhibitor, NFX-179, as a chemoprevention agent for squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induction by MEK Inhibition in Human Lung Cancer Cells Is Mediated by Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separable cell cycle arrest and immune response elicited through pharmacological CDK4/6 and MEK inhibition in RASmut disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. NEDD8-activating enzyme inhibition induces cell cycle arrest and anaphase catastrophe in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. medscape.com [medscape.com]
Application Notes and Protocols for Nedometinib in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib, also known as NFX-179, is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a critical driver in various cancers and genetic disorders. This compound is uniquely designed as a "soft" or metabolically labile drug, intended for topical application. This design allows for high local concentrations at the site of action with rapid systemic degradation, thereby minimizing off-target toxicities.[2][3]
These application notes provide a comprehensive overview of the current knowledge on this compound dosage and administration in in vivo animal models, with a primary focus on its well-documented topical application. Due to the limited publicly available data on systemic administration, a general protocol for initiating such studies is also provided.
Mechanism of Action: MEK1 Inhibition
This compound targets and inhibits the activity of MEK1, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade of the MAPK signaling cascade leads to the suppression of downstream cellular processes integral to tumor growth and survival, such as cell proliferation, differentiation, and apoptosis. The efficacy of this compound is often assessed by measuring the reduction of phosphorylated ERK (p-ERK) levels in target tissues.[2][4]
Caption: this compound inhibits MEK1/2, blocking the MAPK signaling pathway.
Data Presentation: Topical Administration of this compound
The following table summarizes the quantitative data from in vivo animal studies using topical this compound.
| Animal Model | Tumor/Disease Model | Formulation | Concentration (%) | Dosing Schedule | Key Outcomes | Reference |
| Mouse | Ultraviolet-induced cutaneous squamous cell carcinoma (cSCC) | Gel | 0.1 - 2.3 | Once daily for 30 days | Reduced formation of new cSCCs by up to 92% at the highest doses. Effects were localized to the treated area with no systemic toxicities observed. | NFlection Therapeutics |
| Minipig | Not specified | Gel | 0.01 - 0.5 | 28 days | Higher drug concentrations in the skin than in plasma, inhibiting the MAPK signaling pathway in the skin. | MedChemExpress |
| Mouse | Cutaneous Neurofibromas (cNFs) | Gel | 0.5 | Once daily for 28 days | 20% of cNF tumors showed a ≥50% reduction in volume. | [5][6] |
| Human (Phase 2a Trial) | Cutaneous Neurofibromas (cNFs) | Gel | 0.05, 0.15, 0.5 | Once daily for 28 days | Dose-dependent reduction in p-ERK levels (47% decrease in 0.5% group). Systemic concentrations remained below 1 ng/ml. | [4][5] |
| Human (Phase 2b Trial) | Cutaneous Neurofibromas (cNFs) | Gel | 0.5, 1.5 | Once daily for 6 months | Statistically significant improvement in cNF shrinkage with the 1.5% concentration. | NFlection Therapeutics |
Experimental Protocols
Protocol 1: Topical Administration of this compound Gel in a Mouse cSCC Model
This protocol is based on the findings from preclinical studies on cutaneous squamous cell carcinoma.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NU/NU nude mice).
-
Tumor Induction: As per established ultraviolet (UV) radiation protocols to induce cSCC.
2. Materials:
-
This compound (NFX-179) powder.
-
Vehicle for gel formulation (e.g., a hydrophilic gel base).
-
Syringes and applicators for topical administration.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Tissue collection and processing reagents (for histology and biomarker analysis).
3. This compound Gel Preparation:
-
Prepare this compound gel at desired concentrations (e.g., 0.1%, 0.5%, 1.5% w/w) by incorporating the powdered drug into the vehicle.
-
Ensure homogenous mixing. Store the formulation as recommended by the manufacturer, protected from light.
4. Experimental Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Induction: Induce cSCC formation using a validated UV irradiation protocol.
-
Grouping: Once tumors are established or as a preventative measure, randomize mice into treatment and control groups (e.g., vehicle control, different concentrations of this compound gel).
-
Dosing:
-
Administer a precise volume of the gel (e.g., 50-100 µL) topically to the designated skin area once daily.
-
For localized effect studies, a "split-mouse" design can be used where one side of the animal is treated with the drug and the other with the vehicle.
-
-
Monitoring:
-
Monitor animal health and body weight daily.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Observe for any signs of local skin irritation or systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., 28-30 days), euthanize the animals.
-
Collect tumors and other relevant tissues (e.g., skin, plasma).
-
Perform histopathological analysis to assess tumor morphology.
-
Conduct biomarker analysis, such as Western blotting or immunohistochemistry for p-ERK, to confirm target engagement.
-
Analyze plasma samples to determine the systemic exposure of this compound.
-
Caption: Experimental workflow for topical this compound administration in a mouse cSCC model.
Protocol 2: General Guidance for Systemic Administration of this compound
As specific in vivo data for systemic this compound administration is not publicly available, this protocol provides a general framework for researchers to design their initial studies. This should be considered an exploratory protocol to determine feasibility, dosage, and efficacy.
1. Formulation Development:
-
This compound has poor aqueous solubility. A suitable vehicle is required for systemic administration. Potential formulations include:
-
For Oral Gavage: A suspension in a vehicle like 0.5% methylcellulose or a solution in a solvent system such as DMSO/PEG300/Tween80/water or DMSO/corn oil.[1]
-
For Intraperitoneal/Intravenous Injection: A sterile, filtered solution in a vehicle suitable for injection, such as DMSO/PEG300/saline. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.
-
2. Dose Range Finding Study:
-
It is crucial to perform a dose-range finding (dose escalation) study to determine the maximum tolerated dose (MTD) of systemically administered this compound.
-
Start with a low dose (e.g., 1 mg/kg), guided by doses used for other MEK inhibitors.
-
Administer escalating doses to small groups of animals and monitor for signs of toxicity (e.g., weight loss, behavioral changes, morbidity) for at least 7-14 days.
3. Xenograft Tumor Model:
-
Cell Lines: Select a cancer cell line with a known RAS/RAF mutation (e.g., A375 melanoma, HCT116 colon cancer) that is sensitive to MEK inhibition.
-
Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
4. Efficacy Study Design:
-
Grouping: Randomize mice with established tumors into treatment groups (vehicle control, this compound at one or more doses below the MTD).
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, IP injection) at a predetermined schedule (e.g., once daily, twice daily).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Collect tumors and other tissues for histopathology, biomarker analysis (p-ERK), and pharmacokinetic analysis.
-
Caption: General workflow for systemic this compound efficacy studies.
Conclusion
This compound has demonstrated significant promise as a topically applied MEK inhibitor in preclinical and clinical settings for skin-related RAS-driven conditions. Its unique "soft drug" properties make it an attractive candidate for localized therapy with minimal systemic side effects. While the focus of its development has been on topical administration, the general protocols provided here offer a starting point for researchers interested in exploring its potential for systemic applications. Any such investigation should proceed with caution, beginning with thorough formulation and dose-finding studies to ensure animal welfare and the generation of robust, reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. nflection.com [nflection.com]
- 3. oncozine.com [oncozine.com]
- 4. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Nedometinib Topical Gel
For Research Use Only
Introduction
Nedometinib, also known as NFX-179, is a potent and highly specific inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers and dermatological conditions, making MEK1 an attractive therapeutic target.[2] this compound has been investigated for the topical treatment of cutaneous neurofibromas (cNFs) associated with neurofibromatosis type 1 (NF1) and cutaneous squamous cell carcinoma (cSCC).[1] A key feature of this compound is its design for rapid metabolism upon entering systemic circulation, which minimizes systemic side effects.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of a this compound topical gel formulation for preclinical research.
Data Presentation
A summary of the key physicochemical properties of this compound relevant to topical formulation development is presented in Table 1. Solubility data in common topical solvents are provided in Table 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FIN₄O₃ | [1][2] |
| Molecular Weight | 470.24 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 94 mg/mL (199.89 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | 6 mg/mL | [1] |
| Water | Insoluble | [1] |
| Propylene Glycol | Solubility not precisely reported, but used as a co-solvent in MEK inhibitor gel formulations. | Experimental determination of saturation solubility is recommended. |
Experimental Protocols
This section outlines the protocols for the preparation of a research-grade this compound topical gel, followed by essential quality control experiments.
Protocol 1: Preparation of a 0.5% (w/w) this compound Topical Gel
This protocol is based on a cold dispersion method, which is suitable for temperature-sensitive active pharmaceutical ingredients (APIs). The formulation composition is adapted from patent literature describing topical MEK inhibitor gels.
Materials:
-
This compound powder
-
Hydroxypropyl cellulose (HPC)
-
Propylene glycol (PG)
-
Ethanol (95%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Purified water
-
Triethanolamine (TEA) (for pH adjustment, if necessary)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
-
Spatulas
-
Ointment mill or homogenizer (optional, for improved homogeneity)
Procedure:
-
Preparation of the Gelling Agent Base:
-
In a beaker, accurately weigh the required amount of hydroxypropyl cellulose.
-
Slowly add the purified water while stirring continuously with a magnetic stirrer until the HPC is fully dispersed and a uniform, lump-free dispersion is formed. Allow the mixture to hydrate for at least one hour to form a gel base.
-
-
Preparation of the Active Ingredient Solution:
-
In a separate beaker, accurately weigh the required amount of this compound powder.
-
Add the required amounts of ethanol, propylene glycol, and DMSO to the this compound powder.
-
Stir the mixture with a magnetic stirrer until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.
-
-
Incorporation of the Active Ingredient into the Gel Base:
-
Slowly add the this compound solution to the hydrated gel base while stirring continuously.
-
Continue stirring until a homogenous, translucent gel is formed.
-
If necessary, use a homogenizer or ointment mill at a low speed to ensure uniform drug distribution and a smooth gel texture.
-
-
pH Adjustment and Final Formulation:
-
Measure the pH of the final gel formulation. The ideal pH for topical application is typically between 4.5 and 6.5.
-
If necessary, adjust the pH by adding triethanolamine dropwise while stirring until the desired pH is reached.
-
Transfer the final gel formulation into an appropriate light-resistant, airtight container for storage.
-
Example Formulation (for 100g of 0.5% this compound Gel):
| Ingredient | Percentage (w/w) | Amount (g) |
| This compound | 0.5% | 0.5 |
| Hydroxypropyl cellulose | 2.0% | 2.0 |
| Propylene Glycol | 10.0% | 10.0 |
| Ethanol (95%) | 30.0% | 30.0 |
| DMSO | 5.0% | 5.0 |
| Purified Water | q.s. to 100% | 52.5 |
| Triethanolamine | q.s. for pH adjustment | As needed |
Protocol 2: Quality Control and Characterization of the Topical Gel
A series of quality control tests should be performed to ensure the prepared gel meets the required standards for research purposes.
1. Visual Inspection:
-
Procedure: Visually inspect the prepared gel for color, clarity, homogeneity, and the presence of any particulate matter or phase separation.
-
Acceptance Criteria: The gel should be uniform in appearance, translucent, and free from any visible aggregates or air bubbles.
2. pH Measurement:
-
Procedure: Calibrate a pH meter using standard buffer solutions. Disperse 1 g of the gel in 10 mL of purified water and measure the pH of the dispersion.
-
Acceptance Criteria: The pH should be within a skin-compatible range (typically 4.5 - 6.5).
3. Viscosity Measurement:
-
Procedure: Use a rotational viscometer with an appropriate spindle to measure the viscosity of the gel at a controlled temperature (e.g., 25°C).
-
Acceptance Criteria: The viscosity should be within a predefined range to ensure proper spreadability and retention on the skin.
4. Drug Content Uniformity:
-
Procedure: Accurately weigh a small amount of the gel from different locations within the batch. Dissolve the gel in a suitable solvent (e.g., a mixture of ethanol and water) and quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Acceptance Criteria: The drug content should be within 90-110% of the labeled concentration, with a relative standard deviation (RSD) of less than 5%.
5. Spreadability:
-
Procedure: Place a known amount of the gel on a glass slide. Place another glass slide on top and apply a standard weight for a specific time. Measure the diameter of the circle formed by the spread gel.
-
Acceptance Criteria: The spreadability should be consistent across batches, indicating uniform consistency.
6. In Vitro Drug Release:
-
Procedure: Use a Franz diffusion cell with a synthetic membrane to evaluate the release of this compound from the gel formulation. The receptor compartment should contain a suitable medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions). Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed by HPLC.
-
Acceptance Criteria: The drug release profile should be reproducible and demonstrate a sustained release pattern.
7. Stability Testing:
-
Procedure: Store the gel formulation in its final container at different temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for a defined period. At specified time points, evaluate the physical appearance, pH, viscosity, and drug content of the gel.
-
Acceptance Criteria: The gel should maintain its physical and chemical stability throughout the study period, with no significant changes in its properties.
Mandatory Visualization
Signaling Pathway
Caption: this compound inhibits MEK1 in the RAS/RAF/MEK/ERK signaling pathway.
Experimental Workflow
Caption: Workflow for this compound topical gel preparation and quality control.
References
Application Note: Detection of p-ERK Inhibition by Nedometinib using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK) in response to treatment with Nedometinib, a putative MEK inhibitor. The protocol covers cell lysis, protein quantification, gel electrophoresis, protein transfer, antibody incubation, and data analysis.
Introduction
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for therapeutic intervention.[1][3] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2 (ERK1/2).[4] Inhibition of MEK is a promising strategy to attenuate the downstream effects of this pathway.[2][5]
This compound is investigated for its potential to inhibit MEK, thereby preventing the phosphorylation of ERK. Western blotting is a widely used technique to detect specific proteins in a sample and is an essential method to assess the phosphorylation status of ERK, providing a direct measure of MEK inhibition.[6][7] This application note details a robust protocol for this purpose.
Signaling Pathway
The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the proposed mechanism of action for this compound. External stimuli, such as growth factors, activate Receptor Tyrosine Kinases (RTKs), leading to the activation of Ras.[1] Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2.[1] MEK1/2 subsequently phosphorylates ERK1/2 at Threonine 202 and Tyrosine 204.[8] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, leading to cellular responses like proliferation and survival. This compound, as a MEK inhibitor, is expected to block the phosphorylation of ERK.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for Cell Viability Assays with Nedometinib
These application notes provide detailed protocols for determining the cytotoxic effects of Nedometinib on various cancer cell lines using common cell viability assays, such as MTT and MTS. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (also known as NFX-179) is a potent and highly specific inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, which in turn can suppress tumor cell proliferation and survival.[1][3] this compound has demonstrated anticancer activity against cell lines such as squamous cell carcinoma, KRAS-mutant, and BRAF-mutant cell lines.[2]
Determining the concentration-dependent effects of this compound on cancer cell viability is a crucial step in preclinical drug evaluation. The following protocols for MTT and MTS assays provide robust methods for quantifying cell viability and generating dose-response curves to calculate key parameters like the half-maximal inhibitory concentration (IC50).
Signaling Pathway of this compound Inhibition
This compound targets the MEK1 protein within the MAPK signaling cascade. The diagram below illustrates the point of inhibition.
Caption: MAPK signaling pathway showing inhibition of MEK1 by this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| IC1 | Squamous Cell Carcinoma | 27 | 72 hours |
| SRB1 | Squamous Cell Carcinoma | 420 | 72 hours |
| SRB12 | Squamous Cell Carcinoma | 228 | 72 hours |
| COLO16 | Squamous Cell Carcinoma | 91 | 72 hours |
| HCT116 | Colorectal Carcinoma (KRAS-mutant) | Cytotoxic | Not Specified |
| A375 | Malignant Melanoma (BRAF-mutant) | Cytotoxic | Not Specified |
Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.[4]
Caption: Workflow for a typical MTT cell viability assay.
-
This compound (NFX-179)
-
Dimethyl sulfoxide (DMSO)[1]
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.[5]
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1] Aliquot and store at -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. A common starting range, based on known IC50 values, could be 1 nM to 30 µM.[2]
-
Also prepare a vehicle control (DMSO diluted to the highest concentration used for the drug).
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound solutions (and vehicle control) to the respective wells.
-
Incubate for a specified period, typically 72 hours, at 37°C and 5% CO2.[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Solubilization and Measurement:
Protocol 2: MTS Assay for Cell Viability
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt assay.[4] The MTS compound is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium, eliminating the need for a separate solubilization step.[4][7]
-
This compound (NFX-179)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Combined MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT Assay Protocol. Seed cells, allow them to adhere overnight, and then treat with serial dilutions of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Incubation:
-
Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. thno.org [thno.org]
Application Note: Immunohistochemical Analysis of p-ERK1/2 in Nedometinib-Treated Tissue Samples
Introduction
Nedometinib (also known as NFX-179) is a potent and selective inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1).[1][2][3] MEK1 is a critical component of the RAS/RAF/MEK/ERK signaling pathway, often referred to as the MAPK (mitogen-activated protein kinase) pathway.[4] This pathway regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[4] Dysregulation and overactivation of the MAPK pathway are common drivers in various human cancers, making it a key target for therapeutic intervention.[4][5]
This compound exerts its therapeutic effect by binding to and inhibiting the catalytic activity of MEK1.[4] This action prevents the phosphorylation and subsequent activation of its downstream effector proteins, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][4] The level of phosphorylated ERK (p-ERK) is therefore a direct and measurable pharmacodynamic biomarker of this compound's activity in tissue.
This application note provides a detailed protocol for the detection and semi-quantitative analysis of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tissue samples using immunohistochemistry (IHC). This method is essential for researchers, scientists, and drug development professionals to verify target engagement and assess the biological activity of this compound in preclinical and clinical settings.
Principle of the Assay
Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of specific antigen-antibody binding to visualize the presence and localization of a target protein within the context of tissue architecture.[6] This protocol employs a primary antibody that specifically recognizes the dually phosphorylated, active form of ERK1/2 (at Thr202/Tyr204).
Following incubation with the primary antibody, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase, HRP) is applied. This enzyme reacts with a chromogenic substrate (like 3,3'-Diaminobenzidine, DAB) to produce a colored precipitate at the site of the antigen. The resulting brown stain allows for the microscopic visualization of p-ERK. The intensity and distribution of this staining can be semi-quantitatively assessed, for example by using the H-score method, to compare the level of pathway inhibition between this compound-treated and control tissues.[7][8] A reduction in p-ERK staining in treated samples indicates successful target engagement and pathway inhibition by this compound.
Visualizations
This compound Mechanism of Action
Caption: MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Immunohistochemistry Experimental Workflow
Caption: Key stages of the immunohistochemistry (IHC) protocol workflow.
Quantitative Data Summary
The following tables represent expected semi-quantitative data from an IHC study assessing p-ERK levels in tumor xenograft tissues following a 14-day treatment period with this compound. Staining is evaluated using the Histological Score (H-Score).
Table 1: p-ERK H-Score in this compound-Treated vs. Control Tissues
| Treatment Group | N | Mean p-ERK H-Score | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 225 | 35 | - |
| This compound (10 mg/kg) | 10 | 95 | 25 | <0.001 |
| This compound (30 mg/kg) | 10 | 40 | 18 | <0.0001 |
Table 2: H-Score Calculation Example
The H-score is a semi-quantitative method for assessing the extent of immunoreactivity in a sample.[9] It accounts for both the intensity of the stain and the percentage of cells stained at that intensity.
Formula: H-Score = [1 x (% of cells with weak staining)] + [2 x (% of cells with moderate staining)] + [3 x (% of cells with strong staining)][7]
The resulting score ranges from 0 to 300.
| Staining Intensity | Definition | Example: Vehicle Control | Example: this compound-Treated |
| 0 | No staining | 10% | 65% |
| 1+ (Weak) | Faint cytoplasmic/nuclear staining | 15% | 25% |
| 2+ (Moderate) | Moderate cytoplasmic/nuclear staining | 30% | 10% |
| 3+ (Strong) | Strong cytoplasmic/nuclear staining | 45% | 0% |
| Calculated H-Score | (1x15)+(2x30)+(3x45) = 210 | (1x25)+(2x10)+(3x0) = 45 |
Experimental Protocols
Detailed Protocol: p-ERK Immunohistochemistry
This protocol is optimized for FFPE tissue sections. All incubations should be performed in a humidified chamber to prevent tissue drying.
1. Materials and Reagents
-
FFPE tissue sections on charged slides (4-5 µm thick)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide[10]
-
Blocking Serum: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) monoclonal antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
-
Detection System: DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Counterstain: Harris Modified Hematoxylin
-
Bluing Reagent: e.g., 0.2% Ammonia Water
-
Mounting Medium: Permanent, xylene-based mounting medium
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 95% ethanol: 1 change, 3 minutes.
-
Immerse slides in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
3. Antigen Retrieval
-
Pre-heat a pressure cooker or water bath containing Antigen Retrieval Buffer to 95-100°C.
-
Place slides in the hot buffer and incubate for 20 minutes.[11]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in deionized water, then in TBST wash buffer.
4. Immunostaining Procedure
-
Peroxidase Block: Cover the tissue section with 3% Hydrogen Peroxide and incubate for 10 minutes at room temperature to quench endogenous peroxidase activity.[10][12] Rinse well with TBST.
-
Serum Block: Apply Blocking Serum to each section and incubate for 30 minutes at room temperature. This step minimizes non-specific binding of the secondary antibody.
-
Primary Antibody: Gently tap off the blocking serum (do not rinse). Apply the primary p-ERK antibody, diluted according to manufacturer's specifications in TBST with 1% BSA. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, rinse the slides gently with TBST. Wash with 3 changes of TBST for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted in TBST. Incubate for 1 hour at room temperature.
-
Washing: Rinse and wash slides with 3 changes of TBST for 5 minutes each.
-
Detection: Prepare the DAB substrate solution immediately before use. Apply to the tissue and incubate for 2-10 minutes, or until a brown precipitate is visible under a microscope.
-
Stopping Reaction: Immediately immerse slides in deionized water to stop the chromogenic reaction.
5. Counterstaining and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinsing: Rinse slides in running tap water until the water runs clear.
-
Differentiation: Quickly dip slides in 0.5% acid alcohol to remove excess stain.
-
Bluing: Rinse in running tap water and then immerse in a bluing reagent for 30-60 seconds until nuclei turn blue.
-
Dehydration: Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene (2 changes, 3 minutes each).
-
Mounting: Place a drop of permanent mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles. Allow slides to dry before analysis.
6. Staining Analysis and Interpretation
-
Controls: A positive control (tissue known to express p-ERK) and a negative control (omitting the primary antibody) should always be included to ensure assay validity.
-
Localization: Evaluate p-ERK staining in the appropriate cellular compartments (typically nucleus and/or cytoplasm).
-
Scoring: A pathologist or trained scientist should perform a semi-quantitative analysis. Using the H-Score method, score at least 3-5 representative high-power fields per slide. Calculate the H-Score as described in Table 2.
-
Expected Result: Tissues from this compound-treated subjects are expected to show a statistically significant, dose-dependent reduction in the mean p-ERK H-Score compared to tissues from vehicle-treated subjects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 4. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. H-score [e-immunohistochemistry.info]
- 10. mit.edu [mit.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Nedometinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and specific inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway, with an IC50 of 135 nM.[1][2] This pathway is a critical regulator of cell proliferation, and its dysregulation is a common feature in many cancers.[3] By inhibiting MEK1, this compound effectively blocks the downstream phosphorylation of ERK1/2, leading to the suppression of signaling cascades that drive cell cycle progression.[1][2] This targeted action makes this compound a promising candidate for cancer therapy, particularly in tumors with activating mutations in the RAS/RAF/MEK pathway.
One of the key mechanisms by which MEK inhibitors exert their anti-cancer effects is by inducing cell cycle arrest, primarily in the G1 phase.[4] This arrest prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells. The amount of DNA in a cell is directly proportional to its fluorescence, allowing for the quantification of cell populations in each phase.[7][8]
These application notes provide a detailed protocol for utilizing flow cytometry to quantify the cell cycle arrest induced by this compound. The presented data, based on the known effects of specific MEK inhibitors, serves as a representative example of the expected outcomes. Additionally, this document includes visualizations of the experimental workflow and the underlying signaling pathway to facilitate a comprehensive understanding of the methodology and mechanism of action.
Data Presentation
The following table summarizes the expected quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., squamous cell carcinoma) treated with varying concentrations of this compound for 48 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases, which is a characteristic effect of MEK inhibitors.
Disclaimer: The data presented in this table is a hypothetical representation based on the known effects of specific MEK1/2 inhibitors like Trametinib and Selumetinib.[9][10] It is intended to serve as an illustrative example for the expected outcome of this compound treatment. Actual results may vary depending on the cell line, experimental conditions, and other factors.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 (DMSO) | 55.2% | 28.5% | 16.3% |
| This compound | 10 | 65.8% | 20.1% | 14.1% |
| This compound | 50 | 78.5% | 12.3% | 9.2% |
| This compound | 100 | 85.1% | 8.5% | 6.4% |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Materials
-
Human cancer cell line (e.g., squamous cell carcinoma cell lines like IC1, SRB1, SRB12, or COLO16)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (NFX-179)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Flow cytometer
Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, carefully collect the cell culture medium, which may contain detached cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of pulse width versus pulse area for the PI signal to exclude cell doublets and aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing cell cycle arrest.
Caption: this compound-induced cell cycle arrest signaling pathway.
References
- 1. Rational Combination of a MEK Inhibitor, Selumetinib, and the Wnt/Calcium Pathway Modulator, Cyclosporin A, in Preclinical Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separable cell cycle arrest and immune response elicited through pharmacological CDK4/6 and MEK inhibition in RASmut disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 - BioSpace [biospace.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. MEK1/2 Inhibitor Selumetinib (AZD6244) Inhibits Growth of Ovarian Clear Cell Carcinoma in a PEA-15-dependent Manner in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nedometinib in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nedometinib, a potent and specific MEK1 inhibitor, in advanced 3D cell culture and organoid models. The provided protocols and data will enable researchers to effectively evaluate the therapeutic potential of this compound in more physiologically relevant in vitro systems.
This compound (also known as NFX-179) is a targeted inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers and developmental disorders, such as neurofibromatosis type 1 (NF1).[3][4] While traditionally studied in 2D cell culture, 3D models offer a superior platform for assessing drug efficacy due to their ability to recapitulate the complex cell-cell and cell-matrix interactions of in vivo tumors.[5][6][7]
Data Presentation
This compound Quantitative Data
The following table summarizes the known IC50 values for this compound in various human cancer cell lines based on 2D culture experiments. It is important to note that optimal concentrations for 3D cultures may be higher and should be empirically determined.[5][6]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IC1 | Squamous Cell Carcinoma | 27 | [2] |
| SRB1 | Squamous Cell Carcinoma | 420 | [2] |
| SRB12 | Squamous Cell Carcinoma | 228 | [2] |
| COLO16 | Squamous Cell Carcinoma | 91 | [2] |
| HCT116 | Colorectal Carcinoma (KRAS-mutant) | Cytotoxic | [2] |
| A375 | Malignant Melanoma (BRAF-mutant) | Cytotoxic | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of this compound's mechanism and its application in 3D models, the following diagrams are provided.
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway by targeting MEK1.
Caption: Experimental workflow for testing this compound in 3D cell culture models.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids for this compound Treatment
This protocol describes the generation of tumor spheroids using the liquid overlay technique in low-adhesion microplates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
This compound stock solution (in DMSO)
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).[8]
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days to allow for spheroid formation. Monitor spheroid formation daily.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol details the treatment of pre-formed spheroids with this compound and subsequent analysis.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound working solutions (serially diluted in complete medium from a DMSO stock)
-
Vehicle control (complete medium with the same final concentration of DMSO as the highest this compound concentration)
Procedure:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on 2D IC50 values, is 0.1 nM to 10 µM.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the appropriate this compound working solution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis (see Protocol 3).
Protocol 3: Analysis of this compound Efficacy in 3D Spheroids
This protocol provides methods for assessing the impact of this compound on spheroid viability, morphology, and target pathway inhibition.
A. Viability Assay (e.g., CellTiter-Glo® 3D Assay):
-
Equilibrate the assay reagent to room temperature.
-
Add a volume of reagent equal to the volume of medium in the well (typically 100 µL).
-
Mix vigorously for 5 minutes on an orbital shaker to lyse the spheroids.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
B. Imaging (Confocal Microscopy with Live/Dead Staining):
-
Prepare a staining solution containing Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red) in PBS.
-
Carefully transfer spheroids to an imaging plate (e.g., glass-bottom plate).
-
Remove the medium and add the staining solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a confocal microscope.
C. Pathway Analysis (Western Blot for p-ERK):
-
Pool several spheroids for each treatment condition.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
Application to Organoid Models
The principles outlined for tumor spheroids can be adapted for more complex patient-derived organoid (PDO) models.[7][9][10]
Key Considerations for Organoid Models:
-
Culture: Organoids are typically cultured in a basement membrane matrix (e.g., Matrigel) and require specialized media formulations.[8]
-
Heterogeneity: PDOs better recapitulate the heterogeneity of the original tumor, which may influence the response to this compound.[10][11]
-
Drug Penetration: The dense structure of some organoids may require longer incubation times or higher concentrations of this compound.
-
Personalized Medicine: PDOs offer a platform for testing patient-specific responses to this compound, paving the way for personalized therapeutic strategies.[10]
By following these detailed protocols and considering the nuances of 3D culture, researchers can effectively investigate the therapeutic potential of this compound in preclinical models that more closely mimic the in vivo tumor microenvironment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Organoids emerge as powerful tools for disease modeling and drug discovery | Broad Institute [broadinstitute.org]
- 8. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoids in disease modeling and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel organoid model in drug screening: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-Derived Organoid Models for NKT Cell-Based Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nedometinib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and selective, metabolically labile inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) with an IC50 of 135 nM. As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1 is a critical therapeutic target in various cancers where this pathway is constitutively active. This compound has been specifically designed as a "soft drug" for topical application, aiming to concentrate its therapeutic effect in the skin while minimizing systemic exposure and associated side effects. Preclinical studies have demonstrated its efficacy in preventing the formation of cutaneous squamous cell carcinoma (cSCC) in a UV-induced mouse model. These application notes provide a comprehensive protocol for evaluating the therapeutic efficacy of this compound in a xenograft mouse model of human cutaneous squamous cell carcinoma.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the kinase activity of MEK1. This prevents the phosphorylation and subsequent activation of its downstream substrate, ERK (extracellular signal-regulated kinase). The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in genes such as BRAF or RAS lead to the hyperactivation of this pathway, promoting uncontrolled tumor growth. By inhibiting MEK1, this compound effectively blocks this signaling cascade, leading to decreased cell proliferation and tumor growth.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |
| IC1 | Squamous Cell Carcinoma | - | 27 |
| SRB1 | Squamous Cell Carcinoma | - | 420 |
| SRB12 | Squamous Cell Carcinoma | - | 228 |
| COLO16 | Squamous Cell Carcinoma | - | 91 |
| HCT116 | Colorectal Carcinoma | KRAS | Data not available |
| A375 | Malignant Melanoma | BRAF | Data not available |
| Data from in vitro studies demonstrating the cytotoxic effects of this compound on various human cancer cell lines. |
Efficacy of Topical this compound in a UV-Induced cSCC Mouse Model
| Treatment Group | Dose (%) | Mean Reduction in New cSCC Formation (%) | Observation Period (Days) |
| Vehicle Control | - | 0 | 28 |
| This compound (NFX-179) Gel | 0.1 | ~60 | 28 |
| This compound (NFX-179) Gel | 0.5 | 92 | 28 |
| Summary of in vivo efficacy data from a preclinical study in a UV-induced mouse model of cutaneous squamous cell carcinoma. |
Experimental Protocols
Cell Culture
-
Cell Line Selection: Choose a human squamous cell carcinoma cell line with a known RAS or BRAF mutation (e.g., A431, SCC-13) for establishing xenografts.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Xenograft Mouse Model Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old).
-
Cell Preparation for Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2).
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound topically as a gel formulation (e.g., 0.5% w/w) directly onto the tumor and surrounding area daily for 28 days.
-
Control Group: Administer a vehicle control gel following the same schedule.
-
-
Efficacy Endpoints:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis:
-
Collect a subset of tumors at various time points after the final dose (e.g., 2, 6, and 24 hours) to assess target engagement.
-
Analyze tumor lysates by Western blot or immunohistochemistry for levels of phosphorylated ERK (p-ERK) to confirm MEK inhibition.
-
Concluding Remarks
This protocol provides a framework for the preclinical evaluation of this compound in a xenograft mouse model of cutaneous squamous cell carcinoma. Adherence to these methodologies will enable researchers to robustly assess the anti-tumor efficacy and pharmacodynamic effects of this novel topical MEK inhibitor. The data generated from such studies will be crucial for the further clinical development of this compound as a targeted therapy for skin cancers.
Application of Nedometinib in CRISPR-Edited Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[5] The advent of CRISPR-Cas9 gene-editing technology provides an unprecedented opportunity to dissect the specific roles of genes within this pathway and to understand their influence on the sensitivity and resistance to targeted inhibitors like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in conjunction with CRISPR-edited cell lines. This approach allows for the precise investigation of how specific genetic alterations, such as gene knockouts or point mutations, within the MAPK/ERK pathway impact the efficacy of MEK inhibition. The provided protocols are designed to be adaptable for various cancer cell lines and research questions.
Mechanism of Action
This compound specifically targets and inhibits the catalytic activity of MEK1, preventing the phosphorylation and subsequent activation of its downstream effectors, ERK1 and ERK2.[1][5] This inhibition leads to a suppression of the MAPK/ERK signaling cascade, which is crucial for cellular processes such as proliferation, differentiation, survival, and apoptosis.[5] In cancer cells where this pathway is constitutively active due to mutations in upstream components like BRAF or KRAS, this compound can effectively block tumor cell growth.[2][3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines. This data serves as a baseline for designing experiments in CRISPR-edited contexts.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | KRAS mutant | Cytotoxicity noted, specific IC50 not provided | [2][3] |
| A375 | Malignant Melanoma | BRAF mutant | Cytotoxicity noted, specific IC50 not provided | [2][3] |
| IC1 | Squamous Cell Carcinoma | Not specified | 27 | [2][3] |
| SRB1 | Squamous Cell Carcinoma | Not specified | 420 | [2][3] |
| SRB12 | Squamous Cell Carcinoma | Not specified | 228 | [2][3] |
| COLO16 | Squamous Cell Carcinoma | Not specified | 91 | [2][3] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Target | MEK1 | [1][2][3] |
| IC50 (biochemical) | 135 nM | [1][2][3][4] |
| Effect | Suppression of p-ERK levels | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MAPK/ERK signaling pathway and points of intervention for this compound and CRISPR-Cas9.
References
Application Notes: High-Throughput Quantification of Nedometinib in Human Plasma by LC-MS/MS
Introduction
Nedometinib is a novel tyrosine kinase inhibitor (TKI) showing promise in targeted cancer therapy. To support preclinical and clinical development, a robust, sensitive, and high-throughput bioanalytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic studies.[1][2] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is highly selective, sensitive, and suitable for routine drug analysis in a regulated environment.
Pharmacological Context: Tyrosine Kinase Inhibition
Tyrosine kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. This compound, as a TKI, functions by inhibiting the phosphorylation of key proteins within these signaling cascades, thereby impeding tumor growth and progression. The accurate measurement of this compound concentrations in plasma is crucial for establishing its pharmacokinetic profile, assessing drug exposure-response relationships, and ensuring patient safety and therapeutic efficacy.
Below is a generalized signaling pathway that can be inhibited by a tyrosine kinase inhibitor like this compound.
Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol details the procedure for the quantification of this compound in human plasma, from sample preparation to data analysis.
1. Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
2. Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
3. Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 in DMSO.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in ACN).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
5. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 10 |
| 4.0 | 10 |
6. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Dwell Time | 100 ms |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| This compound | 450.2 |
| This compound-d4 (IS) | 454.2 |
Note: The m/z values for this compound and its internal standard are hypothetical and should be optimized during method development.
7. Method Validation
The bioanalytical method was validated according to the guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Results and Data Presentation
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in the table below.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3.0 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 150 | 4.1 | 102.3 | 5.3 | 99.8 |
| High | 1500 | 3.5 | 97.9 | 4.8 | 98.6 |
Recovery and Matrix Effect
The extraction recovery of this compound and the IS was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from endogenous plasma components.
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Factor |
| Low | 3.0 | 92.5 | 0.98 |
| High | 1500 | 94.1 | 1.01 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 30 days).
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been successfully validated according to international guidelines and is suitable for high-throughput analysis to support pharmacokinetic studies in the clinical development of this compound. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation procedure contributes to the accuracy and reliability of the results.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for High-Throughput Screening with Nedometinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers and other diseases, making MEK1 an attractive therapeutic target.[2] High-throughput screening (HTS) plays a crucial role in the discovery of novel modulators of this pathway. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays to identify and characterize other potential MEK1 inhibitors or to investigate the effects of various compounds on the MEK/ERK signaling cascade.
Mechanism of Action
This compound specifically targets and binds to MEK1, inhibiting its kinase activity.[1][3] This prevents the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the suppression of downstream cellular processes, including cell proliferation, differentiation, and survival.[2] this compound has demonstrated anticancer activity against cell lines with mutations in BRAF and KRAS, which lead to the overactivation of the MEK/ERK pathway.[3]
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular responses.
Data Presentation
The following tables summarize typical quantitative data obtained from high-throughput screening assays for MEK1 inhibitors. The Z'-factor is a statistical measure of the quality of an HTS assay, with a value greater than 0.5 indicating an excellent assay.
Table 1: Biochemical MEK1 Kinase Assay Performance
| Parameter | Value | Description |
| Assay Format | 384-well plate, Luminescence | ADP-Glo™ Kinase Assay |
| This compound IC50 | 135 nM[1][3] | Concentration of this compound that inhibits 50% of MEK1 kinase activity. |
| Positive Control | Staurosporine (1 µM) | A non-selective kinase inhibitor used to define maximal inhibition. |
| Negative Control | DMSO (0.1%) | Vehicle control representing basal kinase activity. |
| Z'-Factor | 0.83 ± 0.02 | Indicates a highly robust and reproducible assay suitable for HTS. |
| Signal to Background | > 20 | A high signal window for clear hit identification. |
Table 2: Cell-Based p-ERK Phosphorylation Assay Performance
| Parameter | Value | Description |
| Assay Format | 384-well plate, Luminescence | AlphaScreen® SureFire® p-ERK1/2 Assay |
| Cell Line | A375 (BRAF V600E mutant) | A cell line with a constitutively active MEK/ERK pathway. |
| This compound IC50 | 27 - 420 nM (cell line dependent)[3] | Concentration of this compound that inhibits 50% of ERK phosphorylation in cells. |
| Positive Control | This compound (10 µM) | A known MEK inhibitor to define maximal inhibition of p-ERK. |
| Negative Control | DMSO (0.1%) | Vehicle control representing basal p-ERK levels. |
| Z'-Factor | ≥ 0.75 | Indicates an excellent and robust cell-based assay for HTS. |
| Signal Window | > 10-fold | A clear distinction between positive and negative controls. |
Experimental Protocols
Protocol 1: Biochemical MEK1 Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to measure the activity of MEK1 kinase by quantifying the amount of ADP produced.
Materials:
-
MEK1 Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound and test compounds
-
384-well white, opaque assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound or control (DMSO for negative control, a known inhibitor for positive control).
-
2 µL of a mixture containing MEK1 enzyme and its substrate (e.g., inactive ERK2) in kinase reaction buffer.
-
2 µL of ATP solution to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values.
Protocol 2: Cell-Based ERK1/2 Phosphorylation Assay (AlphaScreen® SureFire®)
This protocol describes a homogenous, no-wash, cell-based assay to measure the phosphorylation of endogenous ERK1/2.
Materials:
-
AlphaScreen® SureFire® p-ERK1/2 Assay Kit (e.g., PerkinElmer)
-
Cell line with an active MEK/ERK pathway (e.g., A375)
-
This compound and test compounds
-
384-well clear-bottom, white-walled tissue culture plates
-
384-well ProxiPlates (PerkinElmer)
-
Multichannel pipette or automated liquid handler
-
Plate reader with AlphaScreen detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 384-well tissue culture plate at an optimized density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound or test compounds to the cells. Include appropriate controls (DMSO for negative, a saturating concentration of a known MEK inhibitor for positive). Incubate for 1-2 hours at 37°C.
-
Cell Lysis: Aspirate the culture medium and add Lysis Buffer to each well. Agitate the plate gently for 10-15 minutes at room temperature.
-
Lysate Transfer: Transfer the cell lysate to a 384-well ProxiPlate.
-
Bead Addition: Prepare a mixture of AlphaScreen® Acceptor beads and Donor beads in Activation Buffer. Add this mixture to each well of the ProxiPlate.
-
Incubation: Seal the plate and incubate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition of ERK phosphorylation for each compound concentration and determine the IC50 values.
Conclusion
This compound is a valuable tool for high-throughput screening campaigns targeting the MEK/ERK pathway. The protocols outlined in these application notes provide robust and reproducible methods for identifying and characterizing novel MEK1 inhibitors. The use of appropriate controls and statistical validation, such as the Z'-factor, is critical for ensuring the quality and reliability of HTS data.
References
Application Notes and Protocols for Live-Cell Imaging of Nedometinib's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing live-cell imaging to investigate the cellular effects of Nedometinib, a potent and specific MEK1 inhibitor. The following protocols and supporting information are designed to enable researchers to visualize and quantify the dynamic cellular responses to this compound in real-time.
Introduction to this compound
This compound (also known as NFX-179) is a highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] With an IC50 of 135 nM, it effectively suppresses the phosphorylation of ERK (p-ERK), a critical downstream effector.[1][2] This pathway is frequently hyperactivated in various cancers and developmental disorders. This compound is under investigation primarily as a topical treatment for conditions like cutaneous neurofibromas and squamous cell carcinoma, where its rapid metabolism upon systemic absorption is a key advantage in minimizing side effects.[3][4] Live-cell imaging offers a powerful approach to dissect the spatiotemporal dynamics of this compound's mechanism of action and its impact on cell fate.
Visualizing Target Engagement: Monitoring ERK Activity
The primary molecular effect of this compound is the inhibition of MEK1, leading to a decrease in ERK phosphorylation and activity. Live-cell imaging allows for the direct visualization of this target engagement in real-time within individual cells.
Application Note: ERK Kinase Translocation Reporters (ERK-KTR)
Principle: ERK-KTRs are fluorescently tagged proteins that shuttle between the nucleus and cytoplasm depending on their phosphorylation status by ERK.[5][6] In cells with high ERK activity, the reporter is phosphorylated and predominantly localized in the cytoplasm. Upon treatment with this compound, ERK activity decreases, leading to the dephosphorylation of the reporter and its subsequent translocation into the nucleus. This change in localization provides a robust and quantifiable readout of MEK inhibition.
Data Presentation:
| Parameter | Description | Expected Effect of this compound |
| Nuclear/Cytoplasmic Fluorescence Ratio | Ratio of the mean fluorescence intensity in the nucleus to that in the cytoplasm. | Increase |
| Time to Half-Maximal Nuclear Accumulation (t½) | The time required for the nuclear/cytoplasmic ratio to reach 50% of its maximum increase after drug addition. | Dose-dependent |
| Percentage of Responding Cells | The proportion of cells in a population exhibiting a significant increase in the nuclear/cytoplasmic ratio. | Dose-dependent |
Protocol: Live-Cell Imaging of ERK Activity using ERK-KTR
Materials:
-
Mammalian cell line of interest (e.g., HCT116, A375, or relevant SCC lines)
-
ERK-KTR expression vector (e.g., pLenti-ERK-KTR-Clover)
-
Lentiviral packaging and production reagents
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
This compound stock solution (in DMSO)
-
High-content imaging system with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Line Generation: Stably express the ERK-KTR in the chosen cell line using lentiviral transduction. Select and expand a clonal population with optimal reporter expression.
-
Cell Plating: Seed the stable ERK-KTR cells in a 96-well, glass-bottom imaging plate at a density that allows for individual cell segmentation.
-
Imaging Setup: Place the plate on the imaging system and allow the cells to equilibrate in the environmental chamber.
-
Baseline Imaging: Acquire baseline images (e.g., every 5-10 minutes) for at least 30 minutes to establish a stable pre-treatment signal.
-
This compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Time-Lapse Imaging: Continue acquiring images at regular intervals for several hours to capture the dynamics of ERK inhibition.
-
Image Analysis: Use image analysis software to segment individual cells and their nuclei. Quantify the mean fluorescence intensity in the nuclear and cytoplasmic compartments over time. Calculate the nuclear/cytoplasmic ratio for each cell.
Diagram: Experimental Workflow for ERK-KTR Imaging
Caption: Workflow for monitoring this compound's effect on ERK activity using a kinase translocation reporter.
Assessing Downstream Cellular Fates
Inhibition of the MEK/ERK pathway by this compound is expected to impact key cellular processes such as cell cycle progression and survival. Live-cell imaging can directly visualize and quantify these effects.
Application Note: Cell Cycle Analysis using FUCCI
Principle: The Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system uses two fluorescently tagged proteins, Cdt1 and Geminin, that are degraded at different phases of the cell cycle.[7][8] This results in cells fluorescing red in G1 phase, yellow in early S phase, and green in S/G2/M phases, allowing for real-time monitoring of cell cycle progression.[8] Treatment with a MEK inhibitor like this compound is expected to induce a G1 cell cycle arrest in sensitive cell lines.
Data Presentation:
| Parameter | Description | Expected Effect of this compound |
| Percentage of Cells in G1 (Red) | The proportion of cells exhibiting red fluorescence. | Increase |
| Percentage of Cells in S/G2/M (Green/Yellow) | The proportion of cells exhibiting green or yellow fluorescence. | Decrease |
| G1 Phase Duration | The time individual cells spend in the G1 phase. | Increase |
| Cell Proliferation Rate | The rate of increase in the total number of cells over time. | Decrease |
Protocol: Live-Cell Imaging of Cell Cycle Progression with FUCCI
Materials:
-
Cell line of interest expressing the FUCCI reporters
-
Live-cell imaging medium
-
This compound stock solution
-
High-content imaging system with environmental control
Methodology:
-
Cell Culture: Culture FUCCI-expressing cells in a 96-well imaging plate.
-
Imaging Setup and Baseline: As described in the ERK-KTR protocol.
-
This compound Treatment: Add this compound at desired concentrations.
-
Long-Term Time-Lapse Imaging: Acquire images every 20-30 minutes for 48-72 hours to track individual cells through at least one cell cycle.
-
Image Analysis: Use software to identify and track individual cells over time. Classify each cell's phase based on its fluorescence (red, green, or yellow) at each time point. Quantify the duration of each cell cycle phase and the overall proliferation rate.
Diagram: Logical Flow of FUCCI-based Cell Cycle Analysis
Caption: this compound induces G1 cell cycle arrest, observable with FUCCI biosensors.
Application Note: Real-Time Apoptosis Detection
Principle: this compound can induce apoptosis in cancer cells dependent on the MEK/ERK pathway for survival. Live-cell imaging can monitor apoptosis in real-time using fluorescent probes. A common approach is to use a combination of a green fluorescent caspase-3/7 substrate, which becomes fluorescent upon cleavage by activated caspases during apoptosis, and a red fluorescent dye that labels the nuclei of all cells.
Data Presentation:
| Parameter | Description | Expected Effect of this compound |
| Percentage of Apoptotic Cells (Green) | The proportion of cells exhibiting green fluorescence. | Increase |
| Time to Onset of Apoptosis | The time from drug addition to the first appearance of green fluorescence in a cell. | Dose-dependent |
| Rate of Apoptosis | The rate at which cells become apoptotic over time. | Dose-dependent |
Protocol: Live-Cell Imaging of Apoptosis
Materials:
-
Cell line of interest
-
Live-cell imaging medium
-
Caspase-3/7 green fluorescence substrate
-
Nuclear counterstain (e.g., NucLight Red)
-
This compound stock solution
-
High-content imaging system with environmental control
Methodology:
-
Cell Plating: Seed cells in an imaging plate.
-
Reagent Addition: Add the caspase-3/7 substrate and nuclear counterstain to the imaging medium.
-
Imaging Setup and Baseline: As described in previous protocols.
-
This compound Treatment: Add this compound at various concentrations.
-
Time-Lapse Imaging: Acquire images (phase contrast, red, and green channels) every 30-60 minutes for 24-72 hours.
-
Image Analysis: Segment cells based on the red nuclear stain. Quantify the number of green (apoptotic) cells and the total number of cells at each time point. Calculate the percentage of apoptotic cells.
Signaling Pathway Diagram
Diagram: The RAS/RAF/MEK/ERK Pathway and the Action of this compound
Caption: this compound inhibits MEK1/2, blocking downstream signaling to ERK and affecting cellular responses.
References
- 1. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics | PLOS One [journals.plos.org]
- 3. FUCCI Real-Time Cell-Cycle Imaging as a Guide for Designing Improved Cancer Therapy: A Review of Innovative Strategies to Target Quiescent Chemo-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. On the inference of ERK signaling dynamics from protein biosensor measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating cell cycle inhibitors using a live cell assay [moleculardevices.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Electrophoretic Mobility Shift Assay for Assessing Nedometinib's Impact on Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib (also known as NFX-179) is a potent and specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers and developmental disorders, making it a critical target for therapeutic intervention.[3] this compound has demonstrated an IC50 of 135 nM for MEK1 and is being investigated primarily as a topical treatment for conditions such as cutaneous neurofibromas and squamous cell carcinoma, where its rapid systemic metabolism minimizes off-target effects.[1][4]
The activation of the MEK/ERK pathway culminates in the phosphorylation and activation of numerous downstream transcription factors, which then regulate the expression of genes involved in cell proliferation, differentiation, and survival.[2][5][6] Consequently, the efficacy of a MEK inhibitor like this compound can be evaluated by assessing its impact on the activity of these downstream transcription factors.
This document provides detailed application notes and a protocol for using the Electrophoretic Mobility Shift Assay (EMSA) to qualitatively and quantitatively assess the effect of this compound on the DNA-binding activity of the transcription factor Activator Protein-1 (AP-1), a key downstream effector of the MEK/ERK pathway.
Principle of the Assay
An Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-nucleic acid interactions.[7][8][9] The principle is based on the difference in electrophoretic mobility of a labeled nucleic acid probe (in this case, a DNA oligonucleotide containing the AP-1 binding site) compared to the mobility of the protein-probe complex. When a protein binds to the DNA probe, the resulting complex is larger and migrates more slowly through a non-denaturing polyacrylamide gel, causing a "shift" in the band's position.
By treating cells with this compound, the MEK/ERK pathway is inhibited, leading to reduced phosphorylation and activation of AP-1 components (c-Fos and c-Jun). This decrease in activation results in a reduced ability of AP-1 to bind to its consensus DNA sequence. In an EMSA experiment, this will be observed as a decrease in the intensity of the shifted band corresponding to the AP-1/DNA complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the EMSA protocol.
Caption: The RAS/RAF/MEK/ERK signaling pathway targeted by this compound.
Caption: General workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and representative data that can be obtained from an EMSA experiment.
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Target | MEK1 | [1] |
| IC50 | 135 nM | [1][2] |
| Cell Line IC50 (SCC) | 27 - 420 nM | [2] |
| Formulation | Topical Gel | [3] |
Table 2: Example EMSA Densitometry Data
| Treatment Group | This compound Conc. | Shifted Band Intensity (Arbitrary Units) | % Inhibition of AP-1 Binding |
| Vehicle Control | 0 nM | 1000 | 0% |
| This compound | 50 nM | 750 | 25% |
| This compound | 100 nM | 520 | 48% |
| This compound | 200 nM | 210 | 79% |
| This compound | 500 nM | 50 | 95% |
| Competition Assay | 100 nM | 20 | 98% |
Note: The data in Table 2 is illustrative and will vary depending on the cell line, treatment conditions, and experimental setup.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to have an active RAS/RAF/MEK/ERK pathway (e.g., A375 melanoma cells, HCT116 colon cancer cells, or relevant squamous cell carcinoma lines).
-
Cell Seeding: Plate the cells at a density that will result in 70-80% confluency at the time of harvest.
-
Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 12-24 hours prior to stimulation.
-
Stimulation: Induce the MEK/ERK pathway by treating the cells with a suitable growth factor (e.g., EGF or TPA) for a predetermined time (e.g., 30-60 minutes).
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for 1-2 hours before adding the stimulating agent. Include a vehicle-only control (e.g., DMSO).
-
Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them for nuclear protein extraction.
Protocol 2: Nuclear Protein Extraction
This protocol is a standard method for isolating nuclear proteins.[10]
Reagents:
-
Buffer A (Hypotonic Lysis Buffer): 10 mM HEPES (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors.
-
Buffer B (Detergent): Buffer A with 0.5% NP-40.
-
Buffer C (High Salt Extraction Buffer): 20 mM HEPES (pH 7.9), 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors.
Procedure:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 volumes of Buffer A and incubate on ice for 10 minutes.
-
Add 0.5 volumes of Buffer B and vortex for 10 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 2 volumes of Buffer C and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the nuclear proteins.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot and store the nuclear extracts at -80°C.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
This protocol is adapted for a non-radioactive (e.g., biotin-labeled) detection method.
Reagents:
-
AP-1 Consensus Oligonucleotide Probe (Double-stranded):
-
Sense: 5'-CGCTTGATGACTCAGCCGGAA-3'
-
Antisense: 5'-TTCCGGCTGAGTCATCAAGCG-3'
-
-
Labeling Kit: Biotin 3'-end DNA labeling kit.
-
5x Binding Buffer: 100 mM Tris-HCl (pH 7.5), 250 mM KCl, 5 mM DTT, 50% glycerol, 25 mM MgCl2.
-
Poly(dI-dC): Non-specific competitor DNA.
-
6x Loading Buffer: 0.25% Bromophenol blue, 0.25% Xylene cyanol, 30% glycerol.
-
10x TBE Buffer: 0.89 M Tris base, 0.89 M Boric acid, 20 mM EDTA.
Procedure:
-
Probe Labeling:
-
Label the AP-1 consensus oligonucleotide with biotin according to the manufacturer's protocol.
-
Purify the labeled probe to remove unincorporated biotin.
-
-
Binding Reaction (20 µL total volume):
-
Set up the reactions on ice in the following order:
-
Nuclease-free water: to 20 µL
-
5x Binding Buffer: 4 µL
-
Poly(dI-dC) (1 µg/µL): 1 µL
-
Nuclear Extract: 5-10 µg
-
(For competition assay) Unlabeled AP-1 probe (100x molar excess): 2 µL
-
-
Incubate on ice for 10 minutes.
-
Add biotin-labeled AP-1 probe (e.g., 20 fmol): 1 µL
-
Incubate at room temperature for 20-30 minutes.
-
-
Native PAGE:
-
Prepare a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Pre-run the gel at 100 V for 30-60 minutes in 0.5x TBE buffer.
-
Add 4 µL of 6x loading buffer to each binding reaction.
-
Load the samples onto the gel.
-
Run the gel at 100-150 V until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate, following the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
Data Interpretation
-
Free Probe: The band at the bottom of the gel represents the unbound, labeled AP-1 probe.
-
Shifted Band: The slower migrating band represents the complex of the AP-1 transcription factor bound to the labeled probe.
-
Effect of this compound: A dose-dependent decrease in the intensity of the shifted band in samples from this compound-treated cells indicates inhibition of AP-1 DNA-binding activity.
-
Specificity Controls:
-
Competition Assay: A reaction containing an excess of unlabeled ("cold") AP-1 probe should show a significant reduction or disappearance of the shifted band, confirming the specificity of the protein-DNA interaction.
-
Supershift Assay (Optional): Adding an antibody specific to an AP-1 subunit (e.g., c-Fos or c-Jun) to the binding reaction will cause a further retardation in the mobility of the complex (a "supershift"), confirming the identity of the protein in the complex.
-
Conclusion
The Electrophoretic Mobility Shift Assay is a robust method for assessing the downstream effects of MEK1 inhibition by this compound. By quantifying the reduction in AP-1 DNA-binding activity, researchers can effectively determine the biological efficacy of this compound in a cellular context. This protocol provides a comprehensive framework for conducting such an analysis, which is crucial for the preclinical evaluation and mechanistic understanding of this and other MEK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
- 4. signosisinc.com [signosisinc.com]
- 5. Signal transduction mediated by the Ras/Raf/MEK/ERK pathway from cytokine receptors to transcription factors: potential targeting for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. signosisinc.com [signosisinc.com]
- 9. Targeting transcription factors in cancer — from undruggable to reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Troubleshooting & Optimization
Optimizing Nedometinib concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Nedometinib (NFX-179) concentration in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific and potent small-molecule inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling cascades that are often hyperactivated in cancer and other diseases, promoting cell proliferation and survival.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic effects in various cancer cell lines, particularly those with mutations in the RAS/RAF pathway. It has shown activity against KRAS-mutant (HCT116) and BRAF-mutant (A375) cell lines.[1] Furthermore, it has been shown to inhibit the viability of several human squamous cell carcinoma (SCC) cell lines.[1]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on its IC50 values, a typical starting concentration range for this compound in cell-based assays would be from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM or 20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentrations immediately before use.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Genetic Background | Incubation Time | Assay Type | Reported IC50 |
| MEK1 (enzyme assay) | - | - | - | Biochemical Assay | 135 nM[1][2] |
| HCT116 | Colorectal Carcinoma | KRAS mutant | 72 h | Cell Viability Assay | Cytotoxic[1] |
| A375 | Malignant Melanoma | BRAF V600E mutant | 72 h | Cell Viability Assay | Cytotoxic[1] |
| IC1 | Squamous Cell Carcinoma | Not specified | 72 h | Cell Viability Assay | 27 nM[1] |
| SRB1 | Squamous Cell Carcinoma | Not specified | 72 h | Cell Viability Assay | 420 nM[1] |
| SRB12 | Squamous Cell Carcinoma | Not specified | 72 h | Cell Viability Assay | 228 nM[1] |
| COLO16 | Squamous Cell Carcinoma | Not specified | 72 h | Cell Viability Assay | 91 nM[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. DMSO concentration is too high or varies between wells.4. Contamination of cell culture. | 1. Optimize and strictly control the cell seeding density for your cell line.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO alone) at the same concentration as your highest this compound dose.4. Regularly check for and address any signs of contamination. |
| No significant inhibition of p-ERK at expected concentrations | 1. Suboptimal incubation time.2. Issues with antibody quality or Western blot protocol.3. Cell line may be resistant to MEK inhibition. | 1. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for p-ERK inhibition.2. Validate your p-ERK and total ERK antibodies. Ensure proper protein extraction, quantification, and transfer.3. Confirm the activation of the RAS/RAF/MEK/ERK pathway in your cell line. Consider sequencing for potential resistance-conferring mutations. |
| Paradoxical activation of ERK signaling | In some contexts, particularly with RAF inhibitors in RAS-mutant cells, paradoxical activation of the ERK pathway can occur. While less common with MEK inhibitors, it's a possibility to consider, especially in complex signaling networks. | 1. Carefully titrate the this compound concentration. Paradoxical activation is often dose-dependent.2. Use a combination of readouts (e.g., p-ERK, downstream gene expression, proliferation) to assess the overall pathway activity.3. Investigate the upstream signaling components (e.g., RAS, RAF isoforms) in your cell line. |
| Observed off-target effects | At high concentrations, small molecule inhibitors can have off-target effects. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve.2. Confirm the on-target effect by demonstrating a corresponding decrease in p-ERK levels.3. Consider using a structurally different MEK inhibitor as a control to see if the observed phenotype is consistent. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for p-ERK and Total ERK
This protocol describes how to assess the inhibition of ERK phosphorylation by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with different concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total ERK and the loading control, you can strip the membrane and re-probe with the respective primary antibodies, followed by the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
-
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for assessing the direct binding of this compound to MEK1 in live cells. Specific details may vary based on the commercial kit used.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-MEK1 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for MEK1
-
Nano-Glo® Substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Transfect the cells with the NanoLuc®-MEK1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating for Assay:
-
Trypsinize and resuspend the transfected cells in Opti-MEM™.
-
Plate the cells into the white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells.
-
Add the NanoBRET™ tracer at its predetermined optimal concentration to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for binding equilibrium.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the luminescence at two wavelengths (donor and acceptor) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the concentration of this compound.
-
Determine the IC50 value for target engagement from the competitive binding curve.
-
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1.
Caption: A typical experimental workflow for determining the IC50 of this compound using a cell viability assay.
Caption: A logical flowchart for troubleshooting common issues in this compound in vitro experiments.
References
Navigating Nedometinib Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Nedometinib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is reported to be in the range of 80 to 100 mg/mL.[1][2][3] However, this can be influenced by the purity of the compound and the quality of the DMSO used.
Q2: Why is my this compound not dissolving completely in DMSO?
A2: Several factors can contribute to incomplete dissolution. One common issue is the presence of moisture in the DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of compounds.[1][2] Additionally, the purity of the this compound and the ambient temperature can affect solubility. For challenging dissolutions, sonication is recommended to aid the process.[3]
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[4][5] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[4]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. To mitigate this, it is recommended to add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring.[6] Performing serial dilutions in DMSO before the final dilution into the aqueous medium can also be beneficial.[7]
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to store the this compound stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3][5] For short-term storage, -20°C is generally acceptable for up to a month.[1][5]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound in DMSO.
Issue 1: this compound powder is not fully dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1][2] |
| Insufficient Sonication | Sonicate the solution in a water bath for several minutes.[3] |
| Low Temperature | Gently warm the solution to 37°C to aid dissolution. Ensure the compound is thermostable before heating. |
| Compound Purity | If solubility issues persist, consider the purity of the this compound batch. |
Issue 2: Precipitate forms upon dilution of DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step |
| Rapid Dilution | Add the DMSO stock solution slowly and dropwise into the aqueous buffer or media while continuously stirring.[6] |
| High Final Concentration | Ensure the final concentration of this compound in the aqueous solution does not exceed its aqueous solubility limit. |
| High Final DMSO Concentration | Keep the final DMSO concentration in the aqueous solution as low as possible (ideally <0.5%).[4][5] |
| Suboptimal Dilution Strategy | Perform serial dilutions of the stock in DMSO first to lower the concentration before the final dilution into the aqueous phase.[7] |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 100 mg/mL | 212.66 mM | [2] |
| DMSO | 94 mg/mL | 199.89 mM | [1] |
| DMSO | 80 mg/mL | 170.13 mM | [3] |
| Ethanol | 6 mg/mL | - | [1] |
| Water | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 470.24 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh out 4.70 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[3]
-
Protocol 2: Dilution of this compound Stock for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested.
-
To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the solution by pipetting up and down or by inverting the tube.
-
Add the final diluted solution to your cell culture plates.
-
Important: Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.[5]
-
Visualizations
This compound's Mechanism of Action: The MAPK/ERK Signaling Pathway
This compound is a potent and specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, which in turn suppresses downstream signaling cascades involved in cell proliferation, differentiation, and survival.[8]
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow: Preparing this compound for In Vitro Assays
The following workflow outlines the key steps for preparing this compound from a powder to a working solution for cell-based experiments.
Caption: Workflow for preparing this compound working solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing Nedometinib off-target effects
Welcome to the technical support resource for Nedometinib, a potent inhibitor of its target kinase. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify and minimize potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target kinases for this compound?
A1: this compound is a potent ATP-competitive inhibitor designed to target a key kinase in cell cycle regulation. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly those with structurally similar ATP-binding pockets. Initial broad-spectrum kinase profiling has identified several potential off-targets.
It is crucial to perform dose-response experiments to determine the therapeutic window where this compound inhibits its intended target without significantly affecting off-target kinases.
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the binding affinities (Kd) of this compound for its primary target and key off-targets identified through KINOMEscan® profiling. A lower Kd value indicates a stronger binding interaction.[1]
| Kinase Target | Kd (nM) | Classification | Potential Cellular Implication |
| Target Kinase A | 5.2 | On-Target | Desired anti-proliferative effect |
| Off-Target Kinase X | 85.7 | Off-Target | Unintended cell cycle arrest |
| Off-Target Kinase Y | 210.4 | Off-Target | Modulation of metabolic pathways |
| Off-Target Kinase Z | >1000 | Minimal Off-Target | Not significant at typical doses |
Q2: My cells show an unexpected phenotype (e.g., toxicity, differentiation) after this compound treatment. Could this be an off-target effect?
A2: Yes, unexpected phenotypes are often linked to off-target activities. Most kinase inhibitors are not entirely specific and can inhibit between 10 and 100 other kinases with varying potency.[2] To investigate this, consider the following workflow:
-
Dose-Response Analysis: Confirm if the phenotype is dose-dependent. Off-target effects often manifest at higher concentrations.
-
Consult Kinome Profiling Data: Cross-reference the observed phenotype with the known functions of the high-affinity off-targets (see table above).
-
Validate Off-Target Engagement: Use an orthogonal method, such as Western blotting, to check for the inhibition of a downstream substrate of a suspected off-target kinase in your cellular model.[3]
-
Use a Structurally Unrelated Inhibitor: If possible, treat your cells with a different inhibitor that targets the same on-target kinase but has a distinct off-target profile. If the unexpected phenotype disappears, it strongly implicates an off-target effect of this compound.
Troubleshooting Guides
Issue 1: How to experimentally validate a predicted off-target effect in a cellular context.
This guide outlines the process of confirming whether this compound engages and inhibits a predicted off-target kinase within your experimental model.
Experimental Protocol: Western Blot for Off-Target Validation
This protocol describes how to measure the phosphorylation of a known substrate of a suspected off-target kinase. A reduction in phosphorylation indicates target engagement and inhibition by this compound.
Materials:
-
Cell line of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Phospho-specific primary antibody for a substrate of the off-target kinase
-
Total protein primary antibody for the same substrate
-
Appropriate secondary antibodies
-
Lysis buffer, protease, and phosphatase inhibitors
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0 nM, 50 nM, 200 nM, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the total protein antibody for the substrate to ensure equal protein loading.
-
Analysis: Quantify band intensities. A decrease in the ratio of phospho-protein to total protein with increasing this compound concentration confirms off-target inhibition.
Issue 2: My results with this compound are inconsistent or not reproducible.
Inconsistent results can arise from variations in experimental conditions that affect inhibitor potency and stability.
Key Considerations for Reproducibility:
-
ATP Concentration: If using an in vitro kinase assay, be aware that the IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration. Ensure you use a consistent ATP concentration, ideally close to the Km value for the kinase.[4]
-
Solvent Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor-treated samples.
-
Inhibitor Stability: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Cellular Context: The potency of an inhibitor can vary between cell lines due to differences in cell permeability, expression levels of the target kinase, and activity of drug efflux pumps.[3]
Visualizations and Workflows
Signaling Pathway Diagram
This diagram illustrates how this compound can inhibit both its intended target and an unintended off-target kinase, leading to distinct downstream cellular effects.
Caption: On-target vs. Off-target inhibition by this compound.
Experimental Workflow Diagram
This workflow provides a systematic approach to identifying, validating, and mitigating potential off-target effects of this compound.
Caption: Workflow for investigating this compound off-target effects.
References
Addressing experimental variability in Nedometinib studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nedometinib (NFX-179).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question 1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Answer:
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors related to the compound, cell culture conditions, and assay protocol.
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound may precipitate out of solution at high concentrations or after prolonged incubation in media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells. Visually inspect plates for precipitation before adding reagents.
-
Cell Culture Conditions: The biological state of your cells is critical. Variations can be introduced by:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.[1][2]
-
Cell Density: Inconsistent seeding density can dramatically alter results. Ensure a uniform, single-cell suspension before plating.
-
Growth Phase: Always use cells that are in the exponential (log) growth phase for experiments.[3]
-
-
Assay Protocol Variability:
Summary of Troubleshooting Steps for Inconsistent IC50 Values
| Parameter | Recommendation | Rationale |
|---|---|---|
| DMSO Concentration | Keep final concentration at ≤0.5% and consistent. | High concentrations of DMSO are cytotoxic and can affect compound solubility. |
| Cell Passage | Use cells between passages 5-20 (cell line dependent). | Minimizes phenotypic drift and ensures a consistent cell population.[2] |
| Seeding Density | Optimize and maintain a consistent density for each experiment. | Cell density affects growth rate and drug response. |
| Incubation Time | Optimize for your cell line (e.g., 48, 72, 96 hours). | IC50 values are time-dependent; consistency is key. |
| Visual Inspection | Check for compound precipitation under a microscope. | Precipitated compound is not bioavailable, leading to inaccurate results. |
Question 2: My Western blot results show variable inhibition of phospho-ERK (p-ERK) at the same this compound concentration. What's going wrong?
Answer:
Variable p-ERK inhibition suggests inconsistencies in either the drug treatment or the Western blotting workflow. This compound is a potent MEK1 inhibitor, so its effect on p-ERK should be robust and dose-dependent.[7][8]
Troubleshooting Workflow for p-ERK Western Blots:
The following decision tree can help diagnose the source of variability.
Caption: Troubleshooting workflow for inconsistent p-ERK inhibition.
Key Considerations:
-
Lysis Buffer: The phosphorylation state of ERK is transient. Always use a lysis buffer freshly supplemented with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phospho-epitope.
-
Time Course: Collect lysates at a consistent and optimal time point post-treatment. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the point of maximal p-ERK inhibition.
-
Loading Control: Normalize p-ERK levels to total ERK (t-ERK) in addition to a housekeeping protein like GAPDH or β-actin. This accounts for any changes in total ERK expression.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a potent and specific inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1).[4][7] MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactivated in various cancers and developmental disorders like neurofibromatosis type 1.[8][9] By inhibiting MEK1, this compound prevents the phosphorylation and activation of its downstream target, ERK (Extracellular signal-regulated kinase). This leads to the suppression of cell proliferation and survival.[7][9]
Caption: this compound inhibits the MEK1/2 kinases in the MAPK pathway.
How should I prepare and store this compound stock solutions?
Proper handling of this compound is crucial for reproducible results.
Preparation and Storage Recommendations
| Parameter | Guideline | Notes |
|---|---|---|
| Solvent | High-purity, anhydrous DMSO | Moisture can reduce the solubility of the compound.[7] |
| Stock Concentration | 10-20 mM | A high-concentration stock minimizes the volume added to culture media. |
| Preparation | Gently warm and vortex to ensure complete dissolution. | Do not overheat. Visually confirm that no particulates are present. |
| Storage (Stock) | Aliquot into single-use tubes and store at -80°C for up to 6 months. | Avoid repeated freeze-thaw cycles, which can degrade the compound.[4] |
| Storage (Dilutions) | Prepare fresh working dilutions in culture media for each experiment. | this compound stability in aqueous media over long periods is not guaranteed. |
What are the key physicochemical properties of this compound?
Knowing the basic properties of the molecule is essential for experimental design.
This compound (NFX-179) Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H16FIN4O3 | PubChem[9] |
| Molecular Weight | 470.24 g/mol | PubChem[9] |
| Mechanism of Action | MEK1 Inhibitor | Selleck Chemicals, MCE[4][7] |
| IC50 (MEK1) | 135 nM | Selleck Chemicals, MCE[4][7] |
Experimental Protocols
Protocol 1: Western Blotting for p-ERK and Total ERK
This protocol describes a method to assess the pharmacodynamic effect of this compound on its direct downstream target.
Experimental Workflow Diagram
Caption: Key steps for analyzing p-ERK inhibition by Western blot.
Methodology:
-
Cell Treatment: Plate cells (e.g., A375 for BRAF-mutant, HCT116 for KRAS-mutant) and allow them to adhere overnight.[4] Treat with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 4 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, anti-t-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize p-ERK signal to t-ERK signal.
Protocol 2: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is for determining the IC50 value of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Suspend cells in complete media and seed into a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours.
-
Compound Dilution: Prepare a 2X serial dilution of this compound in culture media.
-
Treatment: Remove the media from the plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Signal Development:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
For CellTiter-Glo Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis.
-
-
Data Acquisition:
-
MTT: Read absorbance at 570 nm.
-
CellTiter-Glo: Incubate for 10 minutes to stabilize the luminescent signal and read on a luminometer.
-
-
Analysis: Normalize the data to the vehicle control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression (e.g., in GraphPad Prism).
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. promegaconnections.com [promegaconnections.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent Nedometinib degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Nedometinib to prevent its degradation in stock solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use newly opened or anhydrous DMSO, as the presence of moisture can significantly impact the solubility and stability of the compound.[1][2]
Q2: What are the recommended storage conditions and shelf life for this compound stock solutions?
A2: Once prepared, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][3] For storage, it is recommended to protect the solutions from light and store them under a nitrogen atmosphere.[1] The stability of the stock solution depends on the storage temperature.
Q3: My this compound powder is an off-white to light yellow solid. Is this normal?
A3: Yes, this is the expected appearance of solid this compound.[1]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound, gentle warming or sonication can be used to aid dissolution.[1][4] Ensure that you are using a fresh, high-quality grade of DMSO, as moisture can negatively affect solubility.[2]
Q5: What precautions should I take when diluting my this compound DMSO stock solution in an aqueous medium for cell-based assays?
A5: To prevent precipitation, it is advisable to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium. The final concentration of DMSO in your experiment should generally be kept below 0.5% to avoid cellular toxicity.[3][5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon freezing | The concentration of this compound may be too high for the chosen solvent and storage temperature. | 1. Thaw the solution and try to redissolve the precipitate by gentle warming or sonication. 2. If the precipitate does not redissolve, consider preparing a new stock solution at a lower concentration. 3. Ensure the stock solution is stored at the recommended temperature. |
| Loss of compound activity over time | The compound may have degraded due to improper storage. | 1. Review your storage conditions. Ensure the stock solution is protected from light and stored at -80°C or -20°C.[1] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] 3. Consider preparing a fresh stock solution. |
| Inconsistent experimental results | This could be due to inaccurate pipetting, inconsistent DMSO concentrations between experiments, or degradation of the stock solution. | 1. Calibrate your pipettes regularly. 2. Ensure the final DMSO concentration is consistent across all experimental conditions. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
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Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.70 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
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Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[4]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected (amber) sterile tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the vials are tightly sealed.
Protocol 2: General Guidelines for Diluting this compound for In Vitro Experiments
Materials:
-
Prepared this compound stock solution in DMSO
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Sterile cell culture medium or appropriate aqueous buffer
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Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions: Perform serial dilutions of the DMSO stock solution in DMSO to achieve intermediate concentrations. This helps to prevent the compound from precipitating when introduced to the aqueous environment.
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Final Dilution: Add the final, small volume of the diluted DMSO-Nedometinib solution to your cell culture medium or buffer to reach the desired final concentration for your experiment. The final DMSO concentration should ideally be less than 0.5%.[5]
-
Mixing: Gently mix the final solution immediately after adding the this compound concentrate.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate batch of cell culture medium or buffer.
Visualizations
This compound's Mechanism of Action in the MAPK/ERK Signaling Pathway
This compound is a specific inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway.[1][2] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, which in turn suppresses downstream signaling that promotes cell proliferation.[6]
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1.
Recommended Workflow for Preparing and Using this compound Stock Solutions
This workflow outlines the key steps to ensure the stability and efficacy of your this compound stock solutions.
Caption: Workflow for preparing and using this compound stock solutions.
Troubleshooting Logic for this compound Stock Solutions
This diagram provides a logical flow for troubleshooting common issues with this compound stock solutions.
Caption: Troubleshooting flowchart for this compound stock solution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nedometinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nedometinib in cell lines.
Troubleshooting Guides
This section offers step-by-step guidance to identify and potentially overcome this compound resistance in your cell line experiments.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Your cell line, previously sensitive to this compound, now shows a reduced response or has developed resistance, as indicated by an increase in the IC50 value.
Caption: Workflow for troubleshooting acquired this compound resistance.
1. Dose-Response Assay to Confirm IC50 Shift
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Objective: To quantitatively determine the change in drug sensitivity.
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Method:
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Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
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The following day, treat the cells with a serial dilution of this compound. A common range to test is 0.01 nM to 100 µM. Include a DMSO-only control.
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Incubate for 72 hours, or a duration consistent with your initial experiments.
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Assess cell viability using an appropriate method (e.g., CellTiter-Glo®, MTT, or crystal violet staining).
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Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value for each cell line.
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2. Western Blot for MAPK Pathway Activation
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Objective: To determine if the resistance is due to the reactivation of the MAPK pathway.
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Method:
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Culture parental and resistant cells and treat them with this compound at a concentration that inhibits ERK phosphorylation in the parental line.
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Lyse the cells and quantify protein concentration.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin.
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Incubate with the appropriate secondary antibodies and visualize the bands. Reactivation of p-ERK in the presence of this compound in the resistant line suggests a resistance mechanism.
-
3. Combination Therapy with a PI3K Inhibitor
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Objective: To test if resistance can be overcome by co-targeting a bypass pathway.
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Method:
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Design a matrix of drug concentrations, including serial dilutions of this compound and a PI3K inhibitor (e.g., GDC-0941, BKM120).
-
Treat the resistant cell line with these drug combinations for 72 hours.
-
Assess cell viability.
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Calculate synergy scores (e.g., using the Bliss independence or Loewe additivity models) to determine if the combination is more effective than either drug alone.
-
Issue 2: Intrinsic Resistance to this compound
A cell line shows no or very limited response to this compound, even at high concentrations, in initial screenings.
Caption: Workflow for investigating intrinsic this compound resistance.
1. Basal Protein Expression and Phosphorylation Analysis
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Objective: To assess the baseline activity of the MAPK and parallel signaling pathways.
-
Method:
-
Culture the intrinsically resistant cell line alongside a known this compound-sensitive cell line as a positive control.
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Lyse untreated cells and perform a Western blot as described previously.
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Probe for key proteins in the MAPK pathway (BRAF, CRAF, MEK, ERK, p-ERK) and major survival pathways (Akt, p-Akt, STAT3, p-STAT3).
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High basal activation of a parallel pathway may indicate that the cells are not solely dependent on the MAPK pathway for survival.
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2. Gene Knockdown using siRNA
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Objective: To determine if the knockdown of a specific gene can sensitize the cells to this compound.
-
Method:
-
Transfect the intrinsically resistant cells with siRNA targeting a gene suspected to be involved in resistance (e.g., a receptor tyrosine kinase driving a parallel pathway). Use a non-targeting siRNA as a control.
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After 24-48 hours, treat the transfected cells with a dose range of this compound for 72 hours.
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Assess cell viability. A significant decrease in the IC50 in the cells with the specific siRNA knockdown would indicate that the targeted gene contributes to resistance.
-
Data Presentation: Comparative IC50 Values
The following table provides a hypothetical example of IC50 values that might be observed in different scenarios of this compound resistance.
| Cell Line Scenario | This compound IC50 (nM) | Notes |
| Parental Sensitive Line | 50 | Baseline sensitivity. |
| Acquired Resistance Line | 5000 | Significant shift in IC50, indicating acquired resistance. |
| Resistant Line + PI3K Inhibitor | 150 | Combination therapy resensitizes the cells to this compound. |
| Intrinsically Resistant Line | >10000 | Cell line shows minimal response to this compound monotherapy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly specific and potent inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, which in turn suppresses the proliferation of tumor cells where this pathway is overactivated.[3]
Q2: My cells have a BRAF V600E mutation but are still resistant to this compound. Why might this be?
A2: While BRAF V600E mutations often lead to MAPK pathway dependency, resistance can still occur. Potential mechanisms include:
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Reactivation of the MAPK pathway: This can happen through various mechanisms, such as the amplification of BRAF V600E or mutations in downstream components like MEK1 that prevent this compound from binding.
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Activation of bypass pathways: The cells may have activated parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, which can promote cell survival independently of the MAPK pathway.[4][5]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
Q3: Could the E3 ubiquitin ligase c-Cbl be involved in this compound resistance?
A3: While direct evidence for c-Cbl's role in this compound resistance is not yet established, it is a plausible mechanism to investigate. E3 ubiquitin ligases like c-Cbl are crucial regulators of signal transduction.[6][7] Downregulation or mutation of c-Cbl can lead to increased levels and activation of receptor tyrosine kinases (RTKs) like EGFR, which can in turn activate bypass signaling pathways (e.g., PI3K/Akt) and confer resistance to targeted therapies.[8][9][10] Therefore, assessing the status and function of c-Cbl in this compound-resistant cells could provide valuable insights.
Q4: What are some potential combination strategies to overcome this compound resistance?
A4: Based on common resistance mechanisms to MAPK pathway inhibitors, rational combination strategies include:
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Co-targeting parallel survival pathways: Combining this compound with inhibitors of the PI3K/Akt/mTOR pathway is a common and often effective strategy.[4][5]
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Inhibiting upstream activators: If resistance is driven by upstream signaling, combining this compound with an inhibitor of a specific RTK (e.g., an EGFR inhibitor) may be beneficial.
-
Targeting downstream effectors: In some cases, combining a MEK inhibitor with an ERK inhibitor can be more effective.
Q5: How can I generate a this compound-resistant cell line for my studies?
A5: A common method for generating a drug-resistant cell line is through continuous exposure to the drug.
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Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20).
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Gradually increase the concentration of this compound in the culture medium as the cells adapt and begin to proliferate again.
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This process of dose escalation can take several months.
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Once the cells are able to proliferate in a high concentration of this compound (e.g., >10x the original IC50), you can consider them to be a resistant line. It is crucial to periodically verify the resistant phenotype and compare it to the parental line.
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and a key bypass resistance pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple signaling pathways must be targeted to overcome drug resistance in cell lines derived from melanoma metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | E3 Ubiquitin Ligase in Anticancer Drugdsla Resistance: Recent Advances and Future Potential [frontiersin.org]
- 7. E3 Ubiquitin Ligase in Anticancer Drugdsla Resistance: Recent Advances and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies [frontiersin.org]
- 10. Low expression of the E3 ubiquitin ligase CBL confers chemoresistance in human pancreatic cancer and is targeted by epidermal growth factor receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Topical Nedometinib in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing topical Nedometinib (NFX-179) in animal studies. The information is designed to address common challenges and provide practical solutions to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NFX-179) is a potent and highly specific inhibitor of MEK1, a key protein kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, which in turn suppresses downstream cellular processes like cell growth, proliferation, and survival.[3] This pathway is often overactivated in various cancers and genetic disorders like neurofibromatosis type 1 (NF1).[3][4]
Q2: Why is topical delivery of this compound preferred in animal studies?
Topical delivery of this compound is designed to maximize its therapeutic effect in the skin while minimizing systemic side effects.[5] this compound is metabolically labile, meaning it is rapidly degraded upon entering the systemic circulation.[3][5] This property is advantageous as it reduces the risk of toxicities that can be associated with systemic MEK inhibitors.[5][6] Studies in minipigs have shown that topical application leads to higher drug concentrations in the skin compared to plasma.[2]
Q3: What are the reported effective concentrations of topical this compound in animal studies?
In a mouse model of ultraviolet-induced cutaneous squamous cell carcinoma (cSCC), topical application of NFX-179 gel at concentrations of 0.1% and greater reduced the formation of new cSCCs by an average of 60% after 28 days.[5] In minipigs, NFX-179 gel was tested at concentrations ranging from 0.01% to 0.5% for 28 days.[2] Human clinical trials for cutaneous neurofibromas (cNFs) have evaluated NFX-179 topical gel at concentrations of 0.05%, 0.15%, and 0.5%.[5][6]
Troubleshooting Guide
Issue 1: Poor Skin Penetration or Lack of Efficacy
Q: My topical this compound formulation is not showing the expected therapeutic effect in my animal model. What are the potential reasons and how can I troubleshoot this?
A: Several factors can contribute to poor skin penetration and reduced efficacy. Consider the following troubleshooting steps:
-
Vehicle Optimization: The choice of vehicle is critical for drug delivery across the stratum corneum. If you are preparing your own formulation, ensure the vehicle is appropriate for solubilizing this compound and enhancing its penetration. While specific proprietary formulations for NFX-179 gel are not fully disclosed in the literature, common vehicles for topical formulations include a mix of solvents, gelling agents, and penetration enhancers. For general guidance, some sources mention solubility of this compound in DMSO and ethanol.[1] One example of a vehicle preparation for a similar compound involved a mixture of DMSO, PEG300, Tween80, and ddH2O.[1]
-
Application Technique: Ensure consistent and thorough application. The area of application should be shaved to ensure direct contact with the skin. The volume and frequency of application should be consistent across all animals in the study. For mice, which have a higher grooming frequency, consider the timing of application and potential for ingestion.[7]
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Skin Integrity of the Animal Model: The condition of the animal's skin can significantly impact drug absorption. Diseased or damaged skin may have a compromised barrier, which could paradoxically either enhance or alter the expected absorption profile. Conversely, some disease models may present with thickened or hyperkeratotic skin that impedes penetration.
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Drug Concentration: The concentration of this compound in your formulation may be too low. Based on published studies, effective concentrations have ranged from 0.1% to 2.3% in mice.[2][5] You may need to perform a dose-response study to determine the optimal concentration for your specific animal model and disease state.
Issue 2: Local Skin Reactions at the Application Site
Q: I am observing redness, irritation, or other skin reactions at the site of topical this compound application. What should I do?
A: While this compound is designed for local application with minimal systemic toxicity, local reactions can still occur. Here's how to address this:
-
Vehicle Control Group: It is crucial to include a vehicle-only control group in your study. This will help you determine if the observed skin reaction is due to the vehicle itself or the active compound.
-
Reduce Concentration or Dosing Frequency: If the reaction is significant, consider reducing the concentration of this compound or the frequency of application.
-
Evaluate for Systemic Toxicity: Although designed to be rapidly metabolized systemically, it is still prudent to monitor for any signs of systemic toxicity, especially at higher concentrations or with compromised skin barrier models. In human trials, systemic concentrations of NFX-179 remained very low (below 1 ng/ml).[5][6]
Issue 3: Inconsistent Results Across Animals
Q: I'm seeing high variability in the therapeutic response to topical this compound among my study animals. What could be causing this?
A: Inconsistent results can be frustrating. Here are some potential sources of variability and how to mitigate them:
-
Application Volume and Area: Ensure precise and consistent application of the topical formulation. Use calibrated pipettes or syringes to apply a consistent volume to a clearly defined and measured area on each animal.
-
Animal Grooming: As mentioned, grooming can lead to ingestion of the drug and variability in the actual topical dose received. Consider using an Elizabethan collar for a short period post-application to prevent immediate grooming, though be mindful of the potential stress this may cause the animals.
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Metabolic Differences: Individual differences in skin metabolism and overall health of the animals can contribute to variability. Ensure your animals are age-matched and healthy at the start of the study.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound (NFX-179)
| Parameter | Value | Cell Line / Animal Model | Reference |
| IC50 (MEK1) | 135 nM | N/A | [1][2] |
| IC50 (Cell Viability) | 27 nM | IC1 (human SCC) | [2] |
| 420 nM | SRB1 (human SCC) | [2] | |
| 228 nM | SRB12 (human SCC) | [2] | |
| 91 nM | COLO16 (human SCC) | [2] | |
| In Vivo Efficacy | 60% reduction in new cSCCs | UV-induced cSCC mouse model | [5] |
| Pharmacodynamics | 47% decrease in p-ERK | Human cNFs (0.5% NFX-179 gel) | [5][6] |
Experimental Protocols
General Protocol for Topical Application in a Mouse Model
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Animal Preparation: A week prior to the start of the experiment, acclimatize the animals to the housing conditions. The day before the first application, carefully shave the dorsal skin of the mice where the formulation will be applied.
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Formulation Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle. Ensure the drug is fully dissolved.
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Dosing: Apply a precise volume of the formulation to the shaved area once daily. For example, in a cSCC prevention study, NFX-179 gel was applied once a day for 30 days.[2]
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Observation: Monitor the animals daily for any signs of skin irritation at the application site and for overall health.
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Endpoint Analysis: At the end of the study, euthanize the animals and collect skin samples for pharmacodynamic analysis (e.g., Western blot for p-ERK) or histological evaluation.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Experimental Workflow for Topical this compound Study
Caption: Workflow for a typical topical this compound animal study.
Troubleshooting Logic for Poor Efficacy
Caption: Troubleshooting poor efficacy of topical this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Topical delivery of mitogen-activated protein kinase inhibitor binimetinib prevents the development of cutaneous neurofibromas in neurofibromatosis type 1 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspects in controlled drug delivery for topical applications in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Nedometinib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Nedometinib. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound powder should be kept at -20°C.[1][2] It is also recommended to store it in a dry, dark environment.[1] For short-term storage (days to weeks), 0 - 4°C is acceptable.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year).[2] Some suppliers recommend storage at -80°C for up to 6 months. When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[2]
Q3: What is the shelf life of this compound?
A3: When stored properly as a solid powder at -20°C, this compound has a shelf life of over 2 years, with some suppliers indicating up to 3 years.[1][2]
Q4: Can I store this compound at room temperature?
A4: While this compound is shipped at ambient temperature and is stable for a few weeks during ordinary shipping, long-term storage at room temperature is not recommended.[1] For optimal stability, the recommended storage conditions should be followed.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid powder can include a change in color or appearance. For stock solutions, precipitation upon thawing or changes in the clarity of the solution can indicate degradation or solubility issues. For accurate assessment, analytical methods such as HPLC should be used to check for the appearance of degradation peaks and a decrease in the main peak area of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in thawed DMSO stock solution. | 1. The concentration of the stock solution is too high and exceeds the solubility of this compound at that temperature. 2. The DMSO used was not anhydrous, and the absorbed water has reduced the solubility. 3. The stock solution was not fully dissolved initially. | 1. Gently warm the vial in a water bath (not exceeding 37°C) and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration. 2. Always use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption. 3. Ensure the compound is completely dissolved when preparing the stock solution. Sonication may be used to aid dissolution. |
| Inconsistent experimental results using the same stock solution. | 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting when making dilutions from the stock solution. | 1. Prepare fresh aliquots of the stock solution from a new vial of solid this compound. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Always store aliquots at -80°C for long-term use. 2. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
| Loss of compound activity over time. | 1. Chemical degradation of this compound. 2. Adsorption of the compound to plastic storage tubes. | 1. Confirm the purity and integrity of your this compound stock using an analytical method like HPLC. If degradation is confirmed, use a fresh stock. 2. For long-term storage of dilute solutions, consider using low-adhesion microcentrifuge tubes. |
Data Presentation: Long-Term Stability of this compound
While specific long-term stability data for this compound is not publicly available, the following table provides a template for how such data would be presented based on typical stability studies for small molecule inhibitors. The data represents the percentage of the initial concentration of this compound remaining over time under different storage conditions.
| Storage Condition | Time Point | This compound Concentration (% of Initial) | Appearance |
| -20°C (Solid) | 0 months | 100% | White to off-white powder |
| 12 months | 99.5% | No change | |
| 24 months | 99.1% | No change | |
| 36 months | 98.8% | No change | |
| 4°C (Solid) | 0 months | 100% | White to off-white powder |
| 6 months | 99.2% | No change | |
| 12 months | 98.5% | No change | |
| -20°C (10 mM in DMSO) | 0 months | 100% | Clear, colorless solution |
| 1 month | 99.8% | No change | |
| 6 months | 98.9% | No change | |
| -80°C (10 mM in DMSO) | 0 months | 100% | Clear, colorless solution |
| 6 months | 99.9% | No change | |
| 12 months | 99.6% | No change |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound
This protocol is based on the ICH guidelines for stability testing of new drug substances.
1. Objective: To evaluate the long-term stability of this compound as a solid powder and in a DMSO stock solution under recommended storage conditions.
2. Materials:
- This compound solid powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Amber glass vials
- Low-adhesion polypropylene microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer and sonicator
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Controlled temperature and humidity chambers
3. Methodology:
Mandatory Visualizations
Signaling Pathway of MEK Inhibition by this compound
Caption: this compound inhibits MEK1/2 in the MAPK signaling pathway.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for conducting long-term stability studies.
Troubleshooting Logic for Precipitated Stock Solution
Caption: Troubleshooting guide for precipitated stock solutions.
References
Technical Support Center: Interpreting Unexpected Results in Nedometinib Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Nedometinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly specific and potent inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, which in turn suppresses the proliferation of cells where this pathway is overactive.[3] It is being investigated for the treatment of cutaneous neurofibromas associated with neurofibromatosis type 1 (NF1).[1]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated cytotoxicity in various cancer cell lines, including HCT116 (KRAS-mutant) and A375 (BRAF-mutant). It also inhibits the viability of human squamous cell carcinoma (SCC) cell lines such as IC1, SRB1, SRB12, and COLO16 in a dose-dependent manner.[2]
Q3: What are the recommended concentrations for in vitro studies?
The half-maximal inhibitory concentration (IC50) for this compound's inhibition of MEK1 is approximately 135 nM.[1][2] For cell viability assays in human SCC cell lines, IC50 values have been reported to range from 27 nM to 420 nM after 72 hours of treatment.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
If you do not observe the expected cytotoxic effects of this compound, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Ensure the final concentration in your assay is accurate. |
| Cell Line Insensitivity | Verify that your cell line has an activated RAS/RAF/MEK/ERK pathway. Cell lines without this activation may be less sensitive to MEK inhibition. |
| Incorrect Drug Handling/Storage | This compound is typically dissolved in DMSO.[1] Ensure that the stock solution was prepared and stored correctly to maintain its potency. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] |
| High Cell Passage Number | High passage numbers can lead to alterations in cellular characteristics, including drug response.[4] It is advisable to use cells with a low passage number for your experiments. |
| Assay-Related Issues | Review your cell viability assay protocol for potential errors in reagent preparation, incubation times, or signal detection.[5] |
Issue 2: Inconsistent or absent inhibition of ERK phosphorylation (p-ERK) in Western Blot analysis.
A common experiment to validate this compound's mechanism of action is to assess the levels of phosphorylated ERK (p-ERK) via Western Blot. If you are not seeing the expected decrease in p-ERK, refer to the following guide.
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound (or vehicle control) for the desired time.
-
Lysis: Wash cells with ice-old PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Troubleshooting Western Blot Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No p-ERK bands detected, even in the control | Inactive signaling pathway in the cell line used. | Ensure your cell line has basal ERK activity or stimulate the pathway with a growth factor (e.g., EGF, FGF) before this compound treatment. |
| Weak or faint p-ERK bands | Insufficient protein loading or antibody concentration. | Increase the amount of protein loaded or optimize the primary/secondary antibody concentrations.[7][8] |
| High background on the blot | Insufficient blocking or washing. | Increase the blocking time or use a different blocking agent.[6] Increase the number and duration of wash steps.[7] |
| No change in p-ERK levels with this compound treatment | Drug inactivity or rapid p-ERK recovery. | Verify the potency of your this compound stock. Consider a shorter treatment time to capture the initial inhibition before potential feedback mechanisms are activated. |
| Inconsistent loading control bands | Pipetting errors or inaccurate protein quantification. | Ensure accurate protein quantification and careful sample loading. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes.
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: The inhibitory action of this compound on the MEK/ERK pathway.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - RO [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
Technical Support Center: Managing Nedometinib Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of Nedometinib in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NFX-179) is a highly specific and potent inhibitor of MEK1, a key protein kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Its primary mechanism of action is to bind to and inhibit the activity of MEK1, which in turn prevents the phosphorylation and activation of ERK1/2. This downstream signaling cascade is crucial for cell proliferation, differentiation, and survival.[1][2] Overactivation of this pathway is a hallmark of many cancers, making MEK inhibitors like this compound a focus of anti-cancer drug development.
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures when using this compound?
Primary cells, unlike immortalized cancer cell lines, are often more sensitive to perturbations in essential signaling pathways like the RAS/RAF/MEK/ERK pathway, which plays a role in normal cellular homeostasis.[3] High concentrations or prolonged exposure to a potent MEK inhibitor like this compound can lead to significant off-target effects or an overly aggressive inhibition of a pathway necessary for the primary cells' survival, resulting in cytotoxicity.[4][5]
Q3: What are the typical signs of cytotoxicity I should look for?
Common indicators of cytotoxicity in primary cell cultures include:
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A significant reduction in cell viability and proliferation rates.
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Noticeable changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
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Increased presence of floating, dead cells in the culture medium.
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Activation of apoptotic pathways, which can be measured by assays like Annexin V staining.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific primary cell type?
The ideal concentration of this compound will vary depending on the primary cell type. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). This will help you identify a concentration that effectively inhibits the target pathway with minimal impact on cell viability.
Q5: Are there any known off-target effects of MEK inhibitors that could contribute to cytotoxicity?
Yes, some MEK inhibitors have been shown to have off-target effects, such as interfering with calcium homeostasis in cells, which can contribute to cytotoxicity.[4][6] While this compound is designed to be highly specific, it is always good practice to consider and test for potential off-target effects, especially when unexpected levels of cytotoxicity are observed.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Even at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Primary cells are highly sensitive to MEK inhibition. | 1. Perform a detailed dose-response curve: Start with a very low concentration range (e.g., picomolar to low nanomolar) to pinpoint the threshold for cytotoxicity. 2. Reduce exposure time: Instead of continuous exposure, try shorter incubation periods (e.g., 2, 6, or 12 hours) followed by a wash-out step. 3. Use a serum-reduced or serum-free media: High serum concentrations can sometimes mask subtle cytotoxic effects or interfere with drug activity. |
| Solvent (e.g., DMSO) toxicity. | 1. Prepare a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound. 2. Minimize final solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your primary cells (typically <0.1% for DMSO). |
| Poor cell health prior to treatment. | 1. Ensure optimal culture conditions: Use appropriate media, supplements, and passage numbers for your primary cells. 2. Check for contamination: Regularly test your cultures for mycoplasma and other contaminants. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding density. | 1. Standardize cell counting and seeding protocols: Use a consistent method for cell counting (e.g., hemocytometer or automated cell counter) and ensure even cell distribution in culture plates. 2. Optimize seeding density: Determine the optimal seeding density for your primary cells to ensure they are in the logarithmic growth phase during the experiment. |
| Inaccurate drug concentration. | 1. Verify stock solution concentration: Use spectrophotometry or another reliable method to confirm the concentration of your this compound stock solution. 2. Prepare fresh dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions. |
| Edge effects in multi-well plates. | 1. Use a plate layout that minimizes edge effects: Avoid using the outer wells for experimental conditions, or fill them with sterile media or PBS to maintain humidity. |
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound in various cancer cell lines. Note: IC50 values for primary cells can be significantly different and should be determined empirically.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Not specified, shows cytotoxicity | [1] |
| A375 | Malignant Melanoma | Not specified, shows cytotoxicity | [1] |
| IC1 | Squamous Cell Carcinoma | 27 | [1] |
| SRB1 | Squamous Cell Carcinoma | 420 | [1] |
| SRB12 | Squamous Cell Carcinoma | 228 | [1] |
| COLO16 | Squamous Cell Carcinoma | 91 | [1] |
| General MEK1 Inhibition | - | 135 | [1][2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of metabolic activity in a primary cell culture, a common measure of cytotoxicity.
Materials:
-
Primary cells of interest
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Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom tissue culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
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Prepare a serial dilution of this compound in complete culture medium. A typical starting range for a potent inhibitor might be 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of primary human fibroblasts and keratinocytes with immortalized cell lines regarding their sensitivity to sodium dodecyl sulfate in a neutral red uptake cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to enhance Nedometinib's bioavailability in vivo
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in their in vivo experiments with Nedometinib (NFX-179). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are trying to achieve systemic exposure of this compound in our animal model, but the plasma concentrations are consistently below the limit of quantification. What are we doing wrong?
This is an expected outcome and a key feature of this compound's design. This compound (also known as NFX-179) was developed as a topical gel to act locally in the skin while minimizing systemic side effects.[1][2] It is engineered for rapid metabolism and degradation upon entering the systemic circulation.[2] Therefore, achieving high systemic bioavailability is contrary to the intended therapeutic profile of this compound. Clinical studies have shown that systemic concentrations of this compound remained below 1 ng/mL even after topical application.[2] If your research absolutely requires systemic MEK inhibition, you might consider a different MEK inhibitor that is designed for oral or intravenous administration.
Q2: What are the known physicochemical properties of this compound?
This compound is a selective MEK1 inhibitor.[3][4][5] Its key properties are summarized in the table below. It is poorly soluble in water but soluble in organic solvents like DMSO.[3][4]
Q3: What are some general strategies that could theoretically be explored to enhance the systemic bioavailability of a compound like this compound for research purposes?
While not the intended use for this compound, general strategies for enhancing the bioavailability of poorly soluble drugs (often classified as Biopharmaceutics Classification System (BCS) Class II or IV) could be investigated in a preclinical research setting.[6] These methods primarily focus on improving solubility and/or membrane permeability.[7][8]
Some of these strategies include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[6][9] Nanosuspensions, which are colloidal dispersions of drug nanoparticles, have been shown to enhance both dissolution and permeability.[7]
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Solid Dispersions: Creating amorphous solid dispersions can stabilize the drug in a higher-energy, non-crystalline form, which increases its apparent solubility and dissolution rate.[10]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[10][11] These formulations can also facilitate lymphatic transport, bypassing first-pass metabolism in the liver.[10]
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Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo is another approach.[9]
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Co-administration with Bioenhancers: Certain agents, like piperine, can inhibit metabolic enzymes or efflux transporters in the gut, thereby increasing the absorption of co-administered drugs.[9]
It is crucial to reiterate that applying these methods to this compound would be for investigational purposes only and would alter its fundamental safety profile, which is based on low systemic exposure.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in skin penetration of topical this compound formulation. | 1. Inconsistent application of the topical formulation.2. Variations in skin integrity of the animal models.3. Formulation instability. | 1. Ensure precise and consistent dosing and application area for each animal.2. Carefully inspect the skin of each animal for any signs of irritation or damage before application.3. Verify the stability and homogeneity of your this compound formulation. |
| Difficulty in detecting p-ERK inhibition in skin samples. | 1. Insufficient drug penetration.2. Timing of sample collection is not optimal.3. Issues with the western blot or immunohistochemistry protocol. | 1. Evaluate the skin penetration of your formulation using a method like a Franz diffusion cell assay.2. Perform a time-course study to determine the optimal time point for observing p-ERK inhibition after application.3. Include positive and negative controls in your assays and optimize antibody concentrations and incubation times. |
| Unexpected systemic toxicity in animal models. | 1. The formulation is inadvertently enhancing systemic absorption.2. The animal model is particularly sensitive to low levels of MEK inhibition. | 1. Analyze plasma samples to determine if systemic levels of this compound are higher than expected.2. Re-evaluate the excipients used in your formulation for any known penetration-enhancing effects.3. Conduct a dose-response study to establish the maximum tolerated dose of your formulation. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H16FIN4O3 | [1][4][12] |
| Molecular Weight | 470.24 g/mol | [1][4][12] |
| CAS Number | 2252314-46-6 | [4] |
| Mechanism of Action | Selective MEK1 Inhibitor | [3][4][5] |
| IC50 for MEK1 | 135 nM | [4][5] |
| Solubility | DMSO: up to 100 mg/mL (212.66 mM) | [4] |
| Water: Insoluble | [5] | |
| Systemic Concentration (after topical application in humans) | < 1 ng/mL | [2] |
Experimental Protocols
Protocol: Evaluation of in vitro Skin Penetration of a Topical this compound Formulation using Franz Diffusion Cells
1. Objective: To quantify the penetration of this compound from a topical formulation through an ex vivo skin sample.
2. Materials:
- Franz diffusion cells
- Full-thickness skin from a relevant animal model (e.g., pig or mouse)
- This compound topical formulation
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80)
- HPLC system for quantification of this compound
- Standard laboratory equipment (pipettes, vials, etc.)
3. Method:
- Prepare the skin samples by carefully removing any subcutaneous fat and cutting them to the appropriate size to fit the Franz diffusion cells.
- Mount the skin samples onto the Franz diffusion cells with the dermal side in contact with the receptor solution.
- Equilibrate the system for 30 minutes to ensure the skin is at the correct temperature (32°C).
- Apply a precise amount of the this compound topical formulation to the epidermal surface of the skin.
- At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), collect samples from the receptor solution.
- After each sample collection, replenish the receptor chamber with fresh, pre-warmed receptor solution.
- At the end of the experiment, dismount the skin and process it to quantify the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis).
- Analyze all collected samples using a validated HPLC method to determine the concentration of this compound.
- Calculate the cumulative amount of this compound that has permeated the skin over time and the amount retained in the skin layers.
Visualizations
References
- 1. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 12. GSRS [precision.fda.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls in Nedometinib-related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NFX-179) is a highly specific and potent inhibitor of MEK1, a key protein kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Its primary mechanism of action is to bind to and inhibit the catalytic activity of MEK1, which in turn prevents the phosphorylation and activation of its downstream target, ERK (extracellular signal-regulated kinase).[3] This inhibition leads to the suppression of p-ERK levels and can block the proliferation of tumor cells where the RAS/RAF/MEK/ERK pathway is overactivated.[1][4]
Q2: What is the reported IC50 for this compound?
A2: The biochemical IC50 of this compound for MEK1 is 135 nM.[1][2] However, the cellular IC50 for inhibiting cell viability can vary depending on the cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of 94 mg/mL (199.89 mM).[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1][2]
Q4: Are there known off-target effects for MEK inhibitors like this compound?
A4: While this compound is designed to be a highly specific MEK1 inhibitor, it is a good practice in drug development research to consider potential off-target effects. Off-target effects occur when a drug binds to unintended targets, which can lead to unexpected biological responses or toxicity.[5] Some studies have shown that other MEK inhibitors can have off-target effects, so it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to MEK1 inhibition.[6][7]
Troubleshooting Guides
Western Blot for Phospho-ERK (p-ERK) Detection
Issue: Weak or No p-ERK Signal
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Inhibition of Phosphatases | Always include phosphatase inhibitors in your cell lysis buffer. Phosphatases can rapidly dephosphorylate p-ERK upon cell lysis, leading to a loss of signal. |
| Low Protein Concentration | Ensure you load a sufficient amount of protein (typically 20-40 µg of total cell lysate) per lane. Perform a protein concentration assay (e.g., BCA or Bradford) before loading. |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Poor Protein Transfer | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Inactive Secondary Antibody | Ensure the secondary antibody is active and compatible with the primary antibody. Use a fresh dilution of the secondary antibody. |
Issue: High Background on the Western Blot
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer such as 5% non-fat dry milk or 5% BSA in TBST. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles on the blot. |
Cell Viability Assays (e.g., MTT, MTS)
Issue: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Suggestion |
| Variable Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or uneven cell suspension can lead to variability. Mix the cell suspension thoroughly before and during plating. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and fill them with sterile media or PBS instead. |
| Compound Precipitation | This compound has limited solubility in aqueous solutions.[1] Visually inspect the wells after adding the compound to ensure it has not precipitated. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
| Interference with Assay Reagents | Some compounds can directly react with the tetrazolium salts (MTT, MTS) or inhibit the cellular reductases, leading to false-positive or false-negative results. Run a control plate with the compound in cell-free media to check for direct chemical reactions. |
Issue: High Background Absorbance
| Potential Cause | Troubleshooting Suggestion |
| Contamination | Microbial contamination can lead to high background readings. Regularly check cell cultures for contamination and use sterile techniques. |
| Phenol Red in Media | Phenol red in cell culture media can interfere with the absorbance readings of some colorimetric assays. Consider using phenol red-free media for the assay. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete solubilization of the formazan crystals by adding an appropriate solubilization buffer and incubating for a sufficient amount of time with gentle mixing. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Human Squamous Cell Carcinoma (SCC) Cell Lines
| Cell Line | IC50 (nM) |
| IC1 | 27 |
| SRB1 | 420 |
| SRB12 | 228 |
| COLO16 | 91 |
Data from MedchemExpress, reporting cell viability inhibition after 72 hours of treatment.[2]
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition by this compound
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is visible.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Nedometinib Technical Support Center: Optimizing Incubation Times
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Nedometinib treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound in cell viability assays?
For assessing the cytotoxic or anti-proliferative effects of this compound, a 72-hour incubation period is a well-established starting point. For example, studies on human squamous cell carcinoma (SCC) cell lines demonstrated dose-dependent inhibition of viability after a 72-hour treatment with this compound (0.01-30 µM). However, the optimal duration can be cell line-dependent, and it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific model.
Q2: How long should I treat cells with this compound to observe inhibition of ERK phosphorylation?
Inhibition of MEK1 by this compound leads to a rapid decrease in the phosphorylation of its downstream target, ERK. Significant reductions in p-ERK levels can often be observed within a few hours of treatment. Some studies with MEK inhibitors have shown drastic reductions in p-ERK as early as 4 to 6 hours post-treatment, with the effect being sustained for at least 48 hours. A short time-course experiment (e.g., 1, 2, 4, 6, and 24 hours) is recommended to pinpoint the optimal incubation time for observing maximal p-ERK inhibition in your cell line.
Q3: Can the incubation time for this compound treatment affect the IC50 value?
Yes, the incubation time is a critical parameter that can significantly influence the calculated IC50 value. Generally, longer incubation times in cell viability assays will result in lower IC50 values, as the compound has more time to exert its anti-proliferative or cytotoxic effects. It is crucial to maintain a consistent incubation time across experiments to ensure the reproducibility and comparability of your results.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
-
Inadequate Incubation Time: For some cell lines, a 24-hour incubation may be too short to observe a significant effect on cell proliferation. Consider extending the incubation period to 48 or 72 hours.
-
Suboptimal Drug Concentration: Ensure that the concentration range of this compound is appropriate for your cell line. If the IC50 is unknown, a broad dose-response curve (e.g., from nanomolar to micromolar ranges) should be performed.
-
Cell Seeding Density: High cell seeding densities can sometimes mask the inhibitory effects of a compound. Optimize the initial cell number to ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Stability: While this compound is generally stable, ensure that the stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles. It's also good practice to confirm the stability of this compound in your specific cell culture medium over the course of the experiment, as components in the media could potentially degrade the compound.
Issue 2: Inconsistent p-ERK inhibition results.
-
Timing of Lysate Collection: The kinetics of ERK phosphorylation and dephosphorylation can be rapid. Ensure that cell lysates are collected at a consistent and optimal time point after this compound addition. A time-course experiment is highly recommended to determine the window of maximal inhibition.
-
Basal p-ERK Levels: Some cell lines may have low basal levels of p-ERK, making it difficult to detect a significant decrease after inhibitor treatment. Consider stimulating the pathway (e.g., with growth factors) before adding this compound to increase the dynamic range of the assay.
-
Western Blotting Technique: Ensure proper western blotting technique, including the use of phosphatase inhibitors in the lysis buffer to preserve the phosphorylation status of proteins. Always normalize p-ERK levels to total ERK to account for any variations in protein loading.
Data Presentation
Table 1: this compound IC50 Values in Human Squamous Cell Carcinoma (SCC) Cell Lines after 72-hour Incubation
| Cell Line | IC50 (nM) |
| IC1 | 27 |
| SRB1 | 420 |
| SRB12 | 228 |
| COLO16 | 91 |
Data from MedChemExpress, based on a 72-hour incubation period.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the determined incubation time (e.g., 4 hours).
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells and collect the lysate. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-ERK to total ERK for each sample.
Mandatory Visualizations
Caption: this compound inhibits the MEK1/2 signaling pathway.
Caption: Workflow for p-ERK inhibition analysis.
Caption: Troubleshooting logic for unexpected results.
Troubleshooting inconsistent p-ERK inhibition with Nedometinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Nedometinib for p-ERK inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or weak inhibition of phosphorylated ERK (p-ERK) with this compound?
Inconsistent p-ERK inhibition is a frequent challenge that can stem from multiple factors, ranging from compound handling to complex cellular responses. This guide will address the most common causes. We recommend systematically evaluating your experimental setup, starting with reagent preparation and moving through to cellular and signaling pathway considerations.
Q2: How should I properly prepare and store this compound to ensure its stability and activity?
The stability and potency of this compound are critical for reproducible results. Improper handling is a common source of experimental variability.
Answer: this compound is soluble in DMSO, with reported solubilities up to 94 mg/mL.[1] To maintain its activity, follow these storage guidelines:
-
Stock Solutions (in DMSO):
-
Prepare a concentrated stock solution in fresh, high-quality DMSO, as moisture can reduce solubility.[1]
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][3]
-
Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2][3]
-
Table 1: this compound Compound Details
| Property | Detail | Reference |
|---|---|---|
| Synonym | NFX-179 | [3][4] |
| Primary Target | MEK1 | [1][3] |
| Mechanism of Action | Specific and potent inhibitor of MEK1, leading to suppression of p-ERK levels. | [1][3][5] |
| Biochemical IC50 | 135 nM for MEK1 | [1][3] |
| Molecular Weight | ~470.24 g/mol | [1][4] |
| Solubility | DMSO: up to 94 mg/mL (199.89 mM) |[1] |
Q3: What is the optimal concentration and treatment duration for this compound in my cell line?
The effective concentration of this compound is highly dependent on the specific cell line being used, due to differences in cell permeability, expression levels of pathway components, and underlying mutations (e.g., BRAF or KRAS).
Answer: A dose-response experiment is essential to determine the optimal concentration for your specific model.
-
Starting Range: Based on published data, a starting concentration range of 10 nM to 10 µM is recommended for cellular assays.[3]
-
Cell Line Variability: The half-maximal inhibitory concentration (IC50) for cell viability can vary significantly. For example, after 72 hours of treatment, the IC50 was 27 nM in IC1 cells but 420 nM in SRB1 cells.[3]
-
Time Course: An optimal treatment time should also be determined empirically. A typical starting point is between 4 to 24 hours for signaling studies.[6]
Table 2: Example of this compound Cellular IC50 Values (72h Treatment)
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| IC1 (human SCC) | 27 | [3] |
| COLO16 (human SCC) | 91 | [3] |
| SRB12 (human SCC) | 228 | [3] |
| SRB1 (human SCC) | 420 |[3] |
Q4: My baseline p-ERK levels are high and variable, even in vehicle-treated controls. What is the cause?
High and inconsistent basal p-ERK activity can mask the inhibitory effects of this compound. This is typically related to cell culture conditions.
Answer: The most common causes are growth factors present in fetal bovine serum (FBS) and high cell confluence.
-
Serum Starvation: To reduce baseline p-ERK levels, it is crucial to serum-starve the cells before treatment.[7] The optimal starvation period varies by cell type, ranging from 4-16 hours to over 24 hours.[6][8][9] Note that prolonged starvation can also induce stress signaling in some cells.[10]
-
Cell Density: Plating cells at a consistent, sub-confluent density is critical. High cell density can lead to contact inhibition, which may alter baseline ERK signaling.[11] Conversely, very low density can also affect signaling and drug response.[12]
Q5: I observe an initial decrease in p-ERK, but the signal rebounds after several hours. Why is this happening?
Transient inhibition of p-ERK is often due to the cell's compensatory signaling mechanisms.
Answer: The MAPK pathway has several negative feedback loops. When you inhibit MEK with this compound, the resulting decrease in p-ERK can relieve this feedback, leading to the reactivation of upstream kinases like RAF.[13][14] This reactivation can then re-phosphorylate MEK, overcoming the inhibitor's effect over time and causing a rebound in p-ERK levels. This phenomenon is a known characteristic of MEK inhibitors and highlights the dynamic nature of cellular signaling.[14]
Q6: My Western blot results for p-ERK are poor (no signal, high background, or unclear bands). How can I improve my technique?
Western blotting for phosphorylated proteins requires careful optimization.
Answer: To improve the quality of your p-ERK Western blots, consider the following:
-
Lysis Buffer: Always use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation status of ERK.[15][16]
-
Protein Loading: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg per lane), and verify loading consistency by probing for a housekeeping protein (e.g., GAPDH, β-actin) or total ERK.
-
Antibodies: Use a p-ERK antibody validated for Western blotting. Optimize the primary antibody dilution and consider incubating overnight at 4°C.[17]
-
Blocking: Blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk for phospho-antibodies, as milk contains phosphoproteins that can increase background.[17]
-
Washing: Increase the duration and number of TBST washes after antibody incubations to reduce background signal.[16][18]
Visualizations and Diagrams
Caption: The RAS/RAF/MEK/ERK signaling pathway. This compound inhibits MEK1, blocking ERK phosphorylation.
Caption: A logical workflow for troubleshooting inconsistent p-ERK inhibition experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Briefly centrifuge the vial of this compound powder to collect the contents at the bottom.
-
Stock Solution: Reconstitute the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing until fully dissolved.
-
Aliquoting: Dispense the 10 mM stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[3]
-
Working Solutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in serum-free cell culture medium to achieve the desired final concentrations. Use the diluted solutions immediately.
Protocol 2: General Protocol for Cell Treatment and Lysis
-
Cell Seeding: Plate cells in multi-well plates at a predetermined density that will ensure they are approximately 70-80% confluent at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation: The next day, gently aspirate the growth medium. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). Add serum-free medium and incubate for an optimized period (e.g., 4-24 hours) to reduce basal p-ERK levels.[6][7]
-
Treatment: Prepare this compound and vehicle (e.g., DMSO) controls at the desired final concentrations in serum-free medium. Remove the starvation medium and add the treatment media to the cells.
-
Incubation: Incubate for the desired treatment time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, place the plate on ice. Aspirate the medium and wash cells once with ice-cold PBS.
-
Lysate Collection: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.[15] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube.
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Western Blotting for p-ERK and Total ERK
-
Sample Preparation: Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until adequate separation of the 42 and 44 kDa bands is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer using Ponceau S staining.[18]
-
Blocking: Destain the membrane and block with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk/TBST, for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total ERK or a housekeeping protein. Incubate the membrane in a mild stripping buffer, wash thoroughly, re-block, and then follow steps 5-8 with the antibody for total ERK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. biorxiv.org [biorxiv.org]
- 12. scholar.harvard.edu [scholar.harvard.edu]
- 13. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MEK1 Inhibition by Nedometinib: A Comparative Guide for New Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of Nedometinib, a potent and specific MEK1 inhibitor, in new cancer cell lines. We offer a comparative analysis with other established MEK inhibitors, detailed experimental protocols, and data presentation formats to facilitate objective assessment.
This compound (also known as NFX-179) is a selective inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention.[4] this compound has demonstrated anticancer activity in squamous cell carcinoma and is being investigated for neurofibromatosis.[2][5] This guide outlines the necessary steps to expand its validation to new cell lines.
Comparative Inhibitors
For a thorough validation, this compound's performance should be benchmarked against well-characterized MEK inhibitors.
-
Trametinib: An FDA-approved MEK1/2 inhibitor, often used as a standard for MEK inhibition studies.[6]
-
Selumetinib: Another widely studied MEK1/2 inhibitor with clinical activity, particularly in NF1-related tumors.[7]
Recommended Cell Lines for Validation
The choice of cell lines is critical for validating a MEK1 inhibitor. A panel of cell lines with different genetic backgrounds will provide a comprehensive understanding of this compound's activity.
1. Positive Control Cell Lines (Known Sensitivity to MEK Inhibition):
-
A375: A melanoma cell line with a BRAF V600E mutation, which leads to constitutive activation of the MEK/ERK pathway.[2]
-
HCT116: A colon cancer cell line with a KRAS G13D mutation, resulting in upstream activation of MEK1.[2]
-
NCI-H1437: A lung adenocarcinoma cell line with a rare activating MAP2K1 (MEK1) Q56P mutation, making it exceptionally sensitive to MEK1 inhibition.[6][8][9]
-
Human Squamous Cell Carcinoma (SCC) Lines (e.g., IC1, COLO16): These lines have shown sensitivity to this compound.[2][10]
2. New Candidate Cell Lines for Validation:
The following cell lines represent diverse cancer types with known alterations in the RAS/RAF/MEK pathway, making them ideal candidates for testing a new MEK1 inhibitor.
-
PANC-1: Pancreatic cancer with a KRAS G12D mutation.
-
MDA-MB-231: Triple-negative breast cancer with a BRAF G464V mutation.
-
SNU-C1: Colon cancer with a MAP2K1 (MEK1) K57N mutation.[6][8]
-
OCUM-1: Gastric cancer with a MAP2K1 (MEK1) I111S mutation.[6][8]
Data Presentation: Comparative Efficacy of MEK Inhibitors
Quantitative data should be summarized for clear comparison. The following tables provide a template for presenting experimental findings.
Table 1: Comparative Cell Viability (IC50) Data
| Cell Line | Genetic Profile | This compound IC50 (nM) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| Positive Controls | ||||
| A375 | BRAF V600E | Expected <50 | ~5 | ~10 |
| HCT116 | KRAS G13D | Expected <100 | ~20 | ~50 |
| NCI-H1437 | MAP2K1 Q56P | Expected <20 | ~1 | ~5 |
| COLO16 | SCC | 91[2] | ~15 | ~40 |
| New Cell Lines | ||||
| PANC-1 | KRAS G12D | To be determined | ~100 | ~250 |
| MDA-MB-231 | BRAF G464V | To be determined | ~50 | ~150 |
| SNU-C1 | MAP2K1 K57N | To be determined | ~5 | ~10 |
| OCUM-1 | MAP2K1 I111S | To be determined | ~10 | ~20 |
IC50 values for Trametinib and Selumetinib are approximate and based on literature precedence. Actual values should be determined experimentally.
Table 2: Inhibition of ERK Phosphorylation (p-ERK) at 100 nM Inhibitor Concentration
| Cell Line | Genetic Profile | This compound (% p-ERK Reduction) | Trametinib (% p-ERK Reduction) | Selumetinib (% p-ERK Reduction) |
| Positive Controls | ||||
| A375 | BRAF V600E | Expected >90% | >95% | >90% |
| HCT116 | KRAS G13D | Expected >80% | >90% | >85% |
| NCI-H1437 | MAP2K1 Q56P | Expected >95% | >95% | >95% |
| New Cell Lines | ||||
| PANC-1 | KRAS G12D | To be determined | >80% | >70% |
| MDA-MB-231 | BRAF G464V | To be determined | >85% | >80% |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental process is crucial for clarity.
Caption: The RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1.
Caption: Experimental workflow for validating MEK1 inhibition by this compound in new cell lines.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound, Trametinib, Selumetinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and comparative inhibitors in growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for p-ERK Inhibition
This protocol assesses the direct pharmacological effect of MEK1 inhibition by measuring the phosphorylation status of its substrate, ERK.
Materials:
-
Selected cell lines
-
6-well plates
-
Complete growth medium
-
This compound and comparative inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours. Treat with inhibitors at desired concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the percentage reduction in p-ERK relative to the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NFX-179 | Selective MEK1 inhibitor | TargetMol [targetmol.com]
- 4. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Identification of an “Exceptional Responder” Cell Line to MEK1 Inhibition: Clinical Implications for MEK-targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 8. Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. | Broad Institute [broadinstitute.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide: Nedometinib vs. Selumetinib in MEK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MEK inhibitors, Nedometinib and Selumetinib. We delve into their mechanisms of action, biochemical potency, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and detailed methodologies.
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK signaling cascade, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers and genetic disorders like Neurofibromatosis Type 1 (NF1). Consequently, inhibitors targeting key components of this pathway, such as MEK1 and MEK2, have emerged as promising therapeutic agents. This guide focuses on a comparative analysis of this compound (NFX-179) and Selumetinib, two MEK inhibitors with distinct profiles and applications.
Mechanism of Action: Targeting the Core of Cell Signaling
Both this compound and Selumetinib function by inhibiting the kinase activity of MEK1 and/or MEK2, thereby preventing the phosphorylation and activation of their downstream substrate, ERK. This blockade of the RAS/RAF/MEK/ERK pathway ultimately leads to decreased cell proliferation and, in some cases, apoptosis.
Selumetinib is a potent, non-ATP-competitive inhibitor of both MEK1 and MEK2.[1][2] By binding to an allosteric site on the MEK enzymes, it prevents their conformational change required for kinase activity.[3] This dual inhibition effectively shuts down a key signaling node in hyperactivated pathways.
This compound, on the other hand, is characterized as a highly specific and potent inhibitor of MEK1.[4][5] It is designed as a "soft drug" for topical administration, intended to act locally in the skin and then rapidly degrade upon entering systemic circulation, minimizing potential side effects.[6][7] This targeted approach is particularly suited for dermatological conditions driven by localized MEK pathway activation.
Biochemical Potency: A Quantitative Look at Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Selumetinib against their target kinases.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | MEK1 | 135 | [4] |
| Selumetinib | MEK1 | 14 | [2] |
| MEK1/2 | 14.1 ± 0.79 | [1] |
It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the data suggests that Selumetinib is a more potent inhibitor of MEK1 in in vitro enzymatic assays.
Pharmacokinetic Profiles: Oral vs. Topical Administration
The route of administration significantly influences the pharmacokinetic properties of a drug. Selumetinib is administered orally, while this compound is formulated as a topical gel.
| Parameter | This compound (Topical) | Selumetinib (Oral) |
| Administration | Topical Gel | Oral Capsule |
| Systemic Exposure | Minimal, designed for rapid systemic degradation[7] | Readily absorbed, systemic distribution[1] |
| Peak Plasma Concentration (Cmax) | Systemic concentrations remained below 1 ng/ml in a Phase 2a trial[8] | 1051-1726 ng/mL (at 75 mg dose)[1] |
| Time to Peak Concentration (Tmax) | Not applicable for systemic levels | 1-2 hours[1] |
| Elimination Half-life | Not applicable for systemic levels | Approximately 6.2 - 13 hours (dose and population dependent)[9] |
| Metabolism | Designed for rapid metabolism upon systemic absorption[8] | Extensively metabolized, with the N-desmethyl metabolite being 3-5 times more potent[10] |
The contrasting pharmacokinetic profiles reflect their intended uses. Selumetinib's oral formulation allows for systemic treatment of conditions like NF1-associated plexiform neurofibromas.[6][11] this compound's topical formulation and rapid systemic clearance are designed to maximize local efficacy in the skin while minimizing systemic side effects.[8]
Clinical Efficacy and Safety: A Tale of Two Applications
Clinical trials have demonstrated the efficacy of both Selumetinib and this compound in their respective indications.
Selumetinib has been extensively studied in pediatric and adult patients with NF1 and inoperable plexiform neurofibromas (PN).
| Clinical Trial Phase | Population | Key Efficacy Endpoint | Result | Reference |
| Phase 2 (SPRINT) | Pediatric NF1 with inoperable PN | Objective Response Rate (ORR)† | 66% (NCI assessment) | [11] |
| Phase 3 (KOMET) | Adult NF1 with inoperable PN | Objective Response Rate (ORR)† | Statistically significant improvement vs. placebo | [12] |
†ORR defined as ≥20% reduction in tumor volume.
Common adverse events associated with oral Selumetinib include gastrointestinal issues (nausea, vomiting, diarrhea), skin rash, and fatigue.[11]
This compound is being evaluated as a topical treatment for cutaneous neurofibromas (cNFs) in patients with NF1.
| Clinical Trial Phase | Population | Key Efficacy Endpoint | Result | Reference |
| Phase 2a | Adults with NF1 and cNFs | Reduction in p-ERK levels | Dose-dependent reduction (47% decrease with 0.5% gel vs. vehicle) | [8][13] |
| Reduction in cNF volume | 20% of cNFs treated with 0.5% gel had ≥50% volume reduction vs. 6% with vehicle | [8][13] | ||
| Phase 2b | Adults with NF1 and cNFs | Responder Rate‡ | 44.2% with 1.5% gel, 34.8% with 0.5% gel vs. 24.1% with vehicle | [14] |
‡Responder rate defined as ≥50% reduction in cNF volume in ≥5 of 10 treated tumors.
Topical this compound has been well-tolerated in clinical trials, with no significant local or systemic toxicities reported, and systemic concentrations remaining very low.[8][13]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of MEK inhibitors.
Western Blot for Phospho-ERK (p-ERK) Levels
This assay is fundamental to demonstrating the on-target effect of MEK inhibitors.
-
Cell/Tissue Lysis: Cells or homogenized tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-ERK to total ERK is calculated to determine the extent of MEK inhibition.
Cell Viability Assay
These assays are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the MEK inhibitor (e.g., this compound or Selumetinib) or a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent such as MTS or CellTiter-Glo is added to the wells. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence is measured, and the results are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 for cell growth inhibition can then be determined.
Conclusion
This compound and Selumetinib are both effective MEK inhibitors, but they are being developed for distinct therapeutic applications, a difference that is reflected in their formulation, pharmacokinetic profiles, and clinical trial designs. Selumetinib is a systemically administered dual MEK1/2 inhibitor that has shown significant efficacy in treating NF1-related plexiform neurofibromas. This compound is a topical MEK1 inhibitor designed as a "soft drug" for the localized treatment of cutaneous neurofibromas, with a focus on minimizing systemic exposure and side effects. The choice between these or other MEK inhibitors will depend on the specific disease context, the need for systemic versus localized treatment, and the overall benefit-risk profile for the patient population. The ongoing research and clinical development of these and other MEK inhibitors continue to hold promise for patients with diseases driven by a hyperactive RAS/RAF/MEK/ERK pathway.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. counterforcehealth.org [counterforcehealth.org]
- 7. This compound | C17H16FIN4O3 | CID 146585168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. onclive.com [onclive.com]
- 13. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inspire.com [inspire.com]
- 15. Alternative dosing of dual PI3K and MEK inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Nedometinib and Trametinib: A Guide for Researchers
This guide provides a detailed comparison of Nedometinib and Trametinib, two inhibitors of the mitogen-activated protein kinase (MAPK) pathway. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their respective characteristics and clinical potential.
Introduction
Both this compound and Trametinib target the MEK protein kinases, crucial components of the RAS/RAF/MEK/ERK signaling cascade. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target. While both drugs are MEK inhibitors, they differ significantly in their biochemical properties, formulation, and clinical development focus. Trametinib is an established, orally administered drug approved for the treatment of specific types of melanoma. In contrast, this compound is a more recently developed, topically applied agent primarily under investigation for dermatological conditions.
Mechanism of Action: Targeting the MAPK Pathway
This compound and Trametinib are allosteric inhibitors of MEK1 and, in the case of Trametinib, also MEK2.[1][2][3] They do not compete with ATP but instead bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[3] This prevents the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of MEK. The inhibition of ERK signaling ultimately leads to decreased cell proliferation and survival in cancer cells with an overactive MAPK pathway.[1][4]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available efficacy data for this compound and Trametinib. It is crucial to note that the clinical data for these two drugs were obtained in different patient populations and for different indications, precluding a direct comparison of clinical efficacy.
| Feature | This compound | Trametinib |
| Target(s) | MEK1[2] | MEK1 and MEK2[1] |
| Formulation | Topical Gel[5] | Oral Tablets[6] |
| Primary Indications | Neurofibromatosis Type 1 (investigational)[7], Cutaneous Squamous Cell Carcinoma (preclinical)[8] | BRAF V600E/K-mutant metastatic melanoma[6] |
| Approval Status | Investigational[7] | Approved[6] |
| Parameter | This compound | Trametinib |
| IC50 (MEK1) | 135 nM[2] | 0.92 nM[1] |
| IC50 (MEK2) | Not reported | 1.8 nM[1] |
Preclinical and Clinical Efficacy
This compound
Preclinical Efficacy in Cutaneous Squamous Cell Carcinoma (cSCC): In a preclinical study using a UV-induced mouse model of cSCC, topical application of NFX-179 (this compound) gel demonstrated a significant reduction in the formation of new tumors.[8][9] At the highest doses, a reduction of up to 92% was observed.[8] The anti-tumor effect was localized to the treated areas, and no systemic toxicities were reported.[9]
Clinical Efficacy in Neurofibromatosis Type 1 (NF1): A Phase 2b clinical trial evaluated the safety and efficacy of NFX-179 gel in patients with cutaneous neurofibromas (cNFs) associated with NF1. The study met its primary endpoint, with a statistically significant reduction in the size of cNFs at the highest concentration tested (1.5%).[5]
| NFX-179 Gel Concentration | Responder Rate | p-value (vs. Vehicle) |
| 1.5% | 44.2% | 0.03 |
| 0.5% | 34.8% | Not reported |
| Vehicle | 24.1% | - |
| Responder rate defined as at least a 50% reduction in cNF volume in five or more of the ten treated tumors after 6 months.[5] |
The treatment was well-tolerated, with a favorable safety profile.[5]
Trametinib
Preclinical Efficacy in Melanoma: Preclinical studies in xenograft models of human melanoma with BRAF or NRAS mutations showed that Trametinib inhibited tumor growth and induced cell death.[1][10]
Clinical Efficacy in BRAF V600-Mutant Melanoma (METRIC Trial): The pivotal Phase 3 METRIC trial evaluated the efficacy of Trametinib monotherapy compared to chemotherapy in patients with BRAF V600E or V600K-mutant metastatic melanoma.[6][11][12] The trial demonstrated a significant improvement in progression-free survival (PFS) and overall response rate (ORR) for patients treated with Trametinib.[6][11][13]
| Outcome | Trametinib | Chemotherapy | Hazard Ratio (95% CI) / p-value |
| Median PFS | 4.8 months | 1.5 months | 0.45 (0.33-0.63); p<0.001 |
| ORR | 22% | 8% | p=0.001 |
| 6-month OS | 81% | 67% | HR for death: 0.54 (0.32-0.92); p=0.01 |
Trametinib is also approved for use in combination with the BRAF inhibitor Dabrafenib, a regimen that has shown superior efficacy compared to BRAF inhibitor monotherapy.[4]
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and proprietary. However, this section outlines the general methodologies for key experiments.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
General Protocol:
-
Cell Culture: Cancer cell lines with known MAPK pathway mutations are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Application: A serial dilution of the inhibitor (this compound or Trametinib) is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure the metabolic activity or total protein content, respectively, which correlates with the number of viable cells.
-
Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated for each drug concentration relative to the control.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Design (General Overview)
The clinical trials for this compound and Trametinib followed standard designs for evaluating the safety and efficacy of new drugs.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 [prnewswire.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Novel drug, NFX-179, inhibits MEK activity, prevents cutaneous squamous cell carcinoma development - ecancer [ecancer.org]
- 9. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Advanced Melanoma: Updated Results from Ongoing Trials | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 13. ascopubs.org [ascopubs.org]
Assessing the Synergistic Potential of Nedometinib in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nedometinib is a potent and highly specific inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a variety of human cancers, making MEK an attractive target for therapeutic intervention. While MEK inhibitors have shown clinical activity as monotherapies, their efficacy can be limited by intrinsic and acquired resistance mechanisms. A promising strategy to overcome these limitations and enhance anti-tumor activity is the use of combination therapies.
This guide provides a comparative overview of the potential synergistic effects of this compound in combination with other anti-cancer agents. As direct clinical or preclinical data on this compound combination therapies are not yet publicly available, this analysis is based on the well-documented synergistic interactions of other MEK inhibitors, such as trametinib and selumetinib, which share a similar mechanism of action. The presented data and experimental protocols serve as a foundational resource for researchers designing and evaluating novel combination strategies involving this compound.
MEK Inhibition and the Rationale for Combination Therapy
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation.[3] In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2, the final effectors of this cascade. By inhibiting MEK, drugs like this compound can effectively block this oncogenic signaling.
However, tumors can develop resistance to MEK inhibition through various mechanisms, including the activation of parallel signaling pathways (e.g., PI3K/AKT/mTOR) or feedback reactivation of the MAPK pathway.[2][3] Combination therapy aims to counteract these resistance mechanisms by simultaneously targeting multiple nodes within the same pathway (vertical inhibition) or targeting redundant or escape pathways (parallel inhibition).[4]
Synergistic Effects of MEK Inhibitors in Combination: Preclinical Evidence
Numerous preclinical studies have demonstrated the synergistic anti-tumor effects of combining MEK inhibitors with a diverse range of targeted agents and chemotherapies. The following tables summarize key findings from studies on MEK inhibitors with similar mechanisms to this compound.
Table 1: Synergistic Combinations of MEK Inhibitors with Targeted Therapies
| MEK Inhibitor | Combination Partner | Cancer Type | Key Findings | Reference |
| Trametinib | Dabrafenib (BRAF inhibitor) | BRAF V600E Melanoma | Synergistic growth inhibition and delayed onset of resistance. | [5] |
| Trametinib | Metformin (AMPK activator) | NRAS-mutant Melanoma, Lung Cancer, Neuroblastoma | Synergistic reduction in cell viability and tumor growth in vivo.[3] | [3] |
| Trametinib | Siremadlin (MDM2 inhibitor) | Melanoma | High synergy in cytotoxicity, with a 23.12% increase in combined drug efficacy.[6] | [6] |
| Trametinib | Bosutinib (SRC inhibitor) | Non-small-cell Lung Cancer (NSCLC) | Synergistic inhibition of cell growth in both erlotinib-sensitive and -resistant NSCLC cell lines.[7] | [7] |
| Selumetinib | SNX-2112 (HSP90 inhibitor) | Plexiform Neurofibromas | Synergistic tumor inhibition, allowing for reduced dosage of selumetinib.[8][9] | [8][9] |
| PD0325901 | Rapamycin (mTOR inhibitor) | Angiosarcoma | Strong synergistic effect on inhibiting cell viability even at subnanomolar concentrations.[10][11] | [10][11] |
| AZD6244 (Selumetinib) | Erlotinib (EGFR inhibitor) | KRAS wild-type Pancreatic Cancer | Significant synergistic effect on inhibiting proliferation in vitro and in vivo.[12] | [12] |
Table 2: Synergistic Combinations of MEK Inhibitors with Immunotherapy
| MEK Inhibitor | Combination Partner | Cancer Type | Key Findings | Reference |
| Cobimetinib | Atezolizumab (anti-PD-L1) | Melanoma | Combination therapy aims to overcome resistance by focusing on vertical elements along the MAPK pathway and enhancing anti-tumor immune response.[13] | [13] |
Experimental Protocols
The assessment of synergistic effects requires rigorous experimental design and quantitative analysis. Below are detailed methodologies for key experiments commonly cited in studies of MEK inhibitor combinations.
Cell Viability and Synergy Assessment
Objective: To determine the effect of single agents and their combination on cell proliferation and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96- or 384-well plates and treated with a matrix of concentrations of the MEK inhibitor and the combination partner. This typically involves a 6x6 or larger matrix of serially diluted drugs.[14]
-
Viability Assay: After a defined incubation period (e.g., 72 or 96 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels, or MTS assays.[6][14]
-
Data Analysis and Synergy Scoring:
-
Dose-response curves are generated for each drug individually to determine the IC50 (half-maximal inhibitory concentration).
-
Synergy is quantified using models such as the Bliss independence model or the Loewe additivity model.[14] The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Software packages like SynergyFinder or CompuSyn are often used for these calculations.[14]
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., ~75 mm³), mice are randomized into treatment groups (vehicle control, single agents, and combination).[7]
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2 days). Tumor volume is often calculated using the formula: (length x width²)/2.[7]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment groups is determined using appropriate tests (e.g., ANOVA, t-test).
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the central role of MEK in the MAPK signaling pathway and highlights the rationale for combination therapy by targeting parallel pathways like the PI3K/AKT/mTOR pathway.
References
- 1. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. verastem.com [verastem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC and MEK Co-inhibition Synergistically Enhances the Anti-tumor Effect in Both Non-small-cell Lung Cancer (NSCLC) and Erlotinib-Resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Combination of HSP90 Inhibitors and Selumetinib Reinforces the Inhibitory Effects on Plexiform Neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effect between erlotinib and MEK inhibitors in KRAS wildtype human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of Four MEK Inhibitors
A comprehensive guide for researchers and drug development professionals on the adverse event profiles of trametinib, cobimetinib, binimetinib, and selumetinib, supported by clinical trial data and experimental methodologies.
The development of MEK inhibitors has marked a significant advancement in the treatment of various cancers, particularly those driven by the MAPK/ERK signaling pathway. As research in this area continues to expand, a thorough understanding of the safety profiles of different MEK inhibitors is crucial for informed decision-making in both preclinical and clinical settings. This guide provides a detailed comparison of the safety profiles of four FDA-approved MEK inhibitors: trametinib, cobimetinib, binimetinib, and selumetinib.
The MAPK/ERK Signaling Pathway and MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that play a central role in this pathway by phosphorylating and activating ERK1 and ERK2. By inhibiting MEK, these drugs can block downstream signaling and impede tumor growth.
Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of common adverse events (AEs) observed with trametinib, cobimetinib, binimetinib, and selumetinib as monotherapies in key clinical trials. It is important to note that direct comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up. Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][5][6]
| Adverse Event | Trametinib (Phase 1)[7] | Cobimetinib (Phase 1)[8] | Binimetinib (NEMO Trial)[9][10][11][12][13] | Selumetinib (SPRINT Trial)[14][15][16] |
| Dermatologic | ||||
| Rash/Dermatitis Acneiform | 80% | 54% | 35% | 91% (all rash), 54% (acneiform) |
| Dry Skin | - | - | - | 40% |
| Paronychia | - | - | - | 40% |
| Pruritus | - | - | - | 40% |
| Gastrointestinal | ||||
| Diarrhea | 42% | 51% | 40% | 77% |
| Nausea | - | 56% | 29% | 40% |
| Vomiting | - | 52% | 21% | 40% |
| Stomatitis | - | - | - | 40% |
| Abdominal Pain | - | - | - | 40% |
| General | ||||
| Fatigue | - | - | 22% | 40% |
| Pyrexia (Fever) | - | - | - | 40% |
| Peripheral Edema | - | - | 36% | - |
| Musculoskeletal | ||||
| Increased CPK | - | - | 42% | - |
| Musculoskeletal Pain | - | - | - | 40% |
| Ocular | ||||
| Central Serous Retinopathy | Dose-limiting toxicity | - | Retinal Vein Occlusion (2%) | Blurred Vision (15%) |
Data presented as percentage of patients experiencing the adverse event (any grade) unless otherwise specified. A dash (-) indicates that the data was not prominently reported in the cited source.
Detailed Experimental Protocols
The safety data presented in this guide are derived from rigorously conducted clinical trials. The methodologies employed in these trials for safety and toxicity assessment are crucial for interpreting the results.
A Generic Workflow for Safety Assessment in MEK Inhibitor Clinical Trials
The following diagram illustrates a typical workflow for monitoring and managing adverse events in a clinical trial of a MEK inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 6. evs.nci.nih.gov [evs.nci.nih.gov]
- 7. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Array Presents Full Results from Phase 3 NEMO Study [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. koselugohcp.com [koselugohcp.com]
- 16. Koselugo® (selumetinib) | Study Design & MOA [koselugohcp.com]
Navigating the Landscape of Acquired Resistance to MEK Inhibition: A Comparative Guide Focused on Nedometinib
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for the development of next-generation treatments and effective combination strategies. This guide provides a comparative analysis of acquired resistance to MEK inhibitors, with a special focus on the emerging topical agent, Nedometinib (NFX-179). While clinical data on resistance to this compound is not yet available due to its early stage of development, this guide extrapolates potential resistance mechanisms based on extensive research on other MEK inhibitors.
This compound is a novel, topically applied, and metabolically labile MEK1/2 inhibitor currently in Phase 2 clinical trials for the treatment of cutaneous neurofibromas associated with neurofibromatosis type 1 (NF1)[1][2]. Its design for localized activity aims to minimize the systemic side effects often observed with orally administered MEK inhibitors[3]. However, as with all targeted therapies, the potential for acquired resistance remains a critical consideration.
Unraveling the Mechanisms of Acquired Resistance to MEK Inhibitors
Acquired resistance to MEK inhibitors is a complex phenomenon that allows cancer cells to overcome the inhibitory effects of these drugs and resume proliferation. These mechanisms can be broadly categorized into two main classes: reactivation of the MAPK/ERK signaling pathway and activation of alternative, bypass signaling pathways.
Reactivation of the MAPK/ERK Pathway
The most common mechanism of resistance to MEK inhibitors involves the reactivation of the very pathway they are designed to block[4]. This can occur through a variety of genetic and non-genetic alterations:
-
Mutations in MEK1/2: The development of secondary mutations in the drug's target, MEK1 or MEK2, can prevent the inhibitor from binding effectively, thereby restoring its kinase activity[5].
-
BRAF Amplification or Splicing: Increased copies of the BRAF gene or the expression of alternative BRAF splice variants can lead to an overwhelming amount of upstream signaling that surpasses the inhibitory capacity of the MEK inhibitor[4][6].
-
NRAS/KRAS Mutations: Activating mutations in the upstream signaling molecules NRAS or KRAS can drive a potent signal down the MAPK pathway, effectively bypassing the need for BRAF signaling and rendering MEK inhibition less effective[4][7].
-
Loss of Negative Regulators: Deletion or inactivation of tumor suppressor genes that negatively regulate the MAPK pathway, such as Neurofibromin 1 (NF1), can lead to its persistent activation[8].
Activation of Bypass Signaling Pathways
Cancer cells can also develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, independent of the MAPK pathway[5]. Key bypass mechanisms include:
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of the PI3K/AKT/mTOR pathway is a frequent escape mechanism. This pathway can be activated through various means, including mutations in PIK3CA or loss of the tumor suppressor PTEN[5][7].
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of various RTKs, such as EGFR, MET, and FGFR, can trigger parallel signaling cascades that sustain cell growth[9][10].
-
STAT3 Pathway Activation: The JAK/STAT signaling pathway, particularly the activation of STAT3, has been implicated in resistance to MEK inhibitors in some contexts[11].
-
Phenotypic Plasticity: Cancer cells can undergo a process of phenotype switching, such as the epithelial-to-mesenchymal transition (EMT), which can confer resistance to targeted therapies[12].
Comparative Analysis of Resistance Mechanisms in MEK Inhibitors
The following table summarizes the known and predicted mechanisms of acquired resistance for this compound and other well-characterized MEK inhibitors.
| Mechanism of Resistance | This compound (NFX-179) | Trametinib | Selumetinib | Binimetinib | Cobimetinib |
| MAPK Pathway Reactivation | |||||
| MEK1/2 Mutations | Predicted | Reported[13] | Reported | Reported[14] | Reported[15] |
| BRAF Amplification/Splicing | Predicted | Reported[6] | Reported | Reported | Reported |
| NRAS/KRAS Mutations | Predicted | Reported[7] | Reported | Reported | Reported |
| Loss of NF1 | Predicted | Reported[8] | Reported | Reported | Reported |
| Bypass Pathway Activation | |||||
| PI3K/AKT/mTOR Activation | Predicted | Reported | Reported[16] | Reported | Reported[15] |
| RTK Upregulation (EGFR, MET, etc.) | Predicted | Reported[9] | Reported | Reported | Reported[15] |
| STAT3 Activation | Predicted | Reported[11] | |||
| Phenotypic Switching (EMT) | Predicted | Reported[12] | Reported | Reported[15] |
Experimental Protocols for Investigating MEK Inhibitor Resistance
The following are detailed methodologies for key experiments used to investigate acquired resistance to MEK inhibitors.
Generation of MEK Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to a MEK inhibitor.
Protocol:
-
Cell Culture: Culture cancer cell lines of interest (e.g., A375 melanoma, HT-29 colon cancer) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Initial Drug Treatment: Treat the cells with the MEK inhibitor (e.g., this compound, Trametinib) at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of the MEK inhibitor in the culture medium over a period of several months. This is typically done by doubling the drug concentration every 2-4 weeks, once the cells have adapted and are proliferating steadily at the current concentration.
-
Selection of Resistant Clones: Continue the dose escalation until the cells are able to proliferate in the presence of a high concentration of the MEK inhibitor (e.g., 1-10 µM).
-
Characterization: The resulting resistant cell population can then be characterized to identify the mechanisms of resistance.
Cell Viability Assay (MTS/MTT Assay)
Objective: To quantify the sensitivity of parental and resistant cell lines to MEK inhibitors.
Protocol:
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the MEK inhibitor for 72 hours.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each cell line to determine the degree of resistance.
Western Blot Analysis of Signaling Pathways
Objective: To assess the activation status of key signaling proteins in the MAPK and bypass pathways.
Protocol:
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with the MEK inhibitor) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model of Acquired Resistance
Objective: To evaluate the efficacy of MEK inhibitors and the development of resistance in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject parental cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the MEK inhibitor (e.g., by oral gavage or intraperitoneal injection) or vehicle control daily.
-
Monitoring Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Development of Resistance: Continue treatment until tumors in the treatment group begin to regrow, indicating the development of acquired resistance.
-
Analysis of Resistant Tumors: Excise the resistant tumors for further analysis, including western blotting, immunohistochemistry, and genomic sequencing, to identify the mechanisms of resistance.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the complex processes involved in acquired resistance to this compound and other MEK inhibitors, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of acquired resistance to MEK inhibitors like this compound.
Caption: Experimental workflow for investigating acquired MEK inhibitor resistance.
Conclusion
While this compound holds promise as a topical MEK inhibitor with a favorable safety profile, the potential for acquired resistance must be anticipated. By understanding the established mechanisms of resistance to other MEK inhibitors, researchers can proactively develop strategies to overcome or delay this phenomenon. These strategies may include the development of next-generation MEK inhibitors that can overcome resistance mutations, the use of combination therapies that target both the MAPK pathway and key bypass pathways, and the identification of predictive biomarkers to guide personalized treatment approaches. The experimental protocols and comparative data presented in this guide provide a valuable resource for the ongoing investigation into the mechanisms of acquired resistance to this compound and the broader class of MEK inhibitors.
References
- 1. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitor resistance mechanisms and recent developments in combination trials [ouci.dntb.gov.ua]
- 4. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. delivery-files.atcc.org [delivery-files.atcc.org]
- 9. Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of a potent MEK inhibitor, TAK-733, against colorectal cancer cell lines and patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell viability assay [bio-protocol.org]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. unclineberger.org [unclineberger.org]
Validating Nedometinib's Efficacy: A Comparative Analysis in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nedometinib's efficacy, contextualized through available clinical data and analogous preclinical patient-derived xenograft (PDX) models. While direct PDX data for this compound is not publicly available, this document extrapolates its potential performance based on its mechanism of action and compares it with alternative therapies for which PDX and clinical data exist.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound is a potent and specific inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, including neurofibromatosis type 1 (NF1)-associated cutaneous neurofibromas (cNFs) and squamous cell carcinomas, leading to uncontrolled cell proliferation and survival.[2] By inhibiting MEK1, this compound blocks the phosphorylation of ERK, a downstream effector, thereby suppressing tumor growth.[1]
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Efficacy of this compound (NFX-179) in Clinical Trials
This compound, formulated as a topical gel (NFX-179), has undergone clinical evaluation for the treatment of cNFs in patients with NF1. A phase 2a clinical trial demonstrated a dose-dependent reduction in phosphorylated ERK (p-ERK) levels in cNFs. Notably, 20% of cNFs treated with 0.5% NFX-179 gel showed a reduction in volume of 50% or more.[3][4]
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
Direct PDX data for this compound is not currently available. To provide a comparative framework, this section summarizes the performance of other MEK inhibitors and alternative therapies in relevant PDX models.
| Drug | Target | Cancer Model | Efficacy in PDX Model | Reference |
| Trametinib | MEK1/2 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 72% average decrease in tumor volume compared to vehicle. | [5] |
| Cetuximab | EGFR | Esophageal Squamous Cell Carcinoma (ESCC) | 43.8% of PDX models responded to treatment. | [6] |
| Afatinib + Trametinib | ErbB Family + MEK1/2 | Oral Squamous Cell Carcinoma (OSCC) | 96.9% - 97.8% tumor growth inhibition in combination. | [7][8] |
Alternative Therapies for Neurofibromatosis and Squamous Cell Carcinoma
A number of alternative targeted therapies are available or in development for NF1-related tumors and squamous cell carcinomas.
| Drug | Target | Indication | Reported Efficacy | Reference |
| Selumetinib (Koselugo®) | MEK1/2 | NF1 with inoperable plexiform neurofibromas | 68% of pediatric patients had a partial tumor response. A pilot trial in adults with cNFs showed a median volume reduction of 28.5%. | [9][10] |
| Everolimus/Sirolimus | mTOR | NF1-associated tumors | Clinical trials showed limited efficacy in reducing tumor volume in plexiform and cutaneous neurofibromas. | [11][12][13][14][15][16][17][18][19][20] |
| Cetuximab | EGFR | Squamous Cell Carcinoma of the Head and Neck (HNSCC) | In platinum-refractory HNSCC, showed a 10% response rate and 53% disease control rate. | [21] |
| Cemiplimab/Pembrolizumab | PD-1 | Cutaneous Squamous Cell Carcinoma (CSCC) | High overall response rates (44-50%) in advanced CSCC. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Study
This protocol outlines the key steps for establishing PDX models and evaluating the in vivo efficacy of a test compound.
Caption: Experimental workflow for PDX model generation and drug efficacy testing.
1. Tumor Implantation:
-
Surgically resected patient tumor tissue is obtained under sterile conditions.[23]
-
The tissue is minced into small fragments (approximately 2-3 mm in diameter).[4]
-
Tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NSG mice).[1][23]
2. Tumor Growth and Passaging:
-
Mice are monitored for tumor engraftment and growth.
-
Tumor volume is measured regularly (e.g., three times a week) using digital calipers. The formula Volume = (length x width²) / 2 is commonly used.[1][24][25]
-
Once tumors reach a specific size (e.g., 1000-2000 mm³), they are harvested and can be passaged into subsequent generations of mice for cohort expansion.[1][25]
3. Drug Administration and Efficacy Evaluation:
-
Once tumors in the experimental cohort reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[6]
-
The investigational drug (e.g., this compound) and vehicle control are administered according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume from baseline.[24]
Immunohistochemistry for Phospho-ERK (p-ERK)
This protocol is for the detection of the pharmacodynamic biomarker p-ERK in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Tissue Preparation:
-
PDX tumor tissues are harvested and fixed in 10% neutral buffered formalin.[26]
-
Tissues are processed and embedded in paraffin wax.
-
5 µm sections are cut and mounted on charged slides.[27]
2. Deparaffinization and Rehydration:
-
Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to deionized water.[27]
3. Antigen Retrieval:
-
Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0), depending on the antibody manufacturer's recommendation.[26]
4. Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are blocked with a serum-based blocking solution.
-
The primary antibody against p-ERK is applied and incubated overnight at 4°C.
-
A secondary antibody conjugated to a detection system (e.g., HRP) is applied.
-
The signal is visualized using a chromogen such as DAB, and the slides are counterstained with hematoxylin.
5. Analysis:
-
The intensity and localization (nuclear vs. cytoplasmic) of p-ERK staining are assessed by a pathologist.[28] A reduction in p-ERK staining in the treated group compared to the control group indicates target engagement by the MEK inhibitor.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]
- 3. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Growth Inhibition by Afatinib and Trametinib in Preclinical Oral Squamous Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilot Study Suggests Selumetinib's Potential for Cutaneous Neurofibromas - - PracticalDermatology [practicaldermatology.com]
- 10. emjreviews.com [emjreviews.com]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of Disfiguring Cutaneous Lesions in Neurofibromatosis-1 with Everolimus: A Phase II, Open-Label, Single-Arm Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II study of everolimus in children and adults with neurofibromatosis type 2 and progressive vestibular schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effect of Everolimus on Prognosis of Neurofibromatosis Type 1 Lesions: A Systematic Review and Meta Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sirolimus for non-progressive NF1-associated plexiform neurofibromas: an NF clinical trials consortium phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sirolimus for progressive neurofibromatosis type 1–associated plexiform neurofibromas: a Neurofibromatosis Clinical Trials Consortium phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. The Role of Cetuximab for the Treatment of Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- 26. korambiotech.com [korambiotech.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nedometinib's Efficacy: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Nedometinib (also known as NFX-179) is a potent and highly specific, second-generation, topically applied MEK1 inhibitor. It is designed to be metabolically labile, concentrating its activity in the skin while rapidly degrading in systemic circulation to minimize side effects. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to inform research and drug development in oncology and dermatology.
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibition of the MAPK/ERK signaling pathway in various cancer cell lines, primarily through the inhibition of MEK1.
Cell Viability and Proliferation Assays
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines, showcasing its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) |
| MEK1 (enzymatic assay) | - | 135[1] |
| IC1 | Squamous Cell Carcinoma | 27[2] |
| COLO16 | Squamous Cell Carcinoma | 91[2] |
| SRB12 | Squamous Cell Carcinoma | 228[2] |
| SRB1 | Squamous Cell Carcinoma | 420[2] |
| HCT116 | Colorectal Carcinoma (KRAS-mutant) | Cytotoxicity observed[2] |
| A375 | Melanoma (BRAF-mutant) | Cytotoxicity observed[2] |
Experimental Protocol: Cell Viability Assay
The following is a representative protocol for a cell viability assay used to determine the IC50 values of this compound in squamous cell carcinoma (SCC) cell lines.[2]
1. Cell Culture:
-
Human SCC cell lines (IC1, SRB1, SRB12, COLO16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of this compound (e.g., ranging from 0.01 to 30 µM) or vehicle control (DMSO).
-
The cells are incubated for 72 hours.
3. Measurement of Cell Viability:
-
Cell viability is assessed using a standard method such as the MTT or MTS assay.[3][4][5][6][7][8][9]
-
For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then solubilized with a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
4. Data Analysis:
-
The IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining the in vitro efficacy of this compound.
In Vivo Efficacy of this compound
This compound has been evaluated in preclinical animal models and human clinical trials, primarily for skin-related conditions driven by the RAS/MAPK pathway.
Preclinical Efficacy in a UV-Induced Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model
Topical application of this compound gel has shown significant efficacy in preventing the formation of cSCC in a UV-induced mouse model.[10][11][12]
| Treatment Group | Dose | Reduction in new cSCCs (at 28 days) |
| This compound (NFX-179) gel | 0.5% and greater | ~92%[10] |
In a split-back randomized controlled study in mice, near-complete suppression of cSCC was observed only in the areas treated with NFX-179 gel, highlighting the localized effect of the drug. No systemic or skin toxicities were reported in these studies.[10]
Experimental Protocol: UV-Induced cSCC Mouse Model
The following is a general protocol for a UV-induced cSCC mouse model.[13][14][15][16][17]
1. Animal Model:
-
Hairless mice (e.g., SKH-1) are commonly used due to their lack of a dense fur coat, which allows for direct UV exposure to the skin.
2. UV Irradiation:
-
Mice are exposed to a source of UV radiation, often solar-simulated light containing both UVA and UVB, for a specified duration and frequency (e.g., 5 days a week).[14]
-
The dose of UV radiation is gradually increased over the course of the study to mimic chronic sun exposure.[14]
3. Treatment:
-
Once tumors begin to appear, or as a preventative measure, the mice are treated with topical this compound gel or a vehicle control.
-
The treatment is typically applied daily to the dorsal skin of the mice.
4. Efficacy Evaluation:
-
The number and size of tumors are monitored and measured regularly.
-
At the end of the study, tumors are excised for histopathological analysis to confirm the diagnosis of cSCC.
5. Pharmacodynamic Analysis:
-
Skin and tumor tissues can be collected to assess the levels of phosphorylated ERK (p-ERK) and other biomarkers of the MAPK pathway to confirm target engagement.
Experimental Workflow for In Vivo cSCC Mouse Model
Caption: Workflow for evaluating the in vivo efficacy of this compound in a cSCC mouse model.
Clinical Efficacy in Cutaneous Neurofibromas (cNFs) for Neurofibromatosis Type 1 (NF1)
This compound has been investigated in Phase 2 clinical trials for the treatment of cNFs in patients with NF1.
Phase 2a Study (NCT04435665): [18][19][20]
This study demonstrated a dose-dependent reduction in p-ERK levels and a reduction in cNF volume after 28 days of once-daily topical application of NFX-179 gel.
| Treatment Group | p-ERK Reduction vs. Vehicle (Day 28) | % of Tumors with ≥50% Volume Reduction |
| 0.5% NFX-179 Gel | 47% (p=0.0001)[18][19] | 20% (p=0.021)[19][20] |
| Vehicle | - | 6%[19][20] |
No treatment-related local or systemic toxicities were observed, and systemic concentrations of this compound remained below 1 ng/mL.[19][20]
Phase 2b Study (NCT05005845): [19][21][22]
This larger, 6-month study confirmed the efficacy and safety of NFX-179 gel.
| Treatment Group | Responder Rate (≥50% reduction in cNF volume in ≥5 of 10 treated tumors) |
| 1.5% NFX-179 Gel | 44.2% (p=0.03 vs. vehicle)[22] |
| 0.5% NFX-179 Gel | 34.8%[22] |
| Vehicle | 24.1%[22] |
The plasma drug concentrations were significantly lower than those typically observed with oral MEK inhibitors.[23]
Comparison with Other MEK Inhibitors
While direct head-to-head comparative studies with this compound are limited, data from separate studies on other MEK inhibitors such as Selumetinib, Trametinib, and Cobimetinib provide a basis for an indirect comparison.
| MEK Inhibitor | IC50 (MEK1) | Key In Vivo Applications |
| This compound (NFX-179) | 135 nM[1] | Topical treatment of cNFs in NF1 and prevention of cSCC. |
| Selumetinib | 14.1 nM[24] | Oral treatment of pediatric plexiform neurofibromas in NF1.[7] |
| Trametinib | 0.7 nM (MEK1), 0.9 nM (MEK2) | Oral treatment of BRAF-mutant melanoma (in combination with BRAF inhibitor).[7] |
| Cobimetinib | 0.9 nM (MEK1) | Oral treatment of BRAF-mutant melanoma (in combination with BRAF inhibitor).[7] |
It is important to note that this compound's design as a "soft," topically applied drug differentiates it from systemically administered MEK inhibitors, aiming for localized efficacy with reduced systemic side effects.[18][19]
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting MEK1 in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently overactivated in various cancers and in genetic disorders like Neurofibromatosis Type 1, leading to uncontrolled cell proliferation and tumor growth. By blocking MEK1, this compound prevents the phosphorylation and activation of ERK, a key downstream effector, thereby inhibiting cell proliferation.
RAS/RAF/MEK/ERK Signaling Pathway and this compound's Point of Inhibition
Caption: this compound inhibits the phosphorylation of ERK by targeting MEK1 in the RAS/RAF/MEK/ERK pathway.
Experimental Protocol: Western Blot for p-ERK Analysis
The following is a general protocol for performing a Western blot to assess the levels of phosphorylated ERK (p-ERK) and total ERK in tissue or cell lysates after treatment with this compound.[25][26][27][28][29][30]
1. Sample Preparation:
-
Excise treated and control tissues (e.g., cNF biopsies) or harvest cultured cells.
-
Homogenize tissues or lyse cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
5. Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the bound antibodies.
-
The stripped membrane is then re-probed with a primary antibody for total ERK, followed by the secondary antibody and detection steps as described above.
6. Densitometry Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
The level of p-ERK is typically expressed as a ratio of p-ERK to total ERK to account for any variations in protein loading.
This comprehensive guide provides a detailed comparison of this compound's efficacy, supported by available data and methodologies, to aid researchers in their ongoing efforts to develop novel therapies for RAS-driven diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 11. Topical NFX-179 Inhibits MEK Activity, May Prevents SCC - - PracticalDermatology [practicaldermatology.com]
- 12. researchgate.net [researchgate.net]
- 13. Modeling Cutaneous Squamous Carcinoma Development in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. UVB Induced Skin Cancer Development in Experimental Mouse Model: A Review | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. nflection.com [nflection.com]
- 19. NFlection Therapeutics Announces Positive Results from Phase 2b Study of NFX‑179 Topical Gel in the Treatment of Cutaneous Neurofibromas in Neurofibromatosis Type 1 [prnewswire.com]
- 20. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nfmidwest.org [nfmidwest.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. researchgate.net [researchgate.net]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MEK inhibitors for neurofibromatosis type 1 manifestations: Clinical evidence and consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The MEK inhibitor trametinib is effective in inhibiting the growth of canine oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Nedometinib's Selectivity Profile Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Nedometinib (NFX-179), a potent and specific inhibitor of MEK1. Developed as a "soft drug" for topical administration, this compound is designed to maximize local efficacy while minimizing systemic side effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison with other kinase inhibitors.
Executive Summary
Quantitative Kinase Inhibition Data
The primary target of this compound is MEK1. The following table summarizes the reported in vitro potency of this compound against its primary target.
| Kinase | This compound (NFX-179) IC50 (nM) |
| MEK1 | 135 |
Note: IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in vitro.
To provide a comparative context for the selectivity of MEK inhibitors, the following table presents the IC50 values for other well-characterized MEK inhibitors against a panel of kinases. This data illustrates the typical selectivity profiles observed for this class of drugs.
| Kinase | Selumetinib (AZD6244) IC50 (nM) | Trametinib (GSK1120212) IC50 (nM) | Cobimetinib (GDC-0973) IC50 (nM) |
| MEK1 | 14 | 0.92 | 4.2 |
| MEK2 | - | 1.8 | >100 |
| p38α | >10,000 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 | >10,000 |
| JNK1 | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| VEGFR2 | >1,000 | >1,000 | >1,000 |
Data for comparative MEK inhibitors is compiled from publicly available sources and is intended for illustrative purposes.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments used to assess kinase inhibition.
In Vitro Kinase Inhibition Assay (Radiometric)
This method directly measures the phosphorylation of a substrate by a kinase using a radiolabeled phosphate donor.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK2 (substrate)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the MEK1 enzyme to all wells except the background control.
-
Add the inactive ERK2 substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Luminescent Kinase Assay
This is a non-radioactive, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MEK1 enzyme
-
ERK2 substrate
-
ATP
-
Kinase reaction buffer
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a white, opaque 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells, including a DMSO-only control.
-
Add the MEK1 enzyme and ERK2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
Visualizations
Signaling Pathway
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway, highlighting the point of inhibition by this compound.
Benchmarking Nedometinib Against First-Generation MEK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MEK inhibitor, Nedometinib (NFX-179), against first-generation MEK inhibitors: Trametinib, Selumetinib, Cobimetinib, and Binimetinib. The information is curated to assist researchers in evaluating the potential advantages and differential activities of these compounds in preclinical settings. This document summarizes key performance data, details relevant experimental protocols, and visualizes essential biological and experimental workflows.
Data Presentation
The following tables summarize the biochemical and cellular potency of this compound and first-generation MEK inhibitors. It is important to note that the presented data is compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of MEK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Conditions |
| This compound (NFX-179) | MEK1 | 135[1][2][3] | MEK1 biochemical cascade assay[4] |
| Trametinib | MEK1/MEK2 | 0.92 (MEK1), 1.8 (MEK2) | Cell-free assay |
| Selumetinib | MEK1 | 14 | Cell-free assay |
| Cobimetinib | MEK1 | 4.2 | Cell-free assay |
| Binimetinib | MEK1/MEK2 | 12[5][6][7] | Cell-free assay[6] |
Table 2: Cellular Potency (IC50) of MEK Inhibitors in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Trametinib (nM) | Selumetinib (nM) | Cobimetinib (nM) | Binimetinib (nM) |
| A375 | Melanoma (BRAF V600E) | Cytotoxic[1] | 0.52 | 15.65 (MDA-MB-231)[7] | 40[8] | 30-250 |
| HCT116 | Colorectal Carcinoma (KRAS G13D) | Cytotoxic[1] | 2.2-174 | - | - | 30-250 |
| IC1 | Squamous Cell Carcinoma | 27[1] | - | - | - | - |
| SRB1 | Squamous Cell Carcinoma | 420[1] | - | - | - | - |
| SRB12 | Squamous Cell Carcinoma | 228[1] | - | - | - | - |
| COLO16 | Squamous Cell Carcinoma | 91[1] | - | - | - | - |
| HT-29 | Colorectal Carcinoma (BRAF V600E) | - | 0.48 | - | - | 30-250 |
| COLO205 | Colorectal Carcinoma (BRAF V600E) | - | 0.52 | - | - | 30-250 |
| SK-MEL-28 | Melanoma (BRAF V600E) | - | - | - | - | 30-250 |
Note: A direct comparison is limited as this compound's reported cellular IC50 values are predominantly in squamous cell carcinoma lines, while data for first-generation inhibitors are from a wider range of cancer cell lines. The term "Cytotoxic" for this compound in A375 and HCT116 cells indicates activity was observed, though a specific IC50 value was not provided in the source material.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of MEK inhibitors.
Biochemical MEK1 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MEK1.
Principle: The assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by purified active MEK1 enzyme in the presence of ATP. The amount of phosphorylated substrate is then quantified, typically using methods like ELISA, fluorescence, or luminescence.
Materials:
-
Purified active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and first-generation MEK inhibitors)
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody with a detectable label)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, MEK1 enzyme, and the test compound dilutions.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated ERK2 using a suitable detection method. For example, in an ELISA-based format, the reaction mixture is transferred to a plate coated with an antibody that captures phosphorylated ERK2. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate to generate a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of MEK inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and first-generation MEK inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of MEK inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest
-
Matrigel (optional, to aid tumor formation)
-
Test compounds formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and the vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to assess the efficacy of the inhibitors.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Evaluating Biomarkers for Nedometinib Response in Cutaneous Neurofibromas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to Nedometinib, a topical MEK inhibitor for the treatment of cutaneous neurofibromas (cNFs) associated with Neurofibromatosis Type 1 (NF1). We will evaluate this compound's performance against alternative therapies and provide supporting experimental data to aid in research and development.
Introduction to this compound and the MAPK Pathway
This compound (NFX-179) is a potent and selective inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] In NF1, a genetic disorder caused by mutations in the NF1 gene, this pathway is often hyperactivated, leading to the growth of tumors such as cNFs. By inhibiting MEK1, this compound aims to suppress the downstream signaling that drives tumor cell proliferation. A critical downstream effector of MEK1 is the extracellular signal-regulated kinase (ERK). The phosphorylation of ERK (p-ERK) is a direct indicator of MEK activity, making it a crucial pharmacodynamic biomarker for MEK inhibitors.
The RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the central role of MEK in the MAPK signaling cascade and the point of intervention for this compound.
References
A Comparative Analysis of Nedometinib (NFX-179) in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nedometinib (NFX-179), a novel MEK1 inhibitor, with other established MEK inhibitors across various cancer models. The focus is on its performance, supported by available preclinical and clinical data, to aid in research and development decisions.
This compound is a potent and specific MEK1 inhibitor with an IC50 of 135 nM.[1][2] A key differentiating feature of this compound is its design as a "soft," metabolically labile drug. This allows for topical administration, achieving high local concentrations in the skin with rapid systemic degradation, thereby minimizing the systemic side effects commonly associated with other MEK inhibitors.[3][4]
Performance Comparison of MEK Inhibitors
The following tables summarize the available quantitative data for this compound and other MEK inhibitors. It is important to note that a direct head-to-head comparative study of this compound against other MEK inhibitors in the same cancer models is not publicly available. The data presented is compiled from various independent studies.
Table 1: In Vitro Efficacy of MEK Inhibitors in Cancer Cell Lines
| Drug | Cancer Type/Cell Line | Target | IC50 | Citation(s) |
| This compound (NFX-179) | Squamous Cell Carcinoma (IC1) | MEK1 | 27 nM | [1] |
| Squamous Cell Carcinoma (SRB1) | MEK1 | 420 nM | [1] | |
| Squamous Cell Carcinoma (SRB12) | MEK1 | 228 nM | [1] | |
| Squamous Cell Carcinoma (COLO16) | MEK1 | 91 nM | [1] | |
| General | MEK1 | 135 nM | [1][2] | |
| Trametinib | Thyroid Cancer (various) | MEK1/2 | 1.1–4.8 nM | [5] |
| Selumetinib (AZD6244) | Not specified | MEK1/2 | Not specified | |
| Cobimetinib | Not specified | MEK1/2 | Not specified |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Drug | Cancer Model | Dosing and Administration | Key Findings | Citation(s) |
| This compound (NFX-179) Gel | UV-induced cutaneous squamous cell carcinoma (cSCC) in mice | 0.1% - 2.3% topical application, once daily for 30 days | Reduced formation of new cSCCs by up to 92% at doses of 0.5% and greater. No systemic or skin toxicities observed. | [1][3] |
| Human cSCC explants | Topical application | Penetrates human skin and inhibits MAPK signaling. | [3][6] | |
| Minipigs | 0.01% - 0.5% topical application for 28 days | Higher drug concentrations in the skin than in plasma, inhibiting the MAPK signaling pathway in the skin. | [1] |
Table 3: Clinical Trial Data for MEK Inhibitors in Neurofibromatosis Type 1 (NF1)
| Drug | Study Phase | Patient Population | Key Findings | Citation(s) |
| This compound (NFX-179) Gel | Phase 2a | Adults with cutaneous neurofibromas (cNFs) | Dose-dependent reduction in p-ERK levels. At 0.5% concentration, 20% of cNFs had a ≥50% reduction in volume versus 6% in the vehicle group. No local or systemic toxicities were observed. | [4][7] |
| Selumetinib | Phase 2 (SPRINT) | Pediatric patients with inoperable plexiform neurofibromas (PNs) | >20% volumetric tumor shrinkage in 70% of patients. | [8][9] |
| Mirdametinib | Clinical Trials | Patients with NF1-related tumors | Shown to have a manageable safety profile and effectiveness in reducing tumor size. | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (for this compound)
-
Cell Lines: Human squamous cell carcinoma cell lines (IC1, SRB1, SRB12, COLO16), KRAS-mutant (HCT116), and BRAF-mutant (A375) cell lines.[1]
-
Method: Cells were treated with this compound (0.01-30 μM) for 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or similar).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
UV-Induced Cutaneous Squamous Cell Carcinoma (cSCC) Mouse Model (for this compound)
-
Animal Model: Mice susceptible to UV-induced cSCC.
-
Treatment: Topical application of NFX-179 gel (0.1% to 2.3%) or vehicle once daily for 30 days to the dorsal skin of the mice.[1] For the split-back study, NFX-179 0.5% gel was applied to one half of the back, and vehicle to the other half.[3]
-
Endpoint: The number of new cSCCs was counted at the end of the study period.
-
Analysis: The percentage reduction in the formation of new cSCCs in the treated group was compared to the vehicle control group.
Pharmacodynamic Studies in Human cSCC Explants (for this compound)
-
Method: Human cSCC tissue explants were treated with topical NFX-179.
-
Analysis: The level of phosphorylated ERK (p-ERK), a downstream marker of MEK activity, was measured by immunohistochemistry or western blotting to assess the inhibition of the MAPK signaling pathway.[3][6]
Signaling Pathways and Experimental Workflows
The following diagrams visualize the key signaling pathway targeted by this compound and a general workflow for its preclinical evaluation.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: General preclinical workflow for the evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Topical MEK Inhibitor, NFX-179, Prevents Cutaneous Squamous Cell Carcinoma in Pre-Clinical Model [prnewswire.com]
- 4. nflection.com [nflection.com]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a MEK inhibitor, NFX-179, as a chemoprevention agent for squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NFX-179 MEK inhibitor on cutaneous neurofibromas in persons with neurofibromatosis type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MEK Inhibitor for Neurofibromatosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Nedometinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Nedometinib, a potent MEK1 inhibitor. Given the conflicting safety information available, a cautious approach is paramount. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental impact.
Hazard Assessment and Conflicting Information
It is critical to note that there are conflicting Safety Data Sheets (SDS) for this compound. One source characterizes it as "Not a hazardous substance or mixture," while another indicates it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects." Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, treating it as a potent, hazardous compound.
| PPE Category | Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated gloves | Provides enhanced protection against potential permeation. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan: Handling and Storage
A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
Handling Workflow:
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure to personnel.
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Segregate Waste: Separate solid and liquid waste into their respective designated containers.
-
Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols
This compound is a potent and selective inhibitor of MEK1, a key component of the MAPK/ERK signaling pathway. Experiments involving this compound often include cell viability assays to determine its cytotoxic effects and Western blotting to confirm its mechanism of action by measuring the phosphorylation of ERK.
Representative Experimental Protocol: Cell Viability (MTS) Assay and Western Blot for p-ERK
1. Cell Viability (MTS) Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for Phospho-ERK (p-ERK):
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
Signaling Pathway
This compound functions by inhibiting MEK1, which in turn prevents the phosphorylation and activation of ERK1/2. This disrupts the MAPK/ERK signaling cascade, a critical pathway for cell proliferation, differentiation, and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
